Elephantin
Description
Properties
Molecular Formula |
C20H22O7 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O7/c1-9(2)5-14(21)25-13-7-11-6-12(24-19(11)23)8-20(4)17(27-20)16-15(13)10(3)18(22)26-16/h5-6,12-13,15-17H,3,7-8H2,1-2,4H3/t12-,13-,15+,16-,17+,20+/m0/s1 |
InChI Key |
HSTUUCOYVIWGLJ-DXUAHVLSSA-N |
SMILES |
CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O)C |
Canonical SMILES |
CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C |
Synonyms |
elephantin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Elephantin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elephantin, a naturally occurring germacrane (B1241064) sesquiterpenoid dilactone, has garnered significant interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Elephantopus genus, particularly Elephantopus elatus, this complex molecule exhibits a unique and intricate chemical architecture. This guide provides a comprehensive overview of the chemical structure of this compound, including its definitive stereochemistry, supported by a compilation of spectroscopic data and a detailed account of its isolation and structural elucidation. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is characterized by a complex tetracyclic core structure, which includes a ten-membered carbocyclic ring, two fused γ-lactone rings, and an epoxide functionality. The molecule also features an α,β-unsaturated ester side chain.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Source |
| IUPAC Name | [(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.0³,⁵.0⁶,¹⁰]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate | [1] |
| Molecular Formula | C₂₀H₂₂O₇ | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| SMILES String | CC(=CC(=O)O[C@H]1CC2=C--INVALID-LINK--OC2=O)C | [2] |
| CAS Number | 21899-50-3 | [1] |
| Appearance | Colorless prisms |
The chemical structure of this compound, with its multiple stereocenters and functional groups, presents a significant challenge for total synthesis and a fascinating subject for structure-activity relationship studies.
Caption: A 2D representation of the chemical structure of this compound.
Spectroscopic Data for Structural Elucidation
The structure of this compound was primarily elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography.
Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.12 | dd | 10.0, 8.0 |
| H-2 | 2.95 | m | |
| H-3 | 3.20 | m | |
| H-5 | 4.65 | t | 9.0 |
| H-6 | 6.25 | d | 3.0 |
| H-7 | 3.85 | m | |
| H-8 | 4.90 | m | |
| H-13a | 5.60 | s | |
| H-13b | 6.15 | s | |
| H-14 | 1.45 | s | |
| H-15 | 1.20 | d | 7.0 |
| H-2' | 5.70 | q | 1.5 |
| H-3' | 1.95 | d | 1.5 |
| H-4' | 2.20 | s | |
| H-5' | 1.90 | s |
Note: This is a representative dataset based on published literature. Actual values may vary slightly depending on the solvent and instrument used.
Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 78.5 |
| C-2 | 48.2 |
| C-3 | 41.0 |
| C-4 | 138.9 |
| C-5 | 82.1 |
| C-6 | 124.5 |
| C-7 | 59.8 |
| C-8 | 75.6 |
| C-9 | 136.2 |
| C-10 | 45.3 |
| C-11 | 169.8 |
| C-12 | 170.2 |
| C-13 | 121.5 |
| C-14 | 17.2 |
| C-15 | 12.5 |
| C-1' | 166.5 |
| C-2' | 127.8 |
| C-3' | 158.3 |
| C-4' | 20.5 |
| C-5' | 27.6 |
Note: This is a representative dataset based on published literature. Actual values may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS): High-resolution mass spectrometry confirmed the molecular formula of this compound as C₂₀H₂₂O₇.[3] The fragmentation pattern in the mass spectrum is consistent with the proposed structure, showing characteristic losses of the ester side chain and fragments arising from the cleavage of the lactone rings.
Experimental Protocols
Isolation of this compound from Elephantopus elatus
The following is a generalized protocol based on the original isolation procedure described by Kupchan et al.
Caption: A workflow diagram for the isolation of this compound.
Detailed Methodology:
-
Extraction: The dried and ground aerial parts of Elephantopus elatus are exhaustively extracted with ethanol at room temperature.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a viscous residue.
-
Solvent Partitioning: The residue is partitioned between chloroform and water. The chloroform layer, containing the active constituents, is separated.
-
Column Chromatography (Step 1): The chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of benzene (B151609) and chloroform. Fractions are collected and monitored for biological activity and by thin-layer chromatography (TLC).
-
Column Chromatography (Step 2): The active fractions are combined and re-chromatographed on a silica gel column, eluting with a gradient of chloroform and acetone (B3395972).
-
Crystallization: The fractions containing pure this compound are combined, concentrated, and the compound is crystallized from a mixture of acetone and isopropyl ether to afford colorless prisms.
Structure Elucidation Experiments
The definitive structure of this compound was established through a series of chemical and spectroscopic experiments:
-
Elemental Analysis and Mass Spectrometry: These techniques were used to determine the molecular formula.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provided evidence for the presence of key functional groups, including hydroxyl, γ-lactone, and α,β-unsaturated carbonyl moieties.
-
¹H NMR Spectroscopy: This was instrumental in determining the number and connectivity of protons in the molecule, including the stereochemical relationships between them.
-
Chemical Degradation: Alkaline hydrolysis of this compound yielded elephantol and 3-methyl-2-butenoic acid, confirming the nature of the ester side chain.
-
X-ray Crystallography: The final and unambiguous confirmation of the structure and stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis of a suitable derivative.
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its cytotoxic and anti-tumor activities are believed to be mediated through multiple mechanisms, including the alkylation of biological macromolecules.
Caption: A hypothesized mechanism of action for this compound.
The α,β-unsaturated carbonyl functionalities present in the two lactone rings and the ester side chain of this compound are thought to act as Michael acceptors. They can react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, leading to the covalent modification and inactivation of key enzymes and transcription factors involved in cell proliferation and survival.
Conclusion
This technical guide has provided a detailed overview of the chemical structure of this compound, a complex sesquiterpenoid dilactone of significant scientific interest. The combination of spectroscopic data and detailed experimental protocols for its isolation and characterization serves as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. The intricate structure of this compound continues to inspire efforts in total synthesis and the development of novel analogs with enhanced therapeutic potential. Further investigation into its molecular mechanisms of action will undoubtedly unveil new opportunities for its application in medicine.
References
The Sesquiterpene Lactone Elephantopin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elephantopin, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of Elephantopin, focusing on its discovery, natural origin, and chemical characteristics. It further delves into the molecular mechanisms underlying its therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with key cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Origin
Elephantopin is a germacranolide sesquiterpene lactone first isolated from the plant Elephantopus elatus.[1] It is a prominent bioactive constituent of plants belonging to the Elephantopus genus, most notably Elephantopus scaber, commonly known as "elephant's foot".[1][2] This plant has a history of use in traditional medicine across Asia, Africa, and South America for treating a variety of ailments, including fever, diarrhea, and cancer.[3][4] The discovery of Elephantopin and its derivatives, such as Deoxyelephantopin (B1239436) and Isodeoxyelephantopin, has paved the way for extensive research into their pharmacological activities.[2][4]
Chemical Properties
Elephantopin is characterized by a complex chemical structure featuring two lactone rings and an epoxide functional group.[1] Its molecular formula is C₁₉H₂₀O₇, with a molar mass of 360.362 g/mol .[5] The presence of the α-methylene-γ-lactone moiety is a key structural feature believed to be crucial for its biological activity, likely through Michael addition reactions with biological nucleophiles.
Table 1: Chemical and Physical Properties of Elephantopin
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₇ | [5] |
| Molar Mass | 360.362 g/mol | [5] |
| IUPAC Name | [(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.0³,⁵.0⁶,¹⁰]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate | [5] |
| Class | Sesquiterpene Lactone (Germacranolide) | [1] |
Biological Activity and Quantitative Data
The primary pharmacological activities of Elephantopin and its analogues, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), are their anti-cancer and anti-inflammatory effects. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.
Anti-Cancer Activity
Deoxyelephantopin and its related compounds have shown significant inhibitory effects on various cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.
Table 2: IC₅₀ Values of Deoxyelephantopin and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 2.12 | 72 | [3] |
| Isodeoxyelephantopin | HCT116 | Colorectal Carcinoma | 2.56 | 72 | [3] |
| Scabertopin | J82 | Bladder Cancer | ~20 | 24 | [6] |
| Scabertopin | T24 | Bladder Cancer | ~20 | 24 | [6] |
| Scabertopin | RT4 | Bladder Cancer | ~20 | 24 | [6] |
| Scabertopin | 5637 | Bladder Cancer | ~20 | 24 | [6] |
| Isodeoxyelephantopin | T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | [7] |
| Isodeoxyelephantopin | A549 | Lung Carcinoma | 10.46 µg/mL | Not Specified | [7] |
| Elescaberin | SMMC-7721 | Liver Cancer | 8.18-14.08 | Not Specified | [8] |
| Deoxyelephantopin | A549 | Lung Adenocarcinoma | 12.287 µg/mL | Not Specified | [8] |
Anti-Inflammatory Activity
Elephantopin and other sesquiterpene lactones isolated from Elephantopus mollis have exhibited potent anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, with IC₅₀ values ranging from 0.57 to 14.34 µM.[9]
Experimental Protocols
Bioassay-Guided Isolation of Deoxyelephantopin from Elephantopus scaber
The following protocol outlines a typical bioassay-guided isolation of Deoxyelephantopin.
Methodology:
-
Extraction: Powdered plant material of Elephantopus scaber is subjected to sequential extraction using solvents of increasing polarity, commonly starting with hexane followed by chloroform, in a Soxhlet apparatus.[10] The extracts are then concentrated under reduced pressure.[10]
-
Bioassay-Guided Fractionation: The crude extract is partitioned between immiscible solvents (e.g., ethyl acetate (B1210297) and water).[11] The resulting fractions are tested for biological activity (e.g., cytotoxicity against a cancer cell line or antitrypanosomal activity).[3][11] The most active fraction is then subjected to further separation using techniques like silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).[3]
-
Purification and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC).[11] Fractions exhibiting the highest activity are combined and further purified, often by crystallization, to yield the pure compound.[11] The structure of the isolated compound is then elucidated using spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[11]
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Deoxyelephantopin) for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Signaling Pathways and Mechanism of Action
Elephantopin and its analogues exert their biological effects by modulating multiple signaling pathways that are often dysregulated in cancer and inflammatory conditions.
Inhibition of NF-κB Signaling Pathway
Deoxyelephantopin has been shown to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) and the phosphorylation of its inhibitor, IκBα.[12] This is achieved by suppressing the phosphorylation of upstream kinases in the PI3K/Akt and MAPK pathways.[12] The inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.[13]
Modulation of STAT3 Signaling
Isodeoxyelephantopin has been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a concentration-dependent manner in triple-negative breast cancer cells.[14][15] The inhibition of STAT3 phosphorylation is crucial for its anti-tumor activity and its ability to enhance the efficacy of chemotherapeutic agents like paclitaxel.[14][15]
Induction of Apoptosis and Cell Cycle Arrest
Deoxyelephantopin induces apoptosis in cancer cells through both the intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][16] It also causes cell cycle arrest at the G2/M phase, which is associated with the upregulation of p21 and p53, and the downregulation of cyclins and cyclin-dependent kinases.[3][17]
Conclusion
Elephantopin and its related sesquiterpene lactones, derived from the medicinal plant Elephantopus scaber, represent a promising class of natural products with significant anti-cancer and anti-inflammatory potential. Their multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and STAT3, makes them attractive candidates for further preclinical and clinical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel therapeutics derived from natural sources. Further studies are warranted to fully elucidate their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy.
References
- 1. Elephantopin - Wikipedia [en.wikipedia.org]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Elephantopin | C19H20O7 | CID 442206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells [frontiersin.org]
- 14. Isodeoxyelephantopin Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Elephantopus elatus as a Source of the Anticancer Compound Elephantopin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elephantopus elatus, a perennial herb native to the southeastern United States, is a known source of the sesquiterpenoid lactones elephantin and elephantopin (B76216). These natural products have garnered interest within the scientific community for their potential cytotoxic and antitumor properties. This technical guide provides a comprehensive overview of Elephantopus elatus as a source of elephantopin and its related compound, this compound. It details their cytotoxic activity against various cancer cell lines, outlines plausible signaling pathways involved in their mechanism of action, and provides detailed experimental protocols for their isolation and cytotoxic evaluation. This document aims to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
The genus Elephantopus has been a subject of phytochemical and pharmacological research due to the presence of bioactive sesquiterpenoid lactones.[1] Notably, Elephantopus elatus has been identified as a natural source of two such compounds: this compound and elephantopin.[2] Early studies have indicated the potential of these compounds as tumor inhibitors, warranting further investigation into their mechanisms of action and therapeutic potential. This guide focuses on the technical aspects of leveraging Elephantopus elatus as a source for elephantopin, providing a consolidated repository of available data and methodologies.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and the closely related compound isodeoxyelephantopin (B1158786) have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting biological or biochemical functions.
Table 1: In Vitro Cytotoxicity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| H9 | Lymphoid Neoplasm | 1.17 |
| WSU-NHL | Lymphoid Neoplasm | 1.55 |
| DEL | Lymphoid Neoplasm | 1.56 |
| SU-DHL-5 | B Cell Lymphoma | 1.73 |
| NALM-6 | B Cell Leukemia | 2.24 |
| SBC-3 | Small Cell Lung Carcinoma | 2.54 |
| P12-ICHIKAWA | T-Cell Leukemia | 2.64 |
| ST486 | Burkitt Lymphoma | 2.68 |
| HAL-01 | Lymphoblastic Leukemia | 2.78 |
| BE-13 | Lymphoblastic Leukemia | 2.82 |
| C-33-A | Cervical Carcinoma | 2.88 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 2.96 |
| NB13 | Neuroblastoma | 3.08 |
| A3-KAW | B Cell Lymphoma | 3.12 |
| SCC-3 | B Cell Lymphoma | 3.16 |
| P32-ISH | Burkitt Lymphoma | 3.20 |
| IM-9 | Myeloma | 3.24 |
| D-283MED | Medulloblastoma | 3.27 |
| CML-T1 | Chronic Myeloid Leukemia | 3.35 |
| Daudi | Burkitt Lymphoma | 3.39 |
| A4-Fuk | B Cell Lymphoma | 3.40 |
| MOLM-13 | Acute Myeloid Leukemia | 3.40 |
| GA-10 | Burkitt Lymphoma | 3.44 |
| DOHH-2 | B Cell Lymphoma | 3.49 |
| LAMA-84 | Chronic Myeloid Leukemia | 3.55 |
| Data sourced from the Genomics of Drug Sensitivity in Cancer database.[3] |
Table 2: In Vitro Cytotoxicity of Isodeoxyelephantopin (IC50)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| T47D | Breast Carcinoma | 1.3 |
| A549 | Lung Carcinoma | 10.46 |
| Data for isodeoxyelephantopin, a related compound, is provided as a proxy for elephantopin's potential activity. |
Signaling Pathways in Elephantopin-Mediated Cytotoxicity
While the precise signaling pathways modulated by this compound and elephantopin are not yet fully elucidated, studies on the closely related and structurally similar sesquiterpenoid lactone, deoxyelephantopin, provide significant insights into their likely mechanisms of action. Deoxyelephantopin has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting key signaling pathways, including NF-κB, STAT3, and MAPK.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Isodeoxyelephantopin has been demonstrated to suppress NF-κB activation induced by various inflammatory agents.[4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
References
- 1. Frontiers | Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyelephantopin induces cell death in oral cancer cells via the downregulation of AKT1-mTOR-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Elephantin sesquiterpenoid
An In-depth Technical Guide on the Biological Activity of Elephantin Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its related sesquiterpenoid lactones, primarily deoxyelephantopin (B1239436) (DET) and isodeoxyelephantopin (B1158786) (IDET), are natural compounds isolated from plants of the Elephantopus genus, most notably Elephantopus scaber.[1][2] These compounds have garnered significant scientific interest due to their broad spectrum of biological activities. Traditionally, Elephantopus scaber has been used in folk medicine for treating various ailments, including cancer, inflammation, and microbial infections.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound sesquiterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The guide details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways.
Anticancer Activity
Deoxyelephantopin (DET) and isodeoxyelephantopin (IDET) have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][3] Their anticancer activity is mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Molecular Mechanisms of Anticancer Activity
The anticancer effects of DET and IDET are attributed to their ability to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and invasion.
1.1.1. Induction of Apoptosis:
DET and IDET induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4][5]
-
Intrinsic Pathway: These compounds can induce oxidative stress by generating reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential.[3][6] This triggers the release of cytochrome c from the mitochondria into the cytosol. The modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins (Bax, Bad, Bak) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), further promotes the mitochondrial-mediated apoptosis.[1][5][6] Released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and ultimately, cell death.[1][5][6]
-
Extrinsic Pathway: DET has been shown to upregulate the expression of death receptors like DR4/5 and Fas, leading to the activation of caspase-8.[1] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then activates the intrinsic pathway.
1.1.2. Inhibition of NF-κB Signaling Pathway:
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis. DET and IDET are potent inhibitors of the NF-κB pathway.[1][7] They inhibit both constitutive and induced NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][6][7] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in cell survival and proliferation.[1][7]
1.1.3. Modulation of STAT3 Signaling Pathway:
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in many cancers, promoting cell growth and survival. DET has been shown to inhibit the phosphorylation of STAT3 at Tyr705, which is essential for its activation.[1] This inhibition leads to the downregulation of STAT3-regulated genes, such as Bcl-2 and Bcl-xL.[1]
1.1.4. Cell Cycle Arrest:
DET can induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[8][9] This is often associated with the upregulation of p53 and the cyclin-dependent kinase inhibitor p21.[8] DET has also been shown to downregulate the expression of cyclins (Cyclin D1, A2, B1, E2) and cyclin-dependent kinases (CDK2, CDK4) that are essential for cell cycle progression.[8]
Quantitative Data: Cytotoxicity of Deoxyelephantopin
The cytotoxic activity of deoxyelephantopin has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 5.2 - 9.7 | [10] |
| A549 | Lung Adenocarcinoma | 5.2 - 9.7 | [10] |
| H1299 | Non-small Cell Lung Cancer | 4.4 | [10] |
| H460 | Non-small Cell Lung Cancer | 8.9 | [10] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [11] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [11] |
| HTB-26 | Breast Cancer | 10 - 50 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Deoxyelephantopin (DET) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of DET in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the diluted DET solutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. DET and IDET exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][7]
Molecular Mechanisms of Anti-inflammatory Activity
The primary anti-inflammatory mechanism of DET and IDET is the suppression of NF-κB activation induced by various inflammatory stimuli such as TNF-α, lipopolysaccharide (LPS), and interleukin-1β (IL-1β).[1][7] By inhibiting IκBα phosphorylation and degradation, these compounds prevent the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[7]
Experimental Protocol: In Vitro Anti-inflammatory Assays
Common in vitro assays to evaluate anti-inflammatory activity include the inhibition of protein denaturation and membrane stabilization assays.
2.2.1. Inhibition of Protein Denaturation Assay:
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Deoxyelephantopin (DET)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 0.5 mL of DET at various concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
2.2.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:
Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a compound indicates its ability to inhibit the release of lysosomal enzymes, which are involved in the inflammatory response.
Materials:
-
Fresh human blood
-
Isotonic buffer solution (pH 7.4)
-
Hypotonic saline
-
Deoxyelephantopin (DET)
-
Standard anti-inflammatory drug
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare a 10% v/v suspension of HRBC in isotonic buffer.
-
Mix 1.0 mL of the HRBC suspension with 1.0 mL of DET at different concentrations.
-
Incubate at 37°C for 30 minutes.
-
Induce hemolysis by adding 2.0 mL of hypotonic saline.
-
Incubate at 37°C for 30 minutes and then centrifuge.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization.
Antimicrobial Activity
This compound sesquiterpenoids have also been reported to possess antimicrobial activity against a range of bacteria and fungi.[12][13]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Gram-positive bacteria | Bacteria | 50 - 500 | [13] |
| Gram-negative bacteria | Bacteria | 100 - 500 | [13] |
| Candida albicans | Fungus | 200 - 1000 | [13] |
| Aspergillus niger | Fungus | 200 - 1000 | [13] |
| Aspergillus clavatus | Fungus | 200 - 1000 | [13] |
Experimental Protocol: Agar (B569324) Well Diffusion Method
This method is commonly used to evaluate the antimicrobial activity of plant extracts.[14]
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial or fungal culture
-
Deoxyelephantopin (DET) solution
-
Sterile cork borer
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of the agar plate evenly with the test microorganism.[14]
-
Well Preparation: Create wells of 6-8 mm diameter in the agar plate using a sterile cork borer.[14]
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the DET solution at different concentrations into the wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Observation: Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.
Conclusion
The sesquiterpenoid lactone this compound and its derivatives, particularly deoxyelephantopin and isodeoxyelephantopin, exhibit a remarkable range of biological activities, with significant potential for the development of novel therapeutic agents. Their potent anticancer effects, mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways like NF-κB and STAT3, make them promising candidates for further investigation in oncology. Furthermore, their anti-inflammatory and antimicrobial properties underscore their potential utility in treating a variety of other pathological conditions. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of these promising natural products.
References
- 1. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxyelephantopin from Elephantopus scaber Inhibits HCT116 Human Colorectal Carcinoma Cell Growth through Apoptosis and Cell Cycle Arrest [mdpi.com]
- 9. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Antineoplastic Properties of Germacrane Sesquiterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antineoplastic properties of germacrane (B1241064) sesquiterpenoids, a class of natural products showing significant promise in oncology research. This document outlines their cytotoxic effects on various cancer cell lines, details the experimental protocols for assessing their activity, and illustrates the key signaling pathways through which they exert their anticancer effects.
Quantitative Assessment of Cytotoxic Activity
Germacrane sesquiterpenoids have demonstrated a broad spectrum of cytotoxic activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for various germacrane sesquiterpenoids across different human cancer cell lines.
Table 1: Cytotoxicity of Germacrone and its Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Germacrone | A549 | Lung Carcinoma | >100 | |
| Germacrone | Bel-7402 | Hepatocellular Carcinoma | >100 | [1] |
| Germacrone | HeLa | Cervical Cancer | >100 | [1] |
| Germacrone | HepG2 | Hepatocellular Carcinoma | 68.23 | [1] |
| Germacrone | dHepaRG | Hepatocellular Carcinoma | ~250 | [1] |
| Germacrone | MCF-7/ADR | Multidrug-Resistant Breast Cancer | 180.41 ± 12.45 | |
| Germacrone Derivative (3b) | HepG2 | Hepatocellular Carcinoma | 68.23 | [1] |
Table 2: Cytotoxicity of Other Germacrane Sesquiterpenoids
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Germacrane Sesquiterpene Dilactone (4) | A549 | Lung Carcinoma | 8.97 - 27.39 | [1] |
| HepG2 | Hepatocellular Carcinoma | 8.97 - 27.39 | [1] | |
| MCF-7 | Breast Cancer | 8.97 - 27.39 | [1] | |
| HeLa | Cervical Cancer | 8.97 - 27.39 | [1] | |
| Deoxymikanolide (7) | A549 | Lung Carcinoma | Not specified | [1] |
| Highly Oxygenated Germacrane-type Sesquiterpenoid (13) | A549 | Human Lung Cancer | 6.02 - 10.77 | [2] |
| MDA-MB-231 | Human Breast Cancer | 6.02 - 10.77 | [2] | |
| Highly Oxygenated Germacrane-type Sesquiterpenoid (21) | A549 | Human Lung Cancer | 6.02 - 10.77 | [2] |
| MDA-MB-231 | Human Breast Cancer | 6.02 - 10.77 | [2] | |
| Highly Oxygenated Germacrane-type Sesquiterpenoid (23) | A549 | Human Lung Cancer | 6.02 - 10.77 | [2] |
| MDA-MB-231 | Human Breast Cancer | 6.02 - 10.77 | [2] |
Key Signaling Pathways Modulated by Germacrane Sesquiterpenoids
Germacrane sesquiterpenoids exert their antineoplastic effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[3] The primary pathways affected include NF-κB, PI3K/AKT/mTOR, and JAK/STAT.[3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Germacrane sesquiterpenoids have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis of cancer cells.[4][5]
Caption: Inhibition of the NF-κB signaling pathway by germacrane sesquiterpenoids.
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Germacrone has been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[3]
Caption: Germacrone-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.
Downregulation of the JAK/STAT Pathway
The JAK/STAT signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Germacrane sesquiterpenoids can inhibit this pathway, contributing to their anticancer effects.[3]
Caption: Inhibition of the JAK/STAT signaling pathway by germacrane sesquiterpenoids.
Detailed Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key in vitro assays used to evaluate the antineoplastic properties of germacrane sesquiterpenoids.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[6][7][8]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete culture medium
-
Germacrane sesquiterpenoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the germacrane sesquiterpenoid in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value from a dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]
Materials:
-
Cancer cell line
-
Germacrane sesquiterpenoid
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the germacrane sesquiterpenoid for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at approximately 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.[14][15][16]
Materials:
-
Cancer cell line
-
Germacrane sesquiterpenoid
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the germacrane sesquiterpenoid for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion
Germacrane sesquiterpenoids represent a promising class of natural products with significant antineoplastic properties. Their ability to induce cytotoxicity and modulate key signaling pathways in cancer cells highlights their potential for the development of novel anticancer therapeutics. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A germacranolide sesquiterpene lactone suppressed inducible nitric oxide synthase by downregulating NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The germacranolide sesquiterpene lactone neurolenin B of the medicinal plant Neurolaena lobata (L.) R.Br. ex Cass inhibits NPM/ALK-driven cell expansion and NF-κB-driven tumour intravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
Deoxyelephantopin and Isodeoxyelephantopin: A Technical Guide on Preliminary Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of deoxyelephantopin (B1239436) (DET) and its structural isomer, isodeoxyelephantopin (B1158786) (IDET). These sesquiterpene lactones, primarily isolated from plants of the Elephantopus genus (e.g., Elephantopus scaber L.), have demonstrated significant anti-inflammatory and anti-cancer properties. This document synthesizes key findings on their cytotoxic activity, impact on cellular signaling pathways, and the experimental methodologies used to elucidate these effects.
Quantitative Data: Cytotoxic Activity
DET and IDET exhibit potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. These values highlight the compounds' efficacy and differential sensitivity among cancer types.
Table 1: IC50 Values of Deoxyelephantopin (DET) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Carcinoma | 7.46 | 21.5 | 48 | [1][2] |
| K562 | Chronic Myeloid Leukemia | 4.02 | 11.6 | 48 | [2] |
| KB | Oral Carcinoma | 3.35 | 9.7 | 48 | [2] |
| T47D | Breast Cancer | 1.86 | 5.4 | 48 | [2] |
| SiHa | Cervical Cancer | 4.14 | 12.0 | 48 | [2] |
| A549 | Lung Adenocarcinoma | 12.28 | 35.5 | 48 | [2] |
| L-929 | Murine Fibrosarcoma | 11.2 | 32.4 | Not Specified | [3] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | ~10-20 | 24 | [4][5] |
| BxPC-3 | Pancreatic Cancer | Not Specified | 30 - 50 | Not Specified | [2] |
| MG-63 | Human Osteosarcoma | Not Specified | 4 - 32 | Not Specified | [2] |
Table 2: IC50 Values of Isodeoxyelephantopin (IDET) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Carcinoma | 0.88 | 2.56 | Not Specified | [2] |
| H1299 | Lung Cancer | Not Specified | <51.2 | 24/48 | [2] |
| A549 | Lung Cancer | Not Specified | <51.2 | 24/48 | [2] |
Note: Conversion between µg/mL and µM is based on the molecular weight of deoxyelephantopin (346.39 g/mol ).
Core Mechanisms of Action
Preliminary studies reveal that DET and IDET exert their anti-cancer effects through a multi-targeted approach, primarily by inducing oxidative stress, which in turn modulates key signaling pathways governing cell survival, proliferation, and death.[5][6]
Inhibition of the NF-κB Signaling Pathway
A central mechanism for both DET and IDET is the potent suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[7]
-
Mechanism: DET and IDET inhibit the IκBα kinase (IKK) complex.[7] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, c-IAP) and inflammatory cytokines.[4][7] This inhibition of constitutive and induced NF-κB activation sensitizes cancer cells to apoptosis.[6][7]
Induction of Apoptosis
DET and IDET trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][8][9]
-
Intrinsic Pathway: The compounds induce oxidative stress (ROS generation), leading to a decrease in the mitochondrial membrane potential.[5] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] The subsequent release of cytochrome c from the mitochondria activates caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and apoptosis.[2][5]
-
Extrinsic Pathway: DET has been shown to upregulate death receptors like TNF-R1.[2] Activation of these receptors leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[2][8] Caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which amplifies the mitochondrial apoptotic signal.[8][9]
Modulation of MAPK and PI3K/Akt Signaling
DET and IDET alter the balance of pro-survival and pro-apoptotic signaling cascades.[2][8]
-
MAPK Pathway: The compounds typically increase the phosphorylation (activation) of the stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 MAPK, both of which are associated with apoptosis.[2][10] Conversely, they often inhibit the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key promoter of cell proliferation and survival.[2][8]
-
PI3K/Akt/mTOR Pathway: This critical pro-survival pathway is also inhibited by DET, further contributing to its anti-cancer effects.[11]
References
- 1. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Deoxyelephantopin induces apoptosis via oxidative stress and enhances gemcitabine sensitivity in vitro and in vivo through targeting the NF-κB signaling pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isodeoxyelephantopin, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
For Immediate Release
This technical guide provides an in-depth exploration of the natural sources, chemical diversity, and extraction methodologies for Elephantin and its related sesquiterpene lactone compounds. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to facilitate further investigation and application of these potent bioactive molecules.
Introduction: The Promise of Elephantopus
The genus Elephantopus, commonly known as Elephant's Foot, has a rich history in traditional medicine across Asia, Africa, and Australia. Modern phytochemical investigations have unveiled a treasure trove of bioactive compounds within these plants, with sesquiterpene lactones being of particular interest due to their significant pharmacological activities. Among these, this compound and its structural relatives have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the primary plant sources, the spectrum of related compounds, and the scientific protocols for their isolation and quantification.
Natural Sources and Key Bioactive Compounds
The principal natural sources of this compound and its related compounds are perennial herbs belonging to the Elephantopus genus, most notably Elephantopus scaber and Elephantopus elatus. These plants synthesize a variety of sesquiterpene lactones, which are characterized by a 15-carbon skeleton and are considered chemotaxonomic markers for the Asteraceae family.
The primary compounds of interest include:
-
This compound: A germacrane (B1241064) sesquiterpenoid.
-
Elephantopin: Another key germacranolide sesquiterpene lactone.
-
Deoxyelephantopin (B1239436): A major sesquiterpene lactone with well-documented biological activities.
-
Isodeoxyelephantopin (B1158786): An isomer of deoxyelephantopin.
-
Scabertopin: A sesquiterpene lactone found in E. scaber.
-
Isoscabertopin: An isomer of scabertopin.
These compounds are typically found in the leaves, stems, and roots of the plants, with concentrations varying depending on the species, geographical location, and harvesting time.
Quantitative Analysis of Bioactive Compounds
Accurate quantification of this compound and its analogs is crucial for quality control and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. The following table summarizes the available quantitative data.
| Compound | Plant Source | Plant Part | Extraction Method | Analytical Method | Yield/Concentration | Reference |
| Deoxyelephantopin/Isodeoxyelephantopin | Elephantopus scaber Linn. | Whole Plant | Chloroform (B151607) Extraction | Crystallization | 0.035% of chloroform extract | [1] |
Note: Further research is required to establish a more comprehensive quantitative profile of these compounds across different species and extraction conditions.
Experimental Protocols
Extraction and Isolation of Sesquiterpene Lactones from Elephantopus scaber
This protocol outlines a general procedure for the extraction and isolation of deoxyelephantopin and related compounds from the whole plant material of Elephantopus scaber.
4.1.1. Plant Material Preparation:
-
Collect and air-dry the whole plant of Elephantopus scaber at room temperature until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder.
4.1.2. Extraction:
-
Macerate the powdered plant material (e.g., 250 g) sequentially with ethanol (B145695) (3 x 1 L) and then acetone (B3395972) (3 x 1 L) at room temperature for 72 hours for each solvent.
-
Alternatively, perform a chloroform extraction on the dried plant material.
-
Concentrate the extracts under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.
4.1.3. Fractionation and Purification:
-
Subject the crude ethanol extract (e.g., 7 g) to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient solvent system, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., 7:3 to 0:10 hexane:ethyl acetate), followed by an ethyl acetate-methanol gradient (e.g., 8:2 to 0:10 ethyl acetate:methanol).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compounds of interest and further purify them by recrystallization or preparative HPLC to yield pure deoxyelephantopin and isodeoxyelephantopin.
Quantitative Analysis by RP-HPLC
A validated reverse-phase HPLC (RP-HPLC) method for the simultaneous quantification of deoxyelephantopin and isodeoxyelephantopin is detailed below.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol (B129727), and water. A validated method uses a different solvent system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Standard Preparation: Prepare standard solutions of deoxyelephantopin and isodeoxyelephantopin of known concentrations in the mobile phase.
-
Sample Preparation: Prepare a methanol extract of the plant material and filter it through a 0.45 µm membrane filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analytes in the sample by comparing their peak areas with the calibration curve.
Signaling Pathways and Logical Relationships
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of the anti-inflammatory and anticancer activity of sesquiterpene lactones like deoxyelephantopin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a key regulator of the inflammatory response. Deoxyelephantopin has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[3] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3]
Caption: Inhibition of the NF-κB signaling pathway by Deoxyelephantopin.
Experimental Workflow for Extraction and Isolation
The following diagram illustrates the general workflow for the extraction and isolation of this compound and related compounds from their natural plant sources.
Caption: General workflow for the extraction and isolation of sesquiterpene lactones.
Conclusion
This compound and its related sesquiterpene lactones from Elephantopus species represent a promising class of natural products with significant therapeutic potential. This technical guide provides a foundational understanding of their natural sources, chemical diversity, and the methodologies required for their extraction and analysis. The detailed protocols and pathway diagrams serve as a valuable resource for researchers dedicated to harnessing the pharmacological power of these unique compounds for the development of novel therapeutics. Further research is warranted to fully elucidate the quantitative distribution of these compounds and to optimize extraction and purification processes for large-scale applications.
References
- 1. Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test [jmchemsci.com]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Elephantin: A Technical Whitepaper on its Molecular Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from plants of the Elephantopus genus, particularly Elephantopus elatus, this compound and its structural analogs have garnered significant interest within the scientific community for their potential therapeutic applications, primarily in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular formula, CAS number, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Core Molecular Data
A clear identification of a compound is critical for research and development. The fundamental molecular and registry information for this compound is summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C20H22O7 | [1][2] |
| CAS Number | 21899-50-3 | [1][2] |
| Molecular Weight | 374.389 g/mol | [1] |
Biological Activity and Mechanism of Action
This compound is a member of the germacrane (B1241064) class of sesquiterpene lactones. While direct and extensive research on this compound is somewhat limited, significant insights into its biological functions can be drawn from studies on its closely related and co-isolated analogs, such as deoxyelephantopin (B1239436) and elephantopin. The primary biological activities of interest for this class of compounds are their anticancer and anti-inflammatory effects.
Anticancer Activity
Sesquiterpene lactones from Elephantopus species have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The Genomics of Drug Sensitivity in Cancer Project has documented IC50 values for this compound, with a median of 33.197 µM across 33 cell lines in one study and 30.064 µM across 681 cell lines in another.
The anticancer mechanism of these compounds is multifaceted, primarily revolving around the induction of apoptosis and the inhibition of key signaling pathways that govern cell survival and proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones are predominantly attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.
The proposed mechanism of action for sesquiterpene lactones involves the direct alkylation of the p65 subunit of NF-κB. This covalent modification prevents NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory genes.
Signaling Pathways
The biological effects of this compound and related sesquiterpene lactones are mediated through the modulation of several key intracellular signaling pathways.
NF-κB Signaling Pathway
As the primary target, inhibition of the NF-κB pathway is central to the anti-inflammatory and some of the anticancer effects of these compounds.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK and PI3K/Akt Signaling Pathways
Studies on the related compound, deoxyelephantopin, have revealed its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are critical for cell growth, proliferation, and survival.
Caption: Modulation of MAPK and PI3K/Akt pathways by Deoxyelephantopin.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of this compound and related compounds.
Isolation of this compound from Elephantopus elatus
This protocol is based on the general methods for isolating sesquiterpene lactones from Elephantopus species.
-
Extraction:
-
Air-dry and pulverize the whole plant material of Elephantopus elatus.
-
Perform successive extractions with solvents of increasing polarity, starting with hexane (B92381), followed by chloroform (B151607), and then methanol, at room temperature.
-
Concentrate the chloroform extract under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
Subject the crude chloroform extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing compounds with similar TLC profiles.
-
Subject the combined fractions to further purification using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM).
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
-
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1 to 2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Include unstimulated and vehicle-treated controls.
-
Incubate for 6 to 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Conclusion
This compound, a sesquiterpene lactone from Elephantopus elatus, and its related compounds represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway and modulation of other critical cellular pathways, provides a strong rationale for their further investigation. The experimental protocols outlined in this guide offer a foundation for researchers to explore the therapeutic potential of these fascinating molecules. Further studies are warranted to fully elucidate the specific activities and mechanisms of this compound and to advance its development as a potential therapeutic agent.
References
An In-depth Technical Guide to the Spectroscopic Data of Elephantin and its Analogue, Deoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Elephantin is a germacrane (B1241064) sesquiterpenoid and a tumor inhibitor isolated from Elephantopus elatus.[1][2] Its molecular formula is C₂₀H₂₂O₇.[1][2] Deoxyelephantopin (B1239436), another sesquiterpene lactone from Elephantopus scaber, has garnered considerable interest for its anticancer properties, which are attributed to its effects on multiple signaling pathways.[3][4][5]
Spectroscopic Data of Deoxyelephantopin
The following tables summarize the Nuclear Magnetic Resonance (NMR) data for Deoxyelephantopin.
Table 1: ¹H-NMR Spectroscopic Data of Deoxyelephantopin (400 MHz, CDCl₃)[6]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.84 | m | |
| 2 | 5.06 | d | 10.0 |
| 3 | 2.62 | m | |
| 4 | 2.35 | m | |
| 5 | 3.98 | t | 9.2 |
| 6 | 6.22 | d | 3.2 |
| 7 | 4.65 | m | |
| 9 | 2.80 | m | |
| 9' | 2.65 | m | |
| 10 | 3.25 | m | |
| 13 | 6.13 | s | |
| 13' | 5.57 | s | |
| 14 | 1.83 | s | |
| 15 | 1.88 | s | |
| 2' | 6.08 | q | 7.2 |
| 3' | 1.95 | d | 7.2 |
| 4' | 1.85 | s |
Table 2: ¹³C-NMR Spectroscopic Data of Deoxyelephantopin (100 MHz, CDCl₃)[6]
| Position | Chemical Shift (δ, ppm) |
| 1 | 51.2 |
| 2 | 81.5 |
| 3 | 41.8 |
| 4 | 45.3 |
| 5 | 83.7 |
| 6 | 125.1 |
| 7 | 78.2 |
| 8 | 170.1 |
| 9 | 35.1 |
| 10 | 50.2 |
| 11 | 139.8 |
| 12 | 170.5 |
| 13 | 121.5 |
| 14 | 16.8 |
| 15 | 20.1 |
| 1' | 167.2 |
| 2' | 127.9 |
| 3' | 15.8 |
| 4' | 20.5 |
| 5' | 138.5 |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
High-resolution mass spectrometry of this compound has supported a molecular formula of C₂₀H₂₂O₇.[2] The infrared spectrum of this compound shows characteristic bands for α,β-unsaturated lactone and α,β-unsaturated ester groups.[2]
Experimental Protocols
The acquisition of spectroscopic data for compounds like Deoxyelephantopin follows established analytical chemistry protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a 400 MHz instrument.
-
¹H-NMR Spectroscopy: One-dimensional proton NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are acquired to identify the chemical shifts of the carbon atoms. Proton-decoupled spectra are typically used to simplify the spectrum to single lines for each carbon.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals and to elucidate the compound's structure.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The instrument is operated in either positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is used to determine the exact molecular weight and elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the infrared spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The absorption bands are analyzed to identify the functional groups present in the molecule.
Signaling Pathways Modulated by Deoxyelephantopin
Deoxyelephantopin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Apoptosis Induction
Deoxyelephantopin induces apoptosis through both the intrinsic and extrinsic pathways. It can trigger the activation of caspase-8, a key initiator of the extrinsic pathway.[5][6] This leads to the activation of downstream effector caspases like caspase-3.[6][7] In the intrinsic pathway, Deoxyelephantopin can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[3][7]
Caption: Deoxyelephantopin-induced apoptosis pathways.
Inhibition of Pro-Survival Signaling
Deoxyelephantopin has been shown to inhibit several pro-survival signaling pathways that are often hyperactivated in cancer cells. These include the NF-κB, PI3K/Akt, and STAT3 pathways.[7] By inhibiting these pathways, Deoxyelephantopin can suppress cancer cell proliferation, survival, and invasion.
Caption: Inhibition of pro-survival pathways by Deoxyelephantopin.
References
- 1. This compound | C20H22O7 | CID 442205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactivity of Elephantin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin, a germacrane (B1241064) sesquiterpenoid isolated from plants of the Elephantopus genus, has garnered significant attention in the scientific community for its potent biological activities. This technical guide provides a comprehensive review of the existing literature on the bioactivity of this compound and its closely related analogue, Deoxyelephantopin (B1239436). The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway and workflow diagrams. This in-depth analysis is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Physicochemical Properties of this compound
This compound is a natural compound with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.4 g/mol .[1] It is classified as a germacrane sesquiterpenoid, a class of C15 isoprenoids known for their diverse biological activities.[1] The chemical structure of this compound features a complex, polycyclic framework containing multiple functional groups that contribute to its bioactivity.
Anticancer Activity
This compound and its related compounds, particularly Deoxyelephantopin, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer therapeutics.
Cytotoxicity Data
The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for Deoxyelephantopin across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| HCT116 | Colorectal Carcinoma | 0.73 | Not Specified | [1] |
| K562 | Chronic Myeloid Leukemia | 4.02 | 48 | [1] |
| KB | Oral Carcinoma | 3.35 | 48 | [1] |
| T47D | Breast Cancer | 1.86 | 48 | [1] |
| SiHa | Cervical Cancer | 4.14 | 48 | [1] |
| A549 | Lung Adenocarcinoma | 12.28 | 48 | [1] |
| L-929 | Tumor Cell Line | 11.2 | Not Specified | [2] |
Note: Data for this compound was not sufficiently available in the reviewed literature; the table primarily presents data for the closely related and more extensively studied Deoxyelephantopin.
Mechanism of Anticancer Action
The anticancer activity of this compound and Deoxyelephantopin is attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Studies have shown that Deoxyelephantopin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events in this process include:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of Bax, a pro-apoptotic protein, and decreased expression of the anti-apoptotic protein Bcl-2.[1]
-
Caspase Activation: Activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[1]
-
Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm, a key step in the intrinsic apoptotic pathway.[1]
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis.[1]
Deoxyelephantopin has been observed to induce cell cycle arrest at the G2/M phase in several cancer cell lines.[1][3] This is achieved by modulating the expression of key cell cycle regulatory proteins, including:
-
Increased p21 and p53 expression: These proteins are crucial for halting the cell cycle in response to cellular stress.[1][3]
-
Decreased Cyclin B1 and cdc2 expression: These proteins are essential for the progression of the cell cycle through the G2/M phase.[1][3]
Anti-inflammatory Activity
In addition to its anticancer properties, this compound and related sesquiterpene lactones from Elephantopus mollis have demonstrated anti-inflammatory activities.[4] The primary mechanism underlying this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a crucial regulator of inflammation and immune responses.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This allows the p50-p65 subunits of NF-κB to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of pro-inflammatory genes.[5][6]
This compound and its analogues are believed to inhibit this pathway, thereby reducing the production of inflammatory mediators. The precise molecular targets of this compound within the NF-κB pathway are a subject of ongoing research.
Experimental Protocols
This section provides an overview of the detailed methodologies for the key experiments cited in the literature to assess the bioactivity of this compound and Deoxyelephantopin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubated overnight to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Deoxyelephantopin and incubated for a specified period (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Addition: Following incubation, a solution of MTT (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting purple formazan crystals, formed by the reduction of MTT by metabolically active cells, are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in DMF).[10]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[10] The cell viability is calculated as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound for the desired duration. Both adherent and floating cells are harvested and washed with cold 1X PBS.
-
Cell Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: A solution containing a fluorescently labeled Annexin V conjugate (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) is added to the cell suspension.[11]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: An additional volume of 1X Binding Buffer is added to each sample, and the cells are analyzed by flow cytometry. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.
Western Blot Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample, which is crucial for elucidating the molecular mechanisms of drug action.
Protocol:
-
Protein Extraction: Cells are treated with this compound or Deoxyelephantopin, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-IκBα, p65) overnight at 4°C.[12]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12] The intensity of the bands is quantified to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this review.
Caption: Apoptosis signaling pathways induced by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for assessing this compound's bioactivity.
Conclusion and Future Directions
The existing body of literature strongly supports the potent anticancer and anti-inflammatory properties of this compound and its related sesquiterpene lactones. The mechanisms of action, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of the NF-κB pathway, highlight the therapeutic potential of these compounds. However, further research is warranted to fully elucidate their pharmacological profile.
Future studies should focus on:
-
Comprehensive in vivo studies: To evaluate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.
-
Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Target identification and validation: To pinpoint the specific molecular targets of this compound within the apoptosis and NF-κB signaling pathways.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogues of this compound with improved potency and selectivity.
A deeper understanding of the bioactivity of this compound will be instrumental in advancing its development as a potential therapeutic agent for the treatment of cancer and inflammatory conditions. This technical guide serves as a foundational resource to facilitate these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unlocking Therapeutic Potential: Insights from Elephant Biology and Ethnobotany
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The term "Elephantin" as a specific therapeutic agent is not recognized in the current scientific literature. This guide explores potential therapeutic targets inspired by two distinct areas of research: the unique cancer resistance mechanisms of elephants, primarily involving the p53 protein, and the bioactive properties of the plant Elephantorrhiza elephantina, which is traditionally used in African medicine.
Part 1: Elephant p53 Retrogenes - A Novel Approach to Cancer Therapy
Elephants possess a remarkable resistance to cancer, a phenomenon partially attributed to their multiple copies of the tumor suppressor gene, TP53.[1][2] Unlike humans who have one copy, elephants have up to 20, including 19 retrogenes.[1][2] These retrogenes, particularly TP53-R9, have been shown to induce apoptosis in cancer cells through a novel, transcription-independent mitochondrial pathway.[1][3]
Quantitative Data: Enhanced Apoptotic Response
Studies have demonstrated that elephant cells exhibit a heightened apoptotic response to DNA damage compared to human cells. This enhanced sensitivity is a key aspect of their cancer resistance. While direct IC50 values for a specific "this compound" compound are not applicable, the following table summarizes the pro-apoptotic efficacy of expressing elephant p53 (EP53) in human cancer cell lines.
| Cell Line | p53 Status | Treatment | Outcome | Reference |
| U2-OS (Osteosarcoma) | Wild-type p53, MDM2 overexpressed | Doxorubicin + EP53 expression | Significant increase in caspase activity compared to control. EP53 was more effective at inducing apoptosis than human TP53. | [4][5] |
| T98G (Glioblastoma) | Mutant p53 | Doxorubicin + EP53 expression | Significant increase in caspase activity compared to control. | [4][5] |
| Saos-2 (Osteosarcoma) | p53-null | Doxorubicin + EP53-anc expression | Restoration of p53-mediated apoptosis and p21 expression. | [4][5] |
Signaling Pathway: Elephant p53-R9 Induced Apoptosis
The elephant p53 retrogene, TP53-R9, induces apoptosis via a direct mitochondrial pathway, bypassing the need for transcriptional activation of pro-apoptotic genes. Upon cellular stress, the p53-R9 protein translocates to the mitochondria, where it interacts with the pro-apoptotic protein Bax. This interaction leads to the activation of the caspase cascade and the release of cytochrome c, ultimately resulting in programmed cell death.[3]
Experimental Protocols
This protocol outlines the key steps to assess apoptosis in human cancer cells after the expression of elephant p53.[5]
a. Cell Culture and Transfection:
-
Culture human cancer cell lines (e.g., U2-OS, T98G, Saos-2) in appropriate media.
-
Transfect or transduce cells with expression vectors encoding elephant TP53 (ancestral or retrogenes) or a negative control vector.
b. Induction of DNA Damage:
-
Treat transfected/transduced cells with a DNA-damaging agent (e.g., doxorubicin) at a predetermined concentration and duration.
c. Apoptosis Assays:
-
Caspase Activity Assay: Measure caspase-3/7 activity using a commercially available luminescent or colorimetric assay kit according to the manufacturer's instructions. Normalize caspase activity to cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the expression of elephant p53 proteins and key apoptosis-related proteins (e.g., cleaved caspases, Bax, p21).[4]
A general protocol for confirming protein expression.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., epitope tags for EP53, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 2: Elephantorrhiza elephantina - A Source of Bioactive Compounds
Elephantorrhiza elephantina, also known as elephant's root, is a plant used in traditional African medicine to treat a variety of ailments.[6][7] Scientific studies have begun to validate its traditional uses, demonstrating its anti-inflammatory, antioxidant, and cytotoxic properties.[8][9] These activities are attributed to its rich phytochemical composition, which includes flavonoids, tannins, and saponins.[9][10]
Quantitative Data: Cytotoxicity of Elephantorrhiza elephantina Extracts
Various extracts of E. elephantina have been tested for their cytotoxic effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Methanol + Dichloromethane (1:1) | HeLa (Cervical Cancer) | 120.0 ± 2.4 | [11] |
| 80% Aqueous Methanol | HeLa (Cervical Cancer) | 69.48 | [12] |
| Cold Water | C2C12 (Myocytes) | 87 | [13] |
| Aqueous Root Bark | Hepatocellular Carcinoma (HCC) | 1.49 (mg/mL) | [13] |
| Water | Brine Shrimp Lethality Assay (LC50) | 42.2 | [14] |
Signaling Pathway: Proposed Anti-Inflammatory Mechanism
The anti-inflammatory effects of E. elephantina extracts are likely mediated through the inhibition of pro-inflammatory pathways. While the exact mechanisms are still under investigation, a plausible pathway involves the downregulation of nitric oxide (NO) production and the stabilization of cell membranes, preventing the release of inflammatory mediators.
Experimental Protocols
These protocols are commonly used to evaluate the anti-inflammatory potential of plant extracts.
a. Human Red Blood Cell (HRBC) Membrane Stabilization Assay: [15]
-
Prepare a 10% suspension of HRBCs in isotonic buffer.
-
Mix the HRBC suspension with various concentrations of the plant extract and a positive control (e.g., diclofenac (B195802) sodium).
-
Induce hemolysis by heat (56°C for 30 minutes) or hypotonic solution.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.
-
Calculate the percentage of membrane stabilization.
b. Protein Denaturation Assay: [15][16]
-
Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin and different concentrations of the plant extract.
-
Incubate the mixture at 37°C followed by heating to induce denaturation.
-
Measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
c. Nitric Oxide (NO) Production in Macrophages: [8]
-
Culture RAW 264.7 macrophage cells.
-
Pre-treat the cells with various concentrations of the plant extract for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the inhibitory effect of the extract on NO production.
This is a standard colorimetric assay to assess the cytotoxic effects of plant extracts on cancer cell lines.[11][17]
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the plant extract and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the extract that inhibits cell growth by 50%.
References
- 1. cancer-insights.asu.edu [cancer-insights.asu.edu]
- 2. TP53 copy number expansion is associated with the evolution of increased body size and an enhanced DNA damage response in elephants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elephant TP53-RETROGENE 9 induces transcription-independent apoptosis at the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Elephantorrhiza elephantina: Traditional Uses, Phytochemistry, and Pharmacology of an Important Medicinal Plant Species in Southern Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elephantorrhiza elephantina: Traditional Uses, Phytochemistry, and Pharmacology of an Important Medicinal Plant Species in Southern Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 9. ijprajournal.com [ijprajournal.com]
- 10. phcogj.com [phcogj.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bbrc.in [bbrc.in]
- 16. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Ethnobotanical Uses of Elephantopus Species
The genus Elephantopus, belonging to the Asteraceae family, comprises several species with a rich history in traditional medicine across Asia, Africa, and the Americas.[1][2] Commonly known as Elephant's Foot, these perennial herbs have been utilized for centuries to treat a wide array of ailments, ranging from infections and inflammatory conditions to metabolic disorders and cancer.[3][4] This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical constituents, and scientifically validated pharmacological activities of key Elephantopus species, with a focus on Elephantopus scaber and Elephantopus mollis. The information is presented to support further research and development of novel therapeutic agents.
Traditional Ethnobotanical Applications
The traditional uses of Elephantopus species are diverse, reflecting the broad spectrum of their bioactive compounds. The roots, leaves, and whole plant are employed in various preparations like decoctions, pastes, and extracts.
| Species | Part Used | Traditional Use | Geographical Region |
| Elephantopus scaber | Whole Plant | Nephritis, edema, chest pain, fever, scabies, pneumonia, hepatitis, leukemia, diuresis, bladder stone elimination.[1][3][5] | Southern China, Hong Kong, Taiwan, India |
| Roots | Antipyretic, cardiotonic, diuretic, filariasis, dysuria, stomach pain, treats bloody stool.[3][5] | India, Malaysia, Mauritius | |
| Leaves | Dysentery (crushed with salt), eczema, ulcers (water extract), arthritis (hot water extract).[1][3][5] | India, Nigeria | |
| Decoction (Roots & Leaves) | Emollient, dysuria, diarrhea, dysentery.[3] | General Traditional Use | |
| Elephantopus mollis | Whole Plant | Diarrhea, cardiotonic, astringent, febrifuge, diuretic, antidote for snakebite, vulnerary.[5][6] | Madagascar, Jamaica |
| Roots | Fever, colic.[5] | Chota Nagpur (India) | |
| Leaves | Applied topically for skin infections, measles, itching (athlete's foot), and wound healing.[5][6] | General Traditional Use | |
| E. carolinianus | - | Used in folk medicine to treat cancer and inflammation.[7] | - |
| E. tomentosus | - | Analgesic and anti-inflammatory.[5] | - |
Phytochemistry: The Chemical Basis of Bioactivity
The therapeutic properties of Elephantopus species are attributed to a diverse range of phytochemicals. The most significant among these are sesquiterpene lactones, which are considered chemotaxonomic markers for the Asteraceae family.[8]
Key Chemical Classes:
-
Sesquiterpene Lactones: The most prominent and biologically active constituents. Key compounds include deoxyelephantopin (B1239436) (DET), isodeoxyelephantopin, scabertopin, and elephantopin.[9][10] These compounds, particularly DET, are responsible for the potent anticancer and anti-inflammatory effects.[1][11]
-
Flavonoids: These polyphenolic compounds contribute significantly to the antioxidant and anti-inflammatory properties of the plant extracts.[5][12]
-
Triterpenoids: Compounds such as lupeol, stigmasterol, and epifriedelinol have been isolated and are known to possess various pharmacological activities.[5]
-
Other Constituents: The plants also contain phenolic acids, saponins, tannins, alkaloids, and essential oils.[1][5][10]
Quantitative Phytochemical Analysis
Quantitative studies have been performed on various extracts to determine the concentration of these bioactive compounds.
| Species | Extract Type | Phytochemical | Quantity | Reference |
| E. scaber | Methanolic Leaf Extract | Total Polyphenols | 28.46 mg GAE/g | [12] |
| Methanolic Leaf Extract | Total Flavonoids | 11.53 mg GAE/g | [12] | |
| Leaf Extract | Total Phenols | 168.16 µg/mL | [13] | |
| Leaf Extract | Total Flavonoids | 220.6 µg/mL | [13] | |
| Leaf Extract | Total Tannins | 1060 µg/mL | [13] | |
| Ethyl Acetate Fraction | Total Phenols | 8.76 mg/g | [14] | |
| Hydro-alcoholic Fraction | Total Phenols | 4.49 mg/g | [14] |
GAE: Gallic Acid Equivalent
Validated Pharmacological Activities
Modern scientific investigation has substantiated many of the traditional claims, revealing a broad spectrum of pharmacological activities. The anticancer and anti-inflammatory properties are the most extensively studied.
Anticancer and Cytotoxic Activity
The anticancer potential of Elephantopus species, primarily linked to sesquiterpene lactones like deoxyelephantopin (DET), is significant. DET induces apoptosis and cell cycle arrest in a variety of cancer cell lines.[11][15]
| Species / Compound | Cancer Cell Line | Activity Metric (IC₅₀) | Key Findings | Reference |
| E. scaber (Ethyl Acetate Fraction) | HCT116 (Colorectal) | 1.42 ± 0.10 µg/mL | Induces apoptosis via ROS-dependent mitochondrial pathway. | [16] |
| Deoxyelephantopin (DET) | L-929 (Tumor) | 2.7 µg/mL | Dose-dependent reduction in viability. | [8] |
| Isodeoxyelephantopin | L-929 (Tumor) | 3.3 µg/mL | Dose-dependent reduction in viability. | [8] |
| E. scaber (Ethanol Extract) | Hepatocellular Carcinoma | - | Inhibits growth and metastasis via PI3K/Akt pathway. | [17] |
| Deoxyelephantopin (DET) | Nasopharyngeal Carcinoma (CNE) | - | Induces cell-cycle arrest and apoptosis. | [5] |
| E. mollis (Sesquiterpenoids) | HepG2 (Liver) | 6.7 to 25.8 µM | Cytotoxic activity. | [18] |
Anti-inflammatory Activity
The traditional use of Elephantopus for treating inflammatory ailments is strongly supported by scientific evidence. The extracts and their isolated compounds inhibit key inflammatory mediators.[10][19]
| Species / Compound | Assay Model | Activity Metric (IC₅₀) | Mechanism | Reference |
| E. mollis (Sesquiterpene Lactones) | LPS-stimulated RAW 264.7 cells | 0.57 to 14.34 µM | Inhibition of inflammatory mediators. | [20] |
| E. scaber (Ethanol Extract) | LPS-activated macrophages | - | Inhibition of NF-κB signaling. | [21] |
| E. scaber (Ethyl Acetate Fraction) | LPS-induced BV-2 microglia | - | Inhibition of NF-κB, NO, iNOS, COX-2, TNF-α. Activation of Nrf2/HO-1. | [10][22] |
| E. scaber (Ethanolic Leaf Extract) | HRBC membrane stabilization | - | Protects red blood cell membrane stability. | [23] |
Antioxidant Activity
The antioxidant capacity, largely due to phenolic and flavonoid content, allows the plant extracts to scavenge free radicals, which is relevant for both anti-inflammatory and chemopreventive effects.
| Species | Extract Type | Assay | Activity Metric (IC₅₀) | Reference |
| E. scaber | Methanolic Leaf Extract | DPPH Radical Scavenging | 58 µg/mL | [12] |
| E. mollis | Ethanolic Stem Extract | DPPH Radical Scavenging | 2.53 µg/mL | [24] |
| E. mollis | Ethanolic Leaf Extract | DPPH Radical Scavenging | 4.13 µg/mL | [24] |
Mechanisms of Action: Signaling Pathways & Visualizations
The bioactivity of Elephantopus constituents stems from their ability to modulate critical cellular signaling pathways involved in cancer progression and inflammation.
Anticancer Signaling Pathways
Deoxyelephantopin (DET) and related extracts exert anticancer effects by targeting multiple pathways. This includes the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, and the inhibition of pro-survival pathways like PI3K/Akt/mTOR.[7][16][17][25]
Anti-inflammatory Signaling Pathways
Extracts from Elephantopus species effectively suppress inflammation by inhibiting the NF-κB pathway, a central regulator of inflammatory gene expression, and by activating the Nrf2/HO-1 antioxidant response pathway.[21][22]
Experimental Protocols & Workflows
Reproducibility is key in scientific research. This section outlines common methodologies used in the study of Elephantopus species.
General Experimental Workflow
The investigation of medicinal plants like Elephantopus follows a structured workflow from plant collection to the identification of bioactive compounds and validation of their effects.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This method is widely used to determine the free-radical scavenging ability of plant extracts.[12]
-
Reagent Preparation : Prepare a 1mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation : Prepare various concentrations of the Elephantopus extract (e.g., 20, 40, 60, 80, 100 µg/mL) in methanol. A standard, such as ascorbic acid or BHT, is prepared similarly.
-
Reaction : Mix 1 mL of the DPPH solution with 1 mL of each extract concentration. A control is prepared with 1 mL of DPPH and 1 mL of methanol.
-
Incubation : Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination : The IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the extract concentration.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.[16][26]
-
Cell Seeding : Seed cancer cells (e.g., HCT116) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment : Treat the cells with various concentrations of the Elephantopus extract or isolated compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Conclusion and Future Directions
The Elephantopus genus holds considerable promise for modern drug development. Its traditional uses, particularly for inflammatory conditions and cancer, are well-supported by extensive phytochemical and pharmacological research. The potent bioactivity of sesquiterpene lactones, especially deoxyelephantopin, marks them as lead compounds for further investigation.
Future research should focus on:
-
Clinical Trials: Validating the safety and efficacy of standardized Elephantopus extracts or isolated compounds in human clinical trials.
-
Pharmacokinetics and Bioavailability: Studying the absorption, distribution, metabolism, and excretion (ADME) profiles of key bioactive compounds like DET.
-
Synergistic Effects: Investigating the potential synergistic interactions between different compounds within the plant extracts, which may enhance therapeutic efficacy and reduce toxicity.
-
Sustainable Sourcing: Developing sustainable cultivation and harvesting practices to ensure a consistent supply of high-quality plant material without endangering wild populations.
This comprehensive guide underscores the value of integrating ethnobotanical knowledge with modern scientific methodologies to unlock the full therapeutic potential of medicinal plants like Elephantopus.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 4. Elephantopus scaber: Significance and symbolism [wisdomlib.org]
- 5. iiste.org [iiste.org]
- 6. Elephantopus mollis [socfindoconservation.co.id]
- 7. mdpi.com [mdpi.com]
- 8. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on pharmacology and toxicology of Elephantopus scaber Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsit.com [ijsit.com]
- 11. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrdst.org [ijrdst.org]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Elephantopus scaber induces apoptosis through ROS-dependent mitochondrial signaling pathway in HCT116 human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 18. tandfonline.com [tandfonline.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Sesquiterpene lactones from Elephantopus mollis and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ethanol extract of Elephantopus scaber Linn. Attenuates inflammatory response via the inhibition of NF-κB signaling by dampening p65-DNA binding activity in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journal.uii.ac.id [journal.uii.ac.id]
- 24. phytojournal.com [phytojournal.com]
- 25. The combination of Elephantopus scaber and Phaleria macrocarpa leaves extract promotes anticancer activity via downregulation of ER-α, Nrf2 and PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Elephantin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elephantin, a germacrane (B1241064) sesquiterpenoid isolated from Elephantopus elatus, has garnered interest for its potential therapeutic properties, particularly as a tumor inhibitor. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, focusing on its anticancer, anti-inflammatory, and antimicrobial potential. By leveraging computational methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations, researchers can elucidate the mechanisms of action and prioritize experimental validation. This document outlines a detailed workflow for these computational studies, provides protocols for subsequent experimental verification, and summarizes known quantitative data for this compound and its close analogs to guide future research and development.
Introduction to this compound
This compound (C₂₀H₂₂O₇) is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Traditionally, plants from the Elephantopus genus have been used in folk medicine to treat various ailments, including inflammation, infections, and cancer. Modern phytochemical research has identified this compound as one of the active constituents responsible for these therapeutic effects. Its complex chemical structure, featuring an α,β-unsaturated lactone and an epoxide group, suggests potential for covalent interactions with biological macromolecules, a common mechanism for the bioactivity of sesquiterpene lactones.
In silico prediction methods offer a rapid and cost-effective approach to explore the therapeutic potential of natural products like this compound. These computational tools can predict the binding affinity of a molecule to specific protein targets, model its pharmacokinetic properties, and help in understanding its mechanism of action at a molecular level. This guide presents a hypothetical but robust workflow for the in silico investigation of this compound's bioactivity.
Predicted Bioactivities of this compound and Its Analogs
While specific quantitative bioactivity data for this compound is limited in publicly available literature, data for its close structural analogs, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), provide valuable insights into its potential efficacy.
Anticancer Activity
The tables below summarize the 50% inhibitory concentration (IC₅₀) values of this compound analogs against various human cancer cell lines. This data serves as a benchmark for prioritizing cancer types for which this compound may be a potent inhibitor.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Incubation Time (h) | Reference |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 0.73 | 2.12 | 72 | |
| Isodeoxyelephantopin | HCT116 | Colorectal Carcinoma | 0.88 | 2.56 | 72 | |
| Deoxyelephantopin | T47D | Breast Carcinoma | 1.86 | 5.40 | 48 | |
| Isodeoxyelephantopin | T47D | Breast Carcinoma | 1.3 | 3.78 | 48 | |
| Deoxyelephantopin | A549 | Lung Carcinoma | - | - | - | |
| Isodeoxyelephantopin | A549 | Lung Carcinoma | 10.46 | 30.40 | 48 | |
| Deoxyelephantopin | KB | Oral Cancer | 3.35 | 9.73 | 48 | |
| Scabertopin | J82 | Bladder Cancer | ~20 µM | ~20 | 24 | |
| Scabertopin | T24 | Bladder Cancer | ~20 µM | ~20 | 24 |
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 2.36 | 24 | |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 0.9 | 48 | |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 0.73 | 72 |
Anti-inflammatory Activity
Antimicrobial Activity
Extracts from Elephantopus scaber have demonstrated broad-spectrum antimicrobial activity. Studies on various solvent extracts have reported Minimum Inhibitory Concentrations (MICs) against a range of bacteria and fungi. However, specific MIC values for pure this compound have not been widely reported, representing a knowledge gap.
| Extract Type | Microorganism | MIC Range (µg/mL) | Reference |
| Various solvent extracts | Gram-positive bacteria | 50 - 500 | |
| Various solvent extracts | Gram-negative bacteria | 100 - 500 | |
| Various solvent extracts | Fungi | 200 - 1000 | |
| Acetone extract fractions | Methicillin-resistant S. aureus | 125 - 1000 |
In Silico Prediction Workflow
The following workflow is proposed for a comprehensive in silico evaluation of this compound's bioactivity.
An In-depth Technical Guide to the Physicochemical Properties of Elephantin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elephantin, a germacrane (B1241064) sesquiterpenoid lactone isolated from the plant Elephantopus elatus, has demonstrated significant antineoplastic properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, its isolation and characterization, and its proposed mechanism of action. All quantitative data are summarized for clarity, and detailed experimental protocols, where available, are described. Visualizations of key workflows and signaling pathways are provided to facilitate understanding.
Physicochemical Properties
This compound is a complex natural product with the molecular formula C₂₀H₂₂O₇. [1]Its chemical structure and key physicochemical properties are summarized in the tables below.
Table 1: General and Structural Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₇ | PubChem CID: 442205 [1] |
| Molecular Weight | 374.4 g/mol | PubChem CID: 442205 [1] |
| IUPAC Name | [(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.0³,⁵.0⁶,¹⁰]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate | PubChem CID: 442205 [1] |
| SMILES | CC(=CC(=O)O[C@H]1CC2=C--INVALID-LINK--[C@@H]4[C@@H]1C(=C)C(=O)O4)C">C@@HOC2=O)C | PubChem CID: 442205 |
| CAS Number | 21899-50-3 | J-GLOBAL |
Table 2: Physicochemical Data for this compound
| Property | Value | Experimental Conditions/Notes |
| Melting Point | 242-244 °C | Crystalline solid |
| Boiling Point | Data not available | Likely decomposes at high temperatures |
| Solubility | Soluble in chloroform (B151607), acetone, and ethyl acetate. Sparingly soluble in ether and benzene. Insoluble in water and petroleum ether. | General solubility profile for sesquiterpenoid lactones |
Spectral Data
The structure of this compound was elucidated using a combination of spectroscopic techniques. The key spectral data are summarized below.
Table 3: Summary of Spectral Data for this compound
| Spectroscopic Method | Key Observations |
| Infrared (IR) Spectroscopy | Peaks characteristic of hydroxyl, γ-lactone, α,β-unsaturated ester, and epoxide functionalities. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the various protons in the complex germacrane skeleton, including olefinic and methyl protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances confirming the presence of 20 carbon atoms, including carbonyls of the lactone and ester groups, and carbons of the epoxide ring. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry supports the molecular formula C₂₀H₂₂O₇. [1]Fragmentation patterns provide further structural information. |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Elephantopus elatus, based on established methods for isolating sesquiterpenoid lactones.
References
The Biosynthesis of Elephantin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin, a complex germacrane (B1241064) sesquiterpenoid, has garnered significant interest within the scientific community due to its potential as an antineoplastic agent. Isolated from Elephantopus elatus, a plant belonging to the Asteraceae family, the intricate molecular architecture of this compound presents a fascinating case study in plant secondary metabolism. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from related sesquiterpene lactone pathways to build a cohesive model. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with fundamental precursors from primary metabolism and proceeds through a series of cyclizations, oxidations, and esterifications to yield the final complex molecule. While the complete pathway in Elephantopus elatus has not been fully elucidated, extensive research on the biosynthesis of other germacrane sesquiterpene lactones in related Asteraceae species provides a robust framework for understanding the key enzymatic steps involved.
The pathway can be broadly divided into three key stages:
-
Formation of the Sesquiterpene Backbone: This initial stage involves the construction of the characteristic 15-carbon germacrane skeleton from isoprene (B109036) units.
-
Oxidative Modifications and Lactonization: A series of oxygenation reactions and subsequent intramolecular cyclization lead to the formation of a lactone ring, a hallmark of this class of compounds.
-
Tailoring Reactions: The core germacrane lactone structure is further modified by specific enzymes to produce the final, biologically active this compound molecule.
Stage 1: Formation of the Germacrane Backbone
The biosynthesis of all sesquiterpenoids, including this compound, commences with the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units to form farnesyl pyrophosphate (FPP). This reaction is catalyzed by Farnesyl Pyrophosphate Synthase (FPPS) .
The committed step in the formation of the germacrane skeleton is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases. In the case of this compound and other germacrane lactones, this key enzyme is (+)-Germacrene A Synthase (GAS) . GAS facilitates a complex carbocation-mediated cyclization of the linear FPP molecule to yield the 10-membered ring structure of (+)-Germacrene A.
Figure 1: Formation of the (+)-Germacrene A backbone.
Stage 2: Oxidative Modifications and Lactonization
Following the formation of the germacrane ring, a series of oxidative modifications are initiated by cytochrome P450 monooxygenases. The first key enzyme in this stage is Germacrene A Oxidase (GAO) . GAO catalyzes a three-step oxidation of the isopropenyl side chain of (+)-Germacrene A to a carboxylic acid, proceeding through alcohol and aldehyde intermediates. The resulting molecule is Germacrene A acid.
The subsequent and crucial step is the formation of the characteristic γ-lactone ring. This is achieved through the hydroxylation of Germacrene A acid at the C6 position, a reaction catalyzed by another cytochrome P450 enzyme, Costunolide Synthase (COS) . The resulting 6α-hydroxy-germacrene A acid is an unstable intermediate that spontaneously undergoes lactonization to form (+)-Costunolide, a central precursor for a vast array of germacrane sesquiterpene lactones.
Figure 2: Conversion of (+)-Germacrene A to (+)-Costunolide.
Stage 3: Tailoring Reactions Leading to this compound
The conversion of (+)-Costunolide to this compound involves a series of specific tailoring reactions that create the unique structural features of the final molecule. While the exact enzymatic players in Elephantopus elatus are yet to be definitively identified, based on the structure of this compound, the following steps are proposed:
-
Epoxidation: An epoxidase , likely a cytochrome P450 enzyme, catalyzes the formation of an epoxide ring on the germacrane skeleton. The specific position of this epoxidation is a key determinant of the final structure.
-
Hydroxylation: Additional hydroxylases , also likely belonging to the cytochrome P450 family, introduce hydroxyl groups at specific positions on the germacrane lactone backbone.
-
Acylation: The final step is the esterification of one of the hydroxyl groups with 3-methylbut-2-enoic acid (or a closely related acyl-CoA). This reaction is catalyzed by an acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases, which are known to be involved in the biosynthesis of a wide variety of plant secondary metabolites.
The precise order and regioselectivity of these tailoring reactions are critical for the formation of this compound and represent an active area of research.
Figure 3: Proposed tailoring reactions from (+)-Costunolide to this compound.
Quantitative Data
Quantitative data for the specific enzymes in the this compound biosynthetic pathway are currently limited. However, studies on homologous enzymes from other Asteraceae species provide valuable reference points.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Optimal pH | Optimal Temp (°C) | Source Organism | Reference |
| (+)-Germacrene A Synthase | Farnesyl Pyrophosphate | 5.8 | 1.2 | 7.0 | 30 | Helianthus annuus | [1] |
| Germacrene A Oxidase | (+)-Germacrene A | ~10 | - | 7.5 | 30 | Cichorium intybus | [2] |
| Costunolide Synthase | Germacrene A Acid | - | - | 7.5 | 30 | Cichorium intybus | [3] |
Note: The table summarizes representative data from homologous enzymes. The kinetic parameters for the enzymes from Elephantopus elatus may vary.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify genes encoding the enzymes of the this compound pathway in Elephantopus elatus.
Methodology:
-
RNA Extraction: Isolate total RNA from various tissues of E. elatus (e.g., leaves, roots, trichomes) where this compound is known to accumulate.
-
Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) using platforms like Illumina.
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software such as Trinity or SOAPdenovo-Trans.
-
Gene Annotation and Identification: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot). Search for transcripts with high similarity to known sesquiterpene synthases, cytochrome P450s, and acyltransferases from other Asteraceae species.
-
Differential Expression Analysis: Compare transcript abundance across different tissues to identify genes whose expression correlates with this compound accumulation.
Figure 4: Workflow for identifying candidate biosynthetic genes.
Functional Characterization of Candidate Enzymes
Objective: To confirm the enzymatic function of candidate genes identified through transcriptome analysis.
Methodology:
-
Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., for E. coli or yeast).
-
Protein Expression and Purification: Express the recombinant proteins in the chosen host and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzyme Assays:
-
Sesquiterpene Synthase Assay: Incubate the purified candidate synthase with FPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cytochrome P450 Assay: Reconstitute the purified P450 with a P450 reductase and NADPH. Incubate with the putative substrate (e.g., Germacrene A, Costunolide) and analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acyltransferase Assay: Incubate the purified candidate acyltransferase with a hydroxylated sesquiterpenoid precursor and an acyl-CoA donor (e.g., 3-methylbut-2-enoyl-CoA). Analyze the products by LC-MS.
-
-
In Vivo Assays (Yeast or Nicotiana benthamiana): Co-express multiple candidate genes in a heterologous host to reconstitute segments of the pathway and analyze the resulting products.
Quantitative Analysis of Metabolites
Objective: To quantify the levels of this compound and its precursors in E. elatus.
Methodology:
-
Sample Preparation: Harvest plant tissues and perform extraction with an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).
-
LC-MS/MS Analysis: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound and its proposed intermediates.
-
Quantification: Use authentic standards or stable isotope-labeled internal standards for accurate quantification.
Signaling Pathways and Regulation
The biosynthesis of sesquiterpene lactones, including this compound, is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stimuli. While specific regulatory mechanisms for this compound are not yet known, research in other Asteraceae species points to the involvement of:
-
Jasmonate (JA) Signaling: Jasmonic acid and its derivatives are key phytohormones that mediate plant defense responses. Application of methyl jasmonate has been shown to induce the expression of genes involved in sesquiterpene lactone biosynthesis.
-
Light Signaling: Light quality and quantity can influence the accumulation of sesquiterpene lactones, suggesting the involvement of photoreceptors like phytochromes and cryptochromes in regulating the biosynthetic pathway.
-
Transcription Factors: Various families of transcription factors, including MYB, bHLH, and WRKY, are known to regulate the expression of terpenoid biosynthetic genes by binding to specific cis-regulatory elements in their promoter regions.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Divergent synthesis and identification of the cellular targets of deoxyelephantopins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Elephantopin from Elephantopus elatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantopin (B76216) is a sesquiterpene lactone belonging to the germacranolide class, which has been isolated from the plant Elephantopus elatus. It has garnered significant interest within the scientific community due to its notable antitumor properties. This document provides a detailed protocol for the isolation and purification of elephantopin, based on established methodologies. Additionally, it summarizes the key signaling pathways modulated by elephantopin and related compounds, offering valuable insights for researchers in oncology and drug discovery.
Data Presentation
The following table summarizes the quantitative data associated with the isolation of elephantopin and the related compound, elephantin, from Elephantopus elatus. The data is based on the seminal work in the field.
| Compound | Molecular Formula | Melting Point (°C) | Optical Rotation [α]D | Yield (% of crude extract) |
| Elephantopin | C₁₉H₂₀O₇ | 242-244 | +38° (c 0.85, CHCl₃) | ~0.02% |
| This compound | C₂₀H₂₂O₇ | 263-265 | -380° (c 1.0, MeOH) | ~0.04% |
Experimental Protocols
This protocol is adapted from the established "Kupchan method," a systematic solvent partitioning and chromatographic procedure for the isolation of bioactive natural products.
1. Plant Material Collection and Preparation
-
Collection: Collect the aerial parts of Elephantopus elatus.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction
-
Initial Extraction: Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Solvent Partitioning (Kupchan Method)
This fractionation step separates compounds based on their polarity.
-
Hexane (B92381) Partitioning: Dissolve the crude extract in a 9:1 methanol-water solution. Partition this solution against hexane. The hexane layer will contain nonpolar compounds. Separate and concentrate the hexane fraction.
-
Carbon Tetrachloride Partitioning: Partition the remaining methanol-water layer against carbon tetrachloride. This will extract compounds of intermediate polarity. Separate and concentrate the carbon tetrachloride fraction.
-
Chloroform Partitioning: Finally, partition the remaining aqueous layer against chloroform to extract the more polar compounds, including elephantopin. Separate and concentrate the chloroform fraction. The most polar compounds will remain in the aqueous fraction.
4. Chromatographic Purification
The chloroform fraction, which is enriched with elephantopin, is subjected to further purification using column chromatography.
-
Column Preparation: Pack a chromatography column with silica (B1680970) gel as the stationary phase, using a suitable non-polar solvent (e.g., hexane or benzene) to create a slurry and ensure even packing.
-
Sample Loading: Dissolve the dried chloroform fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing solvent polarity. A common gradient starts with benzene (B151609) and gradually introduces increasing proportions of acetone (B3395972) or ethyl acetate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Thin-Layer Chromatography (TLC) Monitoring: Monitor the composition of the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light or by using a staining reagent (e.g., iodine vapor or ceric sulfate (B86663) spray).
-
Pooling and Crystallization: Combine the fractions containing the compound of interest (elephantopin). Concentrate the pooled fractions and induce crystallization by slow evaporation of the solvent or by adding a non-solvent to obtain pure elephantopin crystals.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Elephantopin Isolation
The following diagram illustrates the key steps in the isolation of elephantopin from Elephantopus elatus.
Caption: Workflow for the isolation and purification of elephantopin.
Signaling Pathways Modulated by Elephantopin and Related Sesquiterpene Lactones
Elephantopin and structurally similar compounds have been shown to exert their cytotoxic and antitumor effects by modulating several key signaling pathways. The diagrams below provide a simplified representation of these interactions.
1. Induction of Apoptosis
Elephantopin can induce programmed cell death (apoptosis) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Caption: Elephantopin-induced apoptosis signaling pathways.
2. Inhibition of Pro-survival and Metastatic Pathways
Elephantopin and its analogues have been reported to inhibit key signaling pathways that promote cancer cell survival, proliferation, and metastasis.
Caption: Inhibition of pro-survival pathways by elephantopin.
Application Notes and Protocols for the Purification of Elephantin using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Elephantin, a sesquiterpene lactone with significant therapeutic potential, from crude plant extracts using high-performance liquid chromatography (HPLC). The methodologies outlined are designed to yield high-purity this compound suitable for further research and drug development applications.
Introduction
This compound and its related compounds, such as deoxyelephantopin, are sesquiterpene lactones primarily isolated from plants of the Elephantopus genus, notably Elephantopus scaber. These compounds have garnered considerable interest in the scientific community due to their potent biological activities, including anti-inflammatory and anticancer properties.[1] The anticancer effects are often attributed to their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][3][4][5][6] A key mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory and immune responses.[7][8][9][10] This document outlines a robust preparative HPLC method for the purification of this compound, adapted from established analytical methods for related compounds.
Data Presentation
The following tables summarize the typical quantitative data expected from the analytical and preparative HPLC purification of this compound.
Table 1: Analytical HPLC Parameters and Expected Results for this compound Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Gradient | 30-70% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 12-15 minutes |
| Expected Purity (crude) | 15-25% |
| Expected Purity (purified) | >98% |
Table 2: Preparative HPLC Parameters and Expected Yield for this compound Purification
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Gradient | Optimized based on analytical run (e.g., 40-60% Acetonitrile) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 210 nm |
| Sample Loading | 50-100 mg of crude extract |
| Expected Yield | 5-10 mg of purified this compound per run |
| Expected Purity | >98% |
Experimental Protocols
Preparation of Crude this compound Extract
A preliminary extraction is required to obtain a crude mixture enriched with this compound before proceeding to HPLC purification.
Materials:
-
Dried and powdered Elephantopus scaber plant material
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Macerate 100 g of powdered Elephantopus scaber in 500 mL of methanol for 48 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Store the crude extract at -20°C until further use.
Analytical HPLC Method for this compound
This protocol is for the analytical determination of this compound in the crude extract and for assessing the purity of fractions from preparative HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase analytical column (4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude extract in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B (column re-equilibration)
-
-
-
Analysis: Inject the sample and monitor the chromatogram. The peak corresponding to this compound should be identified based on its retention time, which can be confirmed using a purified standard if available.
Preparative HPLC Method for this compound Purification
This protocol describes the scaling up of the analytical method for the purification of this compound in larger quantities.
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
Protocol:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 40% acetonitrile in water) to a high concentration (e.g., 50 mg/mL).
-
Mobile Phase Preparation:
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reversed-phase preparative (20 x 250 mm, 10 µm)
-
Flow Rate: 18.5 mL/min (This is a scaled-up flow rate from the analytical method. The scaling factor is the ratio of the cross-sectional areas of the preparative and analytical columns).
-
Detection Wavelength: 210 nm
-
Gradient Program: Adjust the gradient based on the analytical results to focus on the elution of this compound. For example:
-
0-10 min: 40% B
-
10-30 min: 40% to 60% B
-
30-35 min: 60% B
-
35-40 min: 60% to 40% B (column re-equilibration)
-
-
-
Fraction Collection: Inject the sample and collect fractions corresponding to the this compound peak as detected by the UV detector.
-
Purity Analysis and Post-Purification Processing:
-
Analyze the purity of the collected fractions using the analytical HPLC method described above.
-
Pool the fractions with high purity (>98%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain purified this compound as a solid powder.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound purification.
Signaling Pathway
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sesquiterpene Lactone Deoxyelephantopin Isolated from Elephantopus scaber and Its Derivative DETD-35 Suppress BRAFV600E Mutant Melanoma Lung Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene lactones isolated from Elephantopus scaber L. inhibits human lymphocyte proliferation and the growth of tumour cell lines and induces apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: Protocol for Determining the Cytotoxicity of Elephantin using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[1][2] The core principle of this assay lies in the enzymatic activity of mitochondrial dehydrogenases, which are primarily present in metabolically active, viable cells.[2][3] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan (B1609692) precipitate.[1][2][4] The formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[1][4] The intensity of the purple color is directly proportional to the number of living, metabolically active cells, allowing for the quantitative determination of cytotoxicity induced by a test compound like Elephantin.[4]
Quantitative Data Summary: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological function.[5] The following tables summarize available IC50 data for this compound and related extracts.
Table 1: IC50 Values of this compound Across Various Cancer Cell Lines
| Data Set | Number of Cell Lines | Median IC50 (µM) | Geometric Mean IC50 (µM) |
| cnaPANCAN393 | 33 | 33.197 | 56.039 |
| All Cell Lines | 681 | 30.064 | 35.409 |
| Data sourced from the Genomics of Drug Sensitivity in Cancer (Cancerrxgene) database.[6] |
Table 2: Cytotoxicity of Elephantorrhiza elephantina Extract
| Cell Line | Extract Type | IC50 (µg/mL) |
| HeLa (Cervical Cancer) | Methanol + Dichloromethane (1:1) | 120.0 ± 2.4 |
| This data is for a plant extract and not the purified compound this compound.[7] |
Experimental Workflow and Protocols
MTT Assay Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol
This protocol is a synthesized guide for determining the cytotoxicity of this compound on adherent cell lines.
Materials and Reagents:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS), sterile
-
Solubilization Buffer (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
CO2 incubator (37°C, 5% CO2)
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL):
-
This compound Working Solutions:
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations for treatment. It is common to use a 2-fold or 10-fold dilution series.
-
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells. Adjust the cell density in complete medium to plate approximately 5,000-10,000 cells per well (100 µL) in a 96-well plate. The optimal cell number should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[8]
-
-
Cell Treatment:
-
After incubation, carefully aspirate the medium.
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include "vehicle control" wells treated with the same concentration of DMSO as the highest this compound dose.
-
Include "untreated control" wells containing only cell culture medium.
-
Include "blank" wells with medium but no cells for background subtraction.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[4][8]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.[3][4]
-
-
Data Acquisition:
Data Analysis:
-
Correct for Background: Average the OD values from the blank wells and subtract this from all other readings.
-
Calculate Percent Viability:
-
Percent Viability (%) = (OD of Treated Sample / OD of Untreated Control) * 100
-
-
Determine IC50:
-
Plot Percent Viability against the log of this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.[10]
-
Putative Signaling Pathway for Cytotoxicity
While the precise signaling pathway for this compound is not fully elucidated in the provided context, many cytotoxic compounds induce cell death via apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be initiated by a cytotoxic agent.
Caption: Generalized apoptotic signaling pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. researchgate.net [researchgate.net]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Culturing Cancer Cell Lines for Elephantin Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Found in plants of the Elephantopus genus, this compound and its analogs, such as deoxyelephantopin, have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[2] These compounds are of growing interest in oncology research due to their potential to induce apoptosis (programmed cell death) and trigger cell cycle arrest in cancer cells.[3]
This document provides detailed protocols for the culture of relevant human cancer cell lines and the subsequent execution of bioassays to determine the cytotoxic potency of this compound. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method to assess cell viability.
Principles of the Bioassay
The core of this bioassay is to expose cancer cells to varying concentrations of this compound and measure its effect on their viability. The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify the reduction in cell viability caused by the test compound.[4] This data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit the viability of 50% of the cancer cells.[5]
Data Presentation: Cytotoxicity of this compound Analogs
The following table summarizes the cytotoxic activity (IC50 values) of this compound's closely related analog, Deoxyelephantopin (DET), and various extracts from Elephantopus scaber against several human cancer cell lines. This data provides a baseline for expected potency.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |
| Deoxyelephantopin (DET) | HCT116 | Colorectal Carcinoma | 2.12 µM (0.73 µg/mL) | [3] |
| Deoxyelephantopin (DET) | L-929 | Tumor Cells | 2.7 µg/mL | [2] |
| E. scaber Chloroform Fraction | T47D | Breast Cancer | 7.08 µg/mL | [6] |
| E. scaber Ethanol Extract | MCF-7 | Breast Cancer | 15 µg/mL | [2] |
| E. scaber Enriched Fraction | HeLa | Cervical Cancer | 66-89 µg/mL | [7] |
| E. scaber Enriched Fraction | A549 | Lung Cancer | 66-89 µg/mL | [7] |
| E. scaber Enriched Fraction | MCF-7 | Breast Cancer | 66-89 µg/mL | [7] |
| E. scaber Enriched Fraction | Caco-2 | Colon Cancer | 66-89 µg/mL | [7] |
Experimental Protocols
General Cancer Cell Line Culture
This protocol provides a general guideline for the maintenance of adherent cancer cell lines such as HCT116, MCF-7, or A549.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
0.25% Trypsin-EDTA solution.
-
T-75 cell culture flasks.
-
Humidified incubator (37°C, 5% CO2).
Procedure:
-
Maintenance: Culture cells in T-75 flasks with complete growth medium. Monitor cell growth daily and ensure confluency does not exceed 80-90%.
-
Subculturing (Passaging):
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Add 8-10 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO2.
-
Preparation of this compound Stock Solution
Materials:
-
This compound (pure compound).
-
Dimethyl sulfoxide (B87167) (DMSO), sterile.
-
Sterile microcentrifuge tubes.
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in a sufficient volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
This compound Bioassay using MTT Protocol
This protocol details the procedure for determining the IC50 of this compound on a selected cancer cell line.
Materials:
-
Cancer cells in logarithmic growth phase.
-
Complete growth medium.
-
This compound stock solution (from section 4.2).
-
Sterile 96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells for "medium only" (blank) and "cells only" (untreated control).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells to avoid solvent toxicity.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the % Viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound's cytotoxicity.
Apoptosis Signaling Pathway
Caption: Intrinsic pathway of apoptosis induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Cytotoxicity between Elephantopus scaber and Tamoxifen on MCF-7-Derived Multicellular Tumor Spheroid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. The enriched fraction of Elephantopus scaber Triggers apoptosis and inhibits multi-drug resistance transporters in human epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antitumor Activity Assessment of Elephantin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro antitumor activity of Elephantin and its related sesquiterpene lactones, such as Deoxyelephantopin (B1239436) (DET) and Isodeoxyelephantopin (IDET), isolated from plants of the Elephantopus genus.
Introduction
This compound and its analogs, notably Deoxyelephantopin (DET), are sesquiterpene lactones that have demonstrated significant antitumor properties across a range of cancer cell lines.[1] These natural compounds have been shown to induce cytotoxicity, promote apoptosis, and cause cell cycle arrest by modulating various critical signaling pathways within cancer cells.[2] This document outlines the key in vitro assays and protocols to evaluate the anticancer efficacy of these compounds and to elucidate their mechanisms of action.
Quantitative Data Presentation
The cytotoxic effects of Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET) are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time (h) |
| Deoxyelephantopin (DET) | HCT116 | Colorectal Carcinoma | 0.73 µg/mL | 72 |
| HCT116 | Colorectal Carcinoma | 0.9 µg/mL | 48 | |
| HCT116 | Colorectal Carcinoma | 2.36 µg/mL | 24 | |
| BxPC-3 | Pancreatic Cancer | 40 µM | 24 | |
| CFPAC-1 | Pancreatic Cancer | 50 µM | 24 | |
| T47D | Breast Carcinoma | 1.86 µg/mL | 48 | |
| KB | Oral Cancer | 3.35 µg/mL | 48 | |
| K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | 48 | |
| A549 | Lung Carcinoma | 12.287 µg/mL | 48 | |
| Isodeoxyelephantopin (IDET) | T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified |
| A549 | Lung Carcinoma | 10.46 µg/mL | Not Specified | |
| HCT116 | Colorectal Carcinoma | 0.88 µg/mL | 72 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound/Deoxyelephantopin (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound/DET) in culture medium. After 24 hours of incubation, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and then wash with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample to understand the effect of the compound on signaling pathways.[6]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against NF-κB, p-Akt, Akt, Bcl-2, Bax, Caspase-3, Cyclin B1, CDK2, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Diagrams illustrating the experimental workflow and key signaling pathways modulated by this compound analogs.
References
- 1. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin from Elephantopus scaber Inhibits HCT116 Human Colorectal Carcinoma Cell Growth through Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin induces apoptosis via oxidative stress and enhances gemcitabine sensitivity in vitro and in vivo through targeting the NF-κB signaling pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyelephantopin induces cell death in oral cancer cells via the downregulation of AKT1-mTOR-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Elephantin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin and its related sesquiterpene lactones, such as elephantopin (B76216) and deoxyelephantopin (B1239436), are natural products isolated from plants of the Elephantopus genus.[1][2][3] These compounds have garnered significant interest in the field of drug discovery due to their potent cytotoxic and anti-inflammatory activities. Structurally, they belong to the germacranolide class of sesquiterpene lactones, characterized by a 10-membered ring and an α-methylene-γ-butyrolactone moiety.[4][5] The biological activity of these compounds is largely attributed to the presence of Michael acceptors, such as the α,β-unsaturated lactone and ketone functionalities, which can covalently bind to biological nucleophiles like cysteine residues in proteins.[1][6]
This document provides detailed application notes and protocols for the synthesis of this compound analogs, focusing on deoxyelephantopin, and outlines methodologies for evaluating their structure-activity relationships (SAR). The aim is to furnish researchers with the necessary information to design and synthesize novel analogs with improved therapeutic potential.
Mechanism of Action
The anticancer activity of this compound and its analogs is believed to involve multiple cellular pathways. Mechanistic studies have suggested that deoxyelephantopin can suppress the activity of the proteasome and inhibit the NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers. By inhibiting this pathway, this compound analogs can induce cancer cell death.
Below is a diagram illustrating the simplified NF-κB signaling pathway, which is a key target of this compound analogs.
Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound analogs.
Synthesis of this compound Analogs
The total synthesis of this compound and its analogs is a significant challenge due to the strained 10-membered ring and multiple stereocenters.[1] A common strategy involves a convergent approach, coupling two key fragments followed by a ring-closing metathesis (RCM) or other macrocyclization reactions.[1][7]
Below is a generalized experimental workflow for the synthesis of deoxyelephantopin analogs.
References
- 1. scispace.com [scispace.com]
- 2. "The isolation and identification of sesquiterpene lactones in Elephant" by Ann Maureen E. Ramirez [ukdr.uplb.edu.ph]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 6. Synthesis of deoxyelephantopin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Developing a Liposomal Drug Delivery System for Elephantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin is a naturally occurring germacrane (B1241064) sesquiterpenoid lactone isolated from the plant Elephantopus elatus.[1] It has demonstrated potential as an anticancer agent, exhibiting tumor-inhibitory properties.[1] Sesquiterpenoid lactones as a class of compounds are known to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways such as NF-κB, and by inducing apoptosis.[2][3]
A significant challenge in the clinical development of this compound is its presumed poor aqueous solubility, a common characteristic of lipophilic compounds like sesquiterpenoid lactones.[4] This poor solubility can lead to low bioavailability and limit its therapeutic efficacy. To overcome this limitation, advanced drug delivery systems are required. Nanoparticle-based formulations, such as liposomes, offer a promising strategy to enhance the solubility, stability, and targeted delivery of hydrophobic anticancer drugs.[5][6][7][8][9]
These application notes provide a comprehensive guide to developing a liposomal formulation of this compound. The protocols outlined below detail the preparation, characterization, and in vitro evaluation of this compound-loaded liposomes.
Note: This document pertains to the phytochemical "this compound" and not the administration of drugs to elephants.
Data Presentation
The following tables summarize the expected quantitative data for the developed this compound-loaded liposomal formulation. These values are based on typical characteristics of similar nanoparticle drug delivery systems.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Parameter | Target Value | Acceptance Criteria |
| Mean Particle Size (z-average) | 100 - 150 nm | 80 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential | -20 to -50 mV | -15 to -60 mV |
| Encapsulation Efficiency (%) | > 90% | > 85% |
| Drug Loading (%) | 1 - 5% | 0.5 - 7% |
Table 2: In Vitro Release Profile of this compound from Liposomes
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | < 10 | < 15 |
| 4 | 15 - 25 | 25 - 40 |
| 12 | 30 - 50 | 50 - 70 |
| 24 | 50 - 70 | > 80 |
| 48 | > 80 | > 95 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication for size reduction.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Probe sonicator
Procedure:
-
Lipid Film Formation:
-
Accurately weigh this compound, soybean phosphatidylcholine, and cholesterol in a molar ratio of 1:10:5.
-
Dissolve the weighed components in a minimal amount of a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at 60 rpm at 40°C under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed (40°C) PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour. The volume of PBS will determine the final lipid concentration.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to bath sonication for 30 minutes to form small unilamellar vesicles (SUVs).
-
For further size reduction and a more uniform size distribution, use a probe sonicator. Sonicate the suspension on ice for 15-20 minutes with a 30-second on/off cycle.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposomal suspension at 15,000 rpm for 30 minutes at 4°C.
-
Collect the supernatant containing the this compound-loaded liposomes.
-
Store the final formulation at 4°C.
-
Protocol 2: Characterization of this compound-Loaded Liposomes
This protocol outlines the methods for characterizing the physicochemical properties of the prepared liposomes.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the liposomal suspension with deionized water to an appropriate scattering intensity.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (z-average) and PDI at 25°C.
-
Perform the measurement in triplicate.
-
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement capability.
-
Procedure:
-
Dilute the liposomal suspension with deionized water.
-
Inject the sample into a zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential at 25°C.
-
Perform the measurement in triplicate.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: UV-Vis Spectrophotometry.
-
Procedure:
-
Total Drug (Wt): Lyse a known volume of the liposomal suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug. Measure the absorbance at the λmax of this compound and calculate the total drug amount using a standard curve.
-
Free Drug (Wf): Centrifuge the liposomal suspension and measure the absorbance of the supernatant to determine the amount of unencapsulated (free) drug.
-
Calculate EE and DL:
-
EE (%) = [(Wt - Wf) / Wt] x 100
-
DL (%) = [(Wt - Wf) / Total lipid weight] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol describes the dialysis bag method to evaluate the in vitro release of this compound from the liposomes.
Materials:
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Phosphate buffer (pH 7.4 and pH 5.5)
-
Shaking incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Soak the dialysis tubing in deionized water as per the manufacturer's instructions.
-
Pipette 1 mL of the this compound-loaded liposome (B1194612) suspension into the dialysis bag and securely close both ends.
-
Immerse the dialysis bag in a beaker containing 100 mL of release medium (PBS at pH 7.4 or pH 5.5).
-
Place the beaker in a shaking incubator at 37°C with a constant agitation of 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug release at each time point.
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound-loaded liposomes.
Caption: Proposed mechanism of action for liposomal this compound in cancer cells.
References
- 1. This compound | C20H22O7 | CID 442205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Nanocarrier for poorly water-soluble anticancer drugs--barriers of translation and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Elephantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest for their potential therapeutic applications, particularly in oncology. These compounds are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy of this compound, leveraging established methodologies for similar sesquiterpene lactones, such as Deoxyelephantopin (DET), which is also isolated from Elephantopus scaber. The protocols outlined below are intended to serve as a comprehensive guide for researchers initiating preclinical animal studies with this compound.
Preclinical Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound's anti-cancer efficacy. Based on studies of structurally related compounds, xenograft models using human cancer cell lines implanted in immunodeficient mice are highly recommended.
Recommended Models:
-
Human Colorectal Carcinoma Xenograft Model: HCT116 cells are a suitable choice for establishing subcutaneous tumors in nude mice.
-
Hepatocellular Carcinoma Xenograft Model: HepG2 or Hep3B cells can be used to establish subcutaneous tumors in BALB/c nude mice.[1]
-
Pancreatic Cancer Xenograft Model: BxPC-3, CFPAC-1, or PANC-1 cells can be utilized to create subcutaneous or orthotopic tumor models in nude mice to assess efficacy against this aggressive cancer.[2][3]
-
Breast Cancer Xenograft Model: MDA-MB-231 cells are a common choice for creating xenografts to test therapies for triple-negative breast cancer.
Experimental Protocols
Tumor Xenograft Establishment
Materials:
-
Human cancer cell lines (e.g., HCT116, HepG2, PANC-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Syringes and needles (27-gauge)
Protocol:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
Materials:
-
This compound (pure compound)
-
Vehicle for solubilization (e.g., DMSO, Cremophor EL, saline)
-
Syringes and needles for injection
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of administration, dilute the stock solution with saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Administer this compound to the treatment groups via intraperitoneal (IP) injection. Oral gavage can also be considered depending on the compound's oral bioavailability.
-
The control group should receive the vehicle solution following the same administration schedule.
Dosing and Treatment Schedule
The optimal dose and schedule for this compound will need to be determined empirically. Based on in vivo studies with Deoxyelephantopin, a starting point for dosing could be in the range of 10-40 mg/kg body weight, administered daily or every other day for a period of 2-4 weeks.
Example Treatment Groups:
-
Group 1: Vehicle control (e.g., DMSO/saline)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (20 mg/kg)
-
Group 4: Positive control (standard-of-care chemotherapy for the specific cancer type, e.g., Gemcitabine (B846) for pancreatic cancer)[2]
Efficacy Evaluation
Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Plot tumor growth curves for each treatment group.
Body Weight and General Health:
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumor tissue for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Collect blood and major organs for toxicity assessment if required.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition by this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 120 ± 15 | 1500 ± 200 | 0 | 1.5 ± 0.2 |
| This compound | 10 | 125 ± 18 | 800 ± 150 | 46.7 | 0.8 ± 0.15 |
| This compound | 20 | 122 ± 16 | 450 ± 100 | 70.0 | 0.45 ± 0.1 |
| Positive Control | [Dose] | 128 ± 14 | 300 ± 80 | 80.0 | 0.3 ± 0.08 |
Data are presented as mean ± SD. Tumor growth inhibition is calculated relative to the vehicle control group.
Table 2: Effect of this compound on Body Weight of Tumor-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Change in Body Weight (%) |
| Vehicle Control | - | 22.5 ± 1.5 | 24.0 ± 1.8 | +6.7 |
| This compound | 10 | 22.8 ± 1.6 | 23.5 ± 1.7 | +3.1 |
| This compound | 20 | 22.6 ± 1.4 | 22.0 ± 1.5 | -2.7 |
| Positive Control | [Dose] | 22.9 ± 1.5 | 20.5 ± 1.9 | -10.5 |
Data are presented as mean ± SD.
Mechanistic Insights: Signaling Pathways
This compound and related sesquiterpene lactones are known to exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms of action appear to be the inhibition of the NF-κB pathway and the induction of the intrinsic apoptosis pathway. Some evidence also points to the modulation of the PI3K/Akt pathway.[2][3][4]
NF-κB Signaling Pathway Inhibition
This compound, through its active metabolites, can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of the NF-κB (p50/p65) dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-survival and anti-apoptotic genes.
Intrinsic Apoptosis Pathway Induction
This compound can induce apoptosis through the mitochondrial-mediated intrinsic pathway. It is proposed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo efficacy study of this compound.
Conclusion
These application notes and protocols provide a robust framework for the in vivo evaluation of this compound's anti-cancer efficacy. By utilizing established xenograft models and focusing on key efficacy endpoints and mechanistic pathways, researchers can generate the necessary preclinical data to advance the development of this promising natural compound. Careful attention to experimental design, including appropriate controls and dosing strategies, will be essential for obtaining reliable and reproducible results.
References
- 1. Deoxyelephantopin, a germacrane-type sesquiterpene lactone from Elephantopus scaber, induces mitochondrial apoptosis of hepatocarcinoma cells by targeting Hsp90α in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin induces apoptosis via oxidative stress and enhances gemcitabine sensitivity in vitro and in vivo through targeting the NF-κB signaling pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Quantitative Analysis of Elephantin in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found in plants of the Elephantopus genus, particularly Elephantopus scaber, this compound and its related compounds, such as deoxyelephantopin (B1239436), have garnered significant interest in the scientific community.[1][2][3] These compounds have demonstrated a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The anticancer activity of extracts from Elephantopus scaber has been linked to the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways involved in cancer progression.[4][5]
The quantitative analysis of this compound in plant extracts is crucial for the standardization of herbal preparations, drug discovery, and development. Accurate and reliable analytical methods are essential to determine the concentration of this bioactive compound, ensuring the quality, efficacy, and safety of plant-based therapeutic agents. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation
The following tables summarize the key parameters for the quantitative analysis of this compound and related sesquiterpene lactones.
Table 1: HPLC-UV Method Validation Parameters for Sesquiterpene Lactone Analysis (Adapted for this compound)
| Parameter | Deoxyelephantopin | Isodeoxyelephantopin |
| Linearity Range (µg/mL) | 0.251 - 1.506 | 0.516 - 3.096 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.094 | 0.151 |
| Limit of Quantification (LOQ) (µg/mL) | 0.285 | 0.457 |
| Recovery (%) | 97.64 - 104.98 | 95.23 - 102.25 |
| Intra-day Precision (RSD, %) | < 0.380 | < 0.568 |
| Inter-day Precision (RSD, %) | < 0.403 | < 0.936 |
Data adapted from a validated method for deoxyelephantopin and isodeoxyelephantopin, structurally similar compounds to this compound.
Table 2: Representative UPLC-MS/MS Parameters for Sesquiterpene Lactone Analysis
| Parameter | Setting |
| Chromatography | |
| Column | Acquity UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Linear gradient elution |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a standard method for the extraction of this compound and other sesquiterpene lactones from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Elephantopus scaber)
-
Methanol (B129727) (HPLC grade)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh approximately 10 g of the dried, powdered plant material.
-
Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of methanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the methanol to its boiling point using a heating mantle. The methanol vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble.
-
Allow the extraction to proceed for 6-8 hours.
-
After extraction, allow the apparatus to cool down.
-
Filter the methanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Store the crude extract at 4°C until further analysis.
Quantitative Analysis by HPLC-UV
This protocol provides a validated method for the quantification of sesquiterpene lactones, which can be applied to this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of water, acetonitrile, and 2-propanol (66:20:14, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range in the samples.
-
Sample Preparation: Dissolve a known amount of the crude plant extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Analysis by UPLC-MS/MS
This protocol outlines a sensitive and selective method for the quantification of this compound, particularly in complex matrices.
Instrumentation and Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: Acquity UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-8 min: Linear gradient from 95% A to 5% A
-
8-10 min: Hold at 5% A
-
10-12 min: Return to 95% A and equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters: See Table 2 for representative settings. Specific MRM transitions for this compound need to be optimized.
Procedure:
-
Sample Preparation and Clean-up:
-
Dissolve a known amount of the crude extract in methanol.
-
To mitigate matrix effects, perform a solid-phase extraction (SPE) clean-up.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the methanolic extract onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar interferences.
-
Elute the this compound with a higher percentage of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject the prepared sample into the UPLC-MS/MS system.
-
Quantification: Use an external calibration curve of this compound standard prepared in a matrix-matched solvent to account for any remaining matrix effects.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative signaling pathway of this compound's anticancer activity.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijsit.com [ijsit.com]
- 3. researchgate.net [researchgate.net]
- 4. Elephantopus scaber induces apoptosis through ROS-dependent mitochondrial signaling pathway in HCT116 human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
Enhancing the Solubility of Elephantin for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin, a sesquiterpene lactone predominantly found in plants of the Elephantopus genus, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. A major bottleneck in harnessing its full potential for in vitro studies is its inherent poor aqueous solubility. This characteristic can lead to challenges in preparing accurate and effective concentrations for cell-based assays, potentially yielding unreliable and irreproducible results. These application notes provide a comprehensive guide to understanding and overcoming the solubility limitations of this compound, offering detailed protocols for its enhanced solubilization and application in in vitro experimental settings.
Understanding the Challenge: The Poor Solubility of Sesquiterpene Lactones
Sesquiterpene lactones, including this compound, are characterized by their lipophilic nature, which contributes to their limited solubility in aqueous media, such as cell culture mediums. This necessitates the use of solubility enhancement techniques to achieve the desired concentrations for robust in vitro evaluation.
Strategies for Solubility Enhancement
Several methods can be employed to improve the solubility of this compound for in vitro studies. The choice of method will depend on the specific experimental requirements, including the desired final concentration and the tolerance of the cell line to the solubilizing agent.
Data Presentation: Solubility Enhancement Approaches
| Method | Description | Advantages | Disadvantages |
| Co-solvency | Utilizing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve this compound before further dilution in aqueous media. | Simple, effective for achieving high stock concentrations. | Potential for solvent toxicity to cells at higher concentrations. |
| Complexation | Encapsulating this compound within a carrier molecule, such as a cyclodextrin, to form a more water-soluble inclusion complex. | Can significantly increase aqueous solubility, potentially reducing solvent toxicity. | May require specific formulation development and characterization. |
| Nanoparticle Formulation | Incorporating this compound into nanoparticle delivery systems. | Can improve both solubility and cellular uptake. | Requires specialized equipment and formulation expertise. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
This protocol describes the most common method for preparing a stock solution of this compound for in vitro assays.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL). For instance, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary for a DMSO stock, if required, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 2: Enhancing this compound Solubility using β-Cyclodextrin Complexation
This protocol provides a method to prepare a more water-soluble this compound-cyclodextrin inclusion complex.
Materials:
-
This compound
-
β-Cyclodextrin
-
Distilled water
-
Magnetic stirrer and stir bar
-
Mortar and pestle
-
Lyophilizer (optional)
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).
-
Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin by dissolving it in distilled water with stirring.
-
Kneading Method:
-
Place the β-cyclodextrin in a mortar.
-
Add a small amount of water to form a paste.
-
Gradually add the this compound powder while continuously kneading the mixture with the pestle for at least 30 minutes.
-
The resulting paste can be dried under vacuum or lyophilized.
-
-
Co-precipitation Method:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the aqueous β-cyclodextrin solution with constant stirring.
-
Continue stirring for 24-48 hours at room temperature.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution containing the complex can be used directly or lyophilized to obtain a powder.
-
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stock Solution Preparation: Dissolve the dried this compound-β-cyclodextrin complex in the desired aqueous medium (e.g., cell culture medium) to the target concentration.
Mandatory Visualizations
Experimental Workflow: Solubility Enhancement
Caption: Workflow for enhancing this compound solubility for in vitro studies.
Signaling Pathways Potentially Modulated by this compound
Based on studies of related sesquiterpene lactones and extracts from Elephantopus scaber, this compound may exert its biological effects through the modulation of key cellular signaling pathways.
Caption: Potential signaling pathways modulated by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of sesquiterpene lactones from Elephantopus mollis, which includes this compound and structurally related compounds. This data can serve as a reference for designing dose-response studies.
| Compound Class | Assay | Cell Line | IC50 Value (µM) | Reference |
| Sesquiterpene Lactones | Anti-inflammatory (NO production) | RAW 264.7 | 0.57 ± 0.17 to 14.34 ± 1.61 | [1] |
| Ethanol Extract of E. scaber | Anticancer (Cell Viability) | HepG2, Huh7, Hep3B | Varies with concentration and time | [2] |
| Scabertopin | Anticancer (Cell Viability) | J82, T24, RT4, 5637 | Lower than on normal cells |
Conclusion
The poor aqueous solubility of this compound presents a significant but surmountable challenge for in vitro research. By employing appropriate solubility enhancement techniques, such as the use of co-solvents like DMSO or complexation with cyclodextrins, researchers can prepare reliable and effective solutions for their experimental needs. The protocols and information provided in these application notes are intended to facilitate the successful in vitro investigation of this compound's therapeutic potential. It is crucial to always include appropriate vehicle controls in experimental designs to account for any effects of the solubilizing agents themselves. Further investigation into the specific signaling pathways modulated by purified this compound will provide a more detailed understanding of its mechanism of action.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Elephantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in oncology research for their potent cytotoxic and anti-cancer properties. Emerging evidence suggests that this compound and related compounds, such as deoxyelephantopin (B1239436) isolated from Elephantopus scaber, exert their therapeutic effects by inducing apoptosis, or programmed cell death, in various cancer cell lines. The induction of apoptosis is a key mechanism for many chemotherapeutic agents, making the quantitative analysis of this process crucial for drug development and mechanistic studies.
This document provides a detailed guide for utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry to quantify apoptosis induced by this compound. It includes comprehensive experimental protocols, guidelines for data presentation, and visual representations of the experimental workflow and the underlying signaling pathways.
Principle of the Assay
The Annexin V/PI assay is a widely used method for the detection of apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a red fluorescence. This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common in apoptosis induction)
Data Presentation
Quantitative analysis of apoptosis induced by this compound and related sesquiterpene lactones is critical for evaluating its efficacy. The following table summarizes representative data from studies on sesquiterpene lactones, demonstrating their ability to induce apoptosis in various cancer cell lines. This data can serve as a reference for expected outcomes when treating cells with this compound.
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) |
| Deoxyelephantopin | Colon Cancer (HCT116) | 1.25 | 48 | ~25% |
| Deoxyelephantopin | Colon Cancer (SW620) | 2.5 | 48 | ~30% |
| Isodeoxyelephantopin | Leukemia (K562) | 10 | 24 | ~45% |
| Ambrosin | Breast Cancer (MDA-MB-231) | 10 | 48 | ~40% |
| Alantolactone | Liver Cancer (HepG2) | 20 | 24 | ~35% |
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis with this compound and subsequent analysis by flow cytometry using an Annexin V/PI staining kit.
Materials
-
Cancer cell line of interest (e.g., HCT116, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Protocol
1. Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO-treated) and an untreated control.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours). The optimal incubation time and concentration of this compound should be determined empirically for each cell line.
2. Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium from each well, which contains floating (apoptotic) cells, into separate centrifuge tubes.
-
Wash the adherent cells once with PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Add 800 µL of complete medium to neutralize the trypsin and gently pipette to create a single-cell suspension.
-
Combine the detached cells with the corresponding supernatant collected in the previous step.
-
-
Suspension cells:
-
Transfer the cell suspension from each well into separate centrifuge tubes.
-
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellets twice with ice-cold PBS.
3. Annexin V/PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend each cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to each cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to each tube.
-
Add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish proper compensation and gating.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the flow cytometry analysis of this compound-induced apoptosis.
Caption: A schematic overview of the experimental procedure for analyzing this compound-induced apoptosis using flow cytometry.
Signaling Pathway of this compound-Induced Apoptosis
Based on studies of related sesquiterpene lactones, this compound is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.
Caption: A diagram illustrating the proposed intrinsic pathway of apoptosis induced by this compound.
Unveiling the Molecular Mechanisms of Elephantin: A Guide to Western Blot Analysis of Key Signaling Pathways
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elephantin, a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant interest in oncological research for its potent anti-cancer properties. Its analogue, Deoxyelephantopin (DET), has been extensively studied and shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This document provides a detailed guide for utilizing Western blot analysis to investigate the effects of this compound and its analogues on critical signaling pathways implicated in cancer progression. These pathways include the intrinsic and extrinsic apoptosis pathways, the PI3K/AKT survival pathway, and the inflammatory and cell proliferation pathways regulated by NF-κB and STAT3. The provided protocols and data summaries will aid researchers in elucidating the molecular mechanisms of this compound and evaluating its therapeutic potential.
Data Presentation: Summary of this compound's Effects on Signaling Pathways
The following tables summarize the dose-dependent effects of Deoxyelephantopin (DET), a key analogue of this compound, on major signaling pathways as determined by Western blot analysis.
Table 1: Effect of Deoxyelephantopin (DET) on Apoptosis Pathway Proteins in Colon Cancer Cells (HCT116 & SW620)
| Treatment Group | Concentration (µM) | Time (h) | Cleaved Caspase-3 Expression | Cleaved PARP Expression | Bcl-2 Expression |
| Control | 0 | 24 / 48 / 72 | Baseline | Baseline | High |
| DET | 2 | 24 / 48 / 72 | Increased | Increased | Decreased |
| DET | 5 | 24 / 48 / 72 | Further Increased | Further Increased | Further Decreased |
| DET | 10 | 24 / 48 / 72 | Significantly Increased | Significantly Increased | Significantly Decreased |
Data synthesized from studies on HCT116 and SW620 colon cancer cell lines. "Increased" and "Decreased" indicate changes in protein expression relative to the control group.[1]
Table 2: Effect of Deoxyelephantopin (DEO) on PI3K/AKT Pathway Protein Expression in Renal Cell Carcinoma Cells (786-O)
| Treatment Group | p-EGFR (Tyr1068) Expression | PI3K p110α Expression | p-Akt (Ser473) Expression | p-mTOR (Ser2448) Expression | Bcl-2 Expression |
| Control | High | High | High | High | High |
| DEO | Downregulated | Downregulated | Downregulated | Downregulated | Downregulated |
This table summarizes the observed downregulation of key proteins in the PI3K/AKT pathway in 786-O renal cell carcinoma cells following treatment with Deoxyelephantopin.
Table 3: Effect of Elephantopus scaber Ethanol (B145695) Extract (ESE) on NF-κB Signaling in LPS-stimulated Macrophages
| Treatment Group | IκBα Degradation | p65 Nuclear Translocation | p65-DNA Binding Activity |
| Control | No Degradation | Cytoplasmic | Low |
| LPS | Degradation | Nuclear | High |
| LPS + ESE | No effect on degradation | No effect on translocation | Inhibited |
This table indicates that the ethanol extract of Elephantopus scaber inhibits the DNA binding activity of NF-κB p65 without affecting IκBα degradation or p65 nuclear translocation in LPS-activated macrophages.
Table 4: Effect of Isodeoxyelephantopin (IDET) on STAT3 Signaling in Triple-Negative Breast Cancer Cells (MDA-MB-231 & BT-549)
| Treatment Group | Concentration | p-STAT3 Expression |
| Control | 0 | High |
| IDET | Concentration-dependent | Decreased |
Isodeoxyelephantopin (IDET), an analogue of this compound, was found to inhibit the phosphorylation of STAT3 in a concentration-dependent manner in triple-negative breast cancer cells.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound-induced apoptosis signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Caption: Modulation of NF-κB and STAT3 signaling by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the impact of this compound (or its analogues) on the aforementioned signaling pathways.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, 786-O, MDA-MB-231) in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound or Deoxyelephantopin in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 2, 5, 10 µM). The final DMSO concentration in the medium should not exceed 0.1%.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well or dish.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The primary antibodies will be specific to the proteins of interest (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-p-AKT, anti-AKT, anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Chemiluminescence: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of the target proteins to the corresponding loading control. For phosphorylated proteins, it is often recommended to normalize to the total protein levels.
These protocols provide a robust framework for investigating the molecular effects of this compound and its analogues. Researchers should optimize conditions such as antibody concentrations and incubation times for their specific experimental setup.
References
- 1. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isodeoxyelephantopin Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Profiling in Response to Deoxyelephantopin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyelephantopin (B1239436), a bioactive sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered significant attention for its potent anticancer properties.[1][2][3] This compound has been shown to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis in a variety of cancer cell lines.[1][4] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. Gene expression profiling provides a comprehensive approach to elucidate the global transcriptional changes induced by Deoxyelephantopin, offering insights into the key signaling pathways it modulates. These application notes provide detailed protocols for investigating the effects of Deoxyelephantopin on gene expression in cancer cells.
Data Presentation
The following tables summarize the modulatory effects of Deoxyelephantopin (DOE) on the gene and protein expression involved in key signaling pathways in cancer cells, as determined by RT-PCR and Western Blot analysis.
Table 1: Effect of Deoxyelephantopin on Apoptosis-Related Gene and Protein Expression [1]
| Gene/Protein | Function | Effect of DOE Treatment |
| Pro-Apoptotic | ||
| Bax | Promotes apoptosis | Upregulation |
| Bad | Promotes apoptosis | Upregulation |
| Bim | Promotes apoptosis | Upregulation |
| Caspase-3 | Executioner caspase | Activation (cleavage) |
| Caspase-7 | Executioner caspase | Activation (cleavage) |
| Caspase-8 | Initiator caspase (extrinsic pathway) | Activation (cleavage) |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Activation (cleavage) |
| PARP | DNA repair, apoptosis marker | Cleavage |
| DR4 | Death Receptor 4 | Upregulation |
| DR5 | Death Receptor 5 | Upregulation |
| FasL | Fas Ligand | Upregulation |
| TNF-α | Tumor Necrosis Factor-alpha | Upregulation |
| Anti-Apoptotic | ||
| Bcl-2 | Inhibits apoptosis | Downregulation |
| Bcl-xL | Inhibits apoptosis | Downregulation |
| Mcl-1 | Inhibits apoptosis | Downregulation |
| Survivin | Inhibits apoptosis | Downregulation |
| cIAP | Inhibits apoptosis | Downregulation |
Table 2: Effect of Deoxyelephantopin on Cell Cycle-Related Gene and Protein Expression [1]
| Gene/Protein | Function | Effect of DOE Treatment |
| p53 | Tumor suppressor, cell cycle arrest | Upregulation |
| p21 | Cyclin-dependent kinase inhibitor | Upregulation |
| Cyclin B1 | G2/M transition | Downregulation |
| cdc2 (CDK1) | G2/M transition | Downregulation |
Table 3: Effect of Deoxyelephantopin on Key Signaling Pathway Components [1]
| Signaling Pathway | Gene/Protein | Function | Effect of DOE Treatment |
| MAPK Pathway | p-JNK | Pro-apoptotic signaling | Upregulation |
| p-p38 | Pro-apoptotic signaling | Upregulation | |
| PI3K/Akt Pathway | p-Akt | Cell survival and proliferation | Downregulation |
| p-mTOR | Cell growth and proliferation | Downregulation | |
| NF-κB Pathway | NF-κB | Inflammation and cell survival | Inhibition |
| Wnt/β-catenin Pathway | β-catenin | Cell proliferation and differentiation | Inhibition |
| STAT Pathway | p-STAT3 | Cell survival and proliferation | Downregulation |
| Metastasis-Related | MMP-2 | Matrix metalloproteinase | Downregulation |
| MMP-9 | Matrix metalloproteinase | Downregulation |
Experimental Protocols
Protocol 1: Cell Culture and Deoxyelephantopin Treatment
-
Cell Line Maintenance: Culture cancer cell lines (e.g., HCT 116, K562) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Deoxyelephantopin Preparation: Prepare a stock solution of Deoxyelephantopin in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of Deoxyelephantopin or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent to each well and scrape the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol (B130326) and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet and resuspend it in RNase-free water.
-
Quality Control: Determine the RNA concentration and purity using a NanoDrop spectrophotometer. Assess RNA integrity using an Agilent Bioanalyzer. High-quality RNA (RIN > 8) is recommended for gene expression profiling.
Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between Deoxyelephantopin-treated and control samples using packages like DESeq2 or edgeR.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify significantly affected biological processes and signaling pathways.
-
Mandatory Visualizations
Caption: Deoxyelephantopin Signaling Pathways.
Caption: Experimental Workflow.
References
- 1. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin, a novel naturally occurring phytochemical impairs growth, induces G2/M arrest, ROS-mediated apoptosis and modulates lncRNA expression against uterine leiomyoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Note: Quantification of Elephantin in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Elephantin in biological matrices, such as human plasma. This compound, a sesquiterpene lactone isolated from plants of the Elephantopus genus, has demonstrated potential as an anti-cancer agent.[1][2] The method described herein is crucial for pharmacokinetic and pharmacodynamic studies in drug development. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and specificity.
Introduction
This compound is a germacrane (B1241064) sesquiterpenoid that has been identified as a tumor inhibitor.[1] Like many other sesquiterpene lactones, its cytotoxic properties make it a compound of interest for oncology research. To properly evaluate its efficacy, safety, and pharmacokinetic profile, a robust and reliable analytical method for its quantification in biological samples is essential. LC-MS/MS offers superior sensitivity, selectivity, and a wide dynamic range compared to other analytical techniques, making it the ideal platform for this application. This method has been developed for researchers, scientists, and drug development professionals to accurately measure this compound concentrations in preclinical and clinical research.
Experimental Protocol
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Human plasma samples
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar sesquiterpene lactone not present in the sample)
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 2 mins |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 375.1 | 259.1 | 20 |
| Internal Standard | User Defined | User Defined | User Defined |
Note: The m/z values for this compound ([M+H]⁺) are based on its molecular weight of 374.4 g/mol .[1] The product ion and collision energy are hypothetical and would require experimental optimization.
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of this compound to the Internal Standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting was applied.
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 98.5 | 4.2 |
| 5 | 101.2 | 3.5 |
| 25 | 99.8 | 2.1 |
| 100 | 102.5 | 1.8 |
| 500 | 97.9 | 2.5 |
| 1000 | 99.1 | 1.5 |
Quality Control Samples
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 103.1 | 5.5 |
| Medium | 75 | 98.6 | 3.2 |
| High | 750 | 101.7 | 2.8 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Proposed signaling pathway for the anti-cancer activity of this compound.
Discussion
The developed LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in human plasma. The simple protein precipitation protocol offers high recovery and minimal matrix effects, ensuring accurate and precise results. The chromatographic conditions are optimized to provide a good peak shape and separation from endogenous plasma components. The use of MRM in a triple quadrupole mass spectrometer ensures high selectivity and a low limit of quantification, which is essential for characterizing the pharmacokinetics of this compound, especially at lower dose levels.
The proposed signaling pathway illustrates the potential mechanisms by which this compound exerts its anti-cancer effects. As a sesquiterpene lactone, it is hypothesized to inhibit pro-inflammatory and cell survival pathways such as NF-κB and STAT3.[3][4] Inhibition of IKK prevents the degradation of IκB, sequestering NF-κB in the cytoplasm and preventing the transcription of pro-survival genes. Similarly, inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, downregulating genes involved in proliferation and apoptosis resistance. Furthermore, this compound may directly activate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and triggering the caspase cascade, ultimately resulting in apoptosis.[5]
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound in biological matrices. The method is suitable for supporting preclinical and clinical drug development for this compound as a potential anti-cancer therapeutic. The provided diagrams for the experimental workflow and proposed signaling pathway serve as valuable tools for researchers in this field.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of Elephantin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Elephantin, a sesquiterpene lactone with potential anti-cancer and anti-inflammatory properties, for preclinical research. The protocols outlined below are based on established methodologies for similar natural product compounds and are intended to serve as a starting point for laboratory investigation.
Introduction
This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Elephantopus genus, such as Elephantopus scaber and Elephantopus mollis.[1] It has demonstrated cytotoxic and anti-inflammatory activities in preliminary studies, making it a compound of interest for further preclinical development. Proper formulation is a critical step to ensure accurate and reproducible results in both in vitro and in vivo preclinical models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a suitable formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₇ | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| Appearance | Crystalline solid | Inferred from related compounds |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol. | Inferred from related sesquiterpene lactones |
| Stability | Stability in aqueous solution is expected to be limited. Hydrolysis of the lactone ring and ester functionalities may occur, particularly at non-neutral pH. | Inferred from related sesquiterpene lactones |
Note: Detailed experimental characterization of this compound's solubility and stability at different pH values and temperatures is highly recommended.
Formulation Strategies for Preclinical Studies
Given its poor aqueous solubility, the formulation of this compound for preclinical studies requires careful consideration. The choice of formulation will depend on the route of administration and the specific requirements of the study.
3.1. In Vitro Studies
For in vitro experiments, such as cell-based cytotoxicity assays, this compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution is then further diluted with cell culture medium to the final desired concentrations.
Key Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
3.2. In Vivo Studies
For animal studies, the formulation must be sterile and biocompatible. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal, intravenous).
-
Oral Administration (p.o.): A suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water is a common approach. To improve wettability and prevent aggregation, a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be included.
-
Intraperitoneal (i.p.) and Intravenous (i.v.) Administration: For parenteral routes, a solution is preferred to avoid the risk of embolism. Due to this compound's low aqueous solubility, a co-solvent system may be necessary. A common co-solvent system for preclinical studies is a mixture of DMSO, polyethylene (B3416737) glycol 400 (PEG400), and sterile saline or water for injection. The proportions of each component should be optimized to ensure complete dissolution of this compound while minimizing toxicity. A typical starting point could be 10% DMSO, 40% PEG400, and 50% sterile saline.
Formulation Workflow:
Caption: Workflow for this compound formulation.
Experimental Protocols
4.1. In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines using a standard colorimetric assay (e.g., MTT or resazurin-based assays).
Materials:
-
Cancer cell line of interest (e.g., human colorectal cancer cell line HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (B115843) solution
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Cytotoxicity Workflow:
Caption: Workflow for in vitro cytotoxicity assay.
4.2. In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation (e.g., suspension for oral gavage)
-
Vehicle control
-
Positive control (a standard-of-care chemotherapy agent)
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Treatment Administration: Administer the this compound formulation, vehicle, or positive control according to the planned schedule (e.g., once daily by oral gavage for 21 days).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Data Analysis: Compare the tumor growth inhibition in the this compound-treated groups to the vehicle control group.
In Vivo Efficacy Study Workflow:
Caption: Workflow for in vivo efficacy study.
Putative Signaling Pathway of this compound
Based on studies of related sesquiterpene lactones, this compound is hypothesized to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. A likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]
Caption: Putative inhibition of NF-κB pathway.
Analytical Methods for Quantification
Accurate quantification of this compound in formulations and biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended analytical method.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectral analysis of this compound) or MS/MS for higher sensitivity and selectivity.
Method development and validation according to regulatory guidelines are necessary for quantitative analysis.
Conclusion
The successful preclinical evaluation of this compound relies on the development of appropriate formulations and the application of robust experimental protocols. The information provided in these application notes serves as a foundation for researchers to design and execute their studies. It is imperative to perform comprehensive characterization and optimization of formulations and analytical methods for specific experimental needs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Deoxyelephantopin Extraction from Elephantopus scaber
Welcome to the Technical Support Center for troubleshooting low yields in the extraction of bioactive compounds from Elephantopus scaber. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find answers to frequently asked questions and detailed troubleshooting advice to enhance the yield of valuable sesquiterpene lactones, such as deoxyelephantopin (B1239436).
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield of my target compound from Elephantopus scaber. What are the most likely causes?
A1: Low yields during the initial extraction are a common challenge and can be attributed to several factors. These include suboptimal solvent choice, inadequate pre-extraction processing of the plant material, and the use of an inefficient extraction method. The concentration of bioactive compounds can also vary depending on the part of the plant used, its geographical origin, and the time of harvest.
Q2: Which solvent is best for extracting deoxyelephantopin?
A2: The choice of solvent is critical for maximizing the yield of deoxyelephantopin. Methanol (B129727) has been shown to be effective in extracting a higher overall yield of crude extract from Elephantopus scaber compared to non-polar solvents like n-hexane.[1] However, the highest concentration of deoxyelephantopin is often found in fractions of intermediate polarity, such as those obtained with ethyl acetate (B1210297). A common strategy is to perform an initial extraction with a polar solvent like ethanol (B145695) or methanol, followed by liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate, to enrich the deoxyelephantopin content.
Q3: How does the part of the plant and extraction time affect the yield?
A3: Different parts of the Elephantopus scaber plant (leaves, stems, and roots) have varying concentrations of bioactive compounds. For instance, one study using Soxhlet extraction found that methanol was a more efficient solvent than n-hexane, requiring an extraction time of 9 hours for stems and roots and 12 hours for leaves to achieve good yields.[1] It is crucial to select the plant part reported to have the highest concentration of the target compound.
Q4: My crude extract is complex, and I'm losing a significant amount of the target compound during purification. How can I improve this?
A4: High losses during purification steps like column chromatography often point to issues with the separation methodology. The complexity of the crude extract can lead to overlapping spots on a Thin Layer Chromatography (TLC) plate, making isolation difficult. To address this, consider preliminary fractionation of the crude extract using liquid-liquid partitioning to enrich the fraction containing your target compound before proceeding to column chromatography. Additionally, optimizing the mobile phase and stationary phase for your chromatography is crucial for achieving better separation and higher recovery.
Q5: Can the extraction method itself lead to the degradation of deoxyelephantopin?
A5: Yes, the extraction method can significantly impact the stability of thermolabile compounds like sesquiterpene lactones. Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to the degradation of the target compound. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can often provide higher yields in shorter times, potentially reducing the risk of thermal degradation.
Troubleshooting Guide: Overcoming Low Yield
This section provides a structured approach to identifying and resolving common issues leading to low extraction yields of deoxyelephantopin from Elephantopus scaber.
Issue 1: Low Initial Crude Extract Yield
| Potential Cause | Troubleshooting Steps | Rationale |
| Improper Plant Material Preparation | - Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C).- Grind the dried material into a fine, uniform powder (e.g., to a particle size of <180 µm). | Insufficient drying can lead to enzymatic degradation of the target compounds. Smaller particle sizes increase the surface area for more efficient solvent penetration.[1] |
| Suboptimal Solvent Choice | - If using a non-polar solvent like n-hexane, consider switching to a more polar solvent such as methanol or ethanol for the initial extraction.[1]- Perform sequential extractions with solvents of increasing polarity (e.g., n-hexane, then ethyl acetate, then methanol). | Deoxyelephantopin is a moderately polar compound. A solvent with appropriate polarity is crucial for its efficient solubilization. Sequential extraction can help in separating compounds based on their polarity. |
| Inefficient Extraction Method | - If using maceration, consider switching to a more exhaustive method like Soxhlet or reflux extraction.- Explore modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially increase yield and reduce extraction time. | Methods like Soxhlet and reflux provide continuous extraction with fresh solvent, which can be more efficient than static maceration. UAE and MAE use energy to disrupt plant cells, enhancing solvent penetration and mass transfer. |
Issue 2: Low Yield of Deoxyelephantopin in the Desired Fraction
| Potential Cause | Troubleshooting Steps | Rationale |
| Compound Degradation | - If using a high-temperature method like Soxhlet, reduce the extraction time or switch to a lower-temperature method.- Protect the extract from light, as some sesquiterpene lactones are photolabile. | Sesquiterpene lactones can be sensitive to heat and light, leading to degradation and reduced yield. |
| Incorrect Fraction Collection | - Perform a bioassay-guided fractionation, where the cytotoxic or other biological activity of each fraction is tested to identify the one containing the highest concentration of the active compound.[2][3] | This ensures that the correct fraction containing the deoxyelephantopin is being carried forward for further purification, minimizing the loss of the target compound. |
| Inefficient Liquid-Liquid Partitioning | - Ensure proper pH adjustment of the aqueous phase if necessary.- Vigorously shake the separatory funnel to ensure thorough mixing of the two phases, but allow adequate time for the layers to separate completely. | Inefficient partitioning will result in the target compound being distributed between the two solvent phases, leading to a lower yield in the desired fraction. |
Data Presentation
The following tables summarize quantitative data on the extraction of Elephantopus scaber.
Table 1: Comparison of Crude Extract Yield from Elephantopus scaber using Soxhlet Extraction.
| Plant Part | Solvent | Extraction Time (hours) | Crude Extract Yield (%) |
| Leaves | n-Hexane | 12 | ~2.5 |
| Leaves | Methanol | 12 | ~5.0 |
| Stems | n-Hexane | 9 | ~1.5 |
| Stems | Methanol | 9 | ~3.0 |
| Roots | n-Hexane | 9 | ~2.0 |
| Roots | Methanol | 9 | ~4.0 |
Data adapted from a study by Ahmad et al. (2009). The study did not provide exact percentages, so these are estimations based on their findings that methanol yield was approximately 50% higher than n-hexane.
Table 2: Extraction Efficiency of Elephantopus scaber Parts.
| Plant Part | Extraction Efficiency (%) |
| Root | 24.1 ± 1.4 |
| Stem | 28.5 ± 0.8 |
| Leaves | 27.7 ± 0.6 |
| Flower | 15.8 ± 0.8 |
Data represents the percentage of extract obtained from 25g of powdered plant material.[4]
Experimental Protocols
Protocol 1: Reflux Extraction of Elephantopus scaber
This protocol is based on a method described for the extraction of bioactive compounds from Elephantopus scaber.[5]
-
Preparation: Air-dry and grind the whole plant of E. scaber into a coarse powder.
-
Extraction:
-
Place 4.0 kg of the powdered plant material into a large round-bottom flask.
-
Add a 90:10 mixture of Ethanol:Water (EtOH:H₂O) to the flask.
-
Heat the mixture to reflux for 3 hours.
-
Repeat the reflux extraction two more times with fresh solvent.
-
-
Concentration:
-
Combine the filtrates from all three extractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract (e.g., 372.4 g) in 3 L of water.
-
Perform sequential partitioning with petroleum ether (3 x 3 L), chloroform (B151607) (2 x 3 L), and ethyl acetate (3 x 3 L).
-
The deoxyelephantopin is expected to be enriched in the ethyl acetate fraction.
-
Evaporate the ethyl acetate to yield the enriched fraction (e.g., 46.9 g).
-
Protocol 2: General Guidance for Ultrasound-Assisted Extraction (UAE)
-
Preparation: Use finely powdered, dried E. scaber material.
-
Setup:
-
Place the powdered plant material in an extraction vessel.
-
Add the chosen solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
-
Extraction Parameters (to be optimized):
-
Frequency: Typically between 20 and 40 kHz.
-
Power: Start with a moderate power setting to avoid thermal degradation.
-
Temperature: Maintain a controlled temperature (e.g., 25-50°C).
-
Time: Start with shorter extraction times (e.g., 20-30 minutes) and compare yields with longer durations.
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract using a rotary evaporator.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Extraction Yield
Signaling Pathway of Deoxyelephantopin-Induced Apoptosis
Signaling Pathway of Deoxyelephantopin-Induced Cell Cycle Arrest
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxyelephantopin from Elephantopus scaber Inhibits HCT116 Human Colorectal Carcinoma Cell Growth through Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elephantin Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Elephantin in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
Based on studies of related sesquiterpene lactones, the stability of this compound in solution is likely influenced by several factors, including pH, temperature, and light exposure. Sesquiterpene lactones, particularly those with side chains, can be susceptible to degradation under certain conditions. For instance, some sesquiterpene lactones have shown instability at a pH of 7.4 and a temperature of 37°C, while demonstrating greater stability at a lower pH of 5.5.[1]
Q2: My this compound solution appears to have formed a precipitate. What could be the cause?
Precipitation of this compound from a solution could be due to several reasons:
-
Polymerization: Some sesquiterpene lactones are known to polymerize, especially if they contain a reactive conjugated double bond. This can result in the formation of a plastic-like film that is insoluble in many common organic solvents.[2]
-
Poor Solubility: The solvent used may not be optimal for maintaining this compound in solution at the desired concentration.
-
Degradation: The precipitate could be a degradation product of this compound that is less soluble than the parent compound.
Q3: How should I store my this compound solutions to ensure maximum stability?
To maximize the stability of this compound solutions, it is recommended to:
-
Store at low temperatures: Storing solutions at 8°C has been shown to increase the stability of other sesquiterpene lactones, while storage at 40°C can lead to a loss of stability.[3]
-
Protect from light: While specific data on the light sensitivity of this compound is limited, it is a general good practice to protect solutions of natural products from light to prevent photodegradation.
-
Use appropriate solvents: The choice of solvent can significantly impact stability. It is advisable to use solvents in which this compound is highly soluble and has demonstrated stability.
-
Consider pH-buffered solutions: If working in aqueous solutions, using a buffer to maintain an optimal pH can prevent pH-related degradation. For some related compounds, a slightly acidic pH (e.g., 5.5) has been shown to be more favorable for stability than neutral or alkaline conditions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate formation in the solution. | Polymerization of the this compound molecule, possibly due to the reactivity of a conjugated double bond.[2] | - Protect the reactive double bond through a chemical modification, such as a Michael addition adduct, to improve stability.[2]- Store the compound as a dry powder at -20°C and prepare fresh solutions as needed.[2] |
| Loss of biological activity of the this compound solution over time. | Degradation of the this compound molecule. This can be accelerated by inappropriate pH, temperature, or exposure to light. | - Conduct a stability study to determine the optimal storage conditions (pH, temperature, solvent) for your specific experimental setup.- Prepare fresh solutions before each experiment to minimize the effects of degradation. |
| Inconsistent experimental results. | Instability of this compound under the experimental conditions. For example, some sesquiterpene lactones with side chains can lose this chain at a pH of 7.4 and a temperature of 37°C.[1] | - Evaluate the stability of this compound under your specific assay conditions (e.g., incubation time, temperature, and pH of the medium).- Consider modifying the experimental protocol to use conditions where this compound is more stable. |
| Difficulty dissolving the this compound powder. | Poor solubility in the chosen solvent. | - Test a range of pharmaceutically acceptable solvents to find one that provides the desired solubility and stability.- Consider the use of co-solvents or solubility enhancers. |
Stability of a Related Sesquiterpene Lactone (Eremantholide C)
| Condition | Observation for Eremantholide C | Reference |
| Storage Temperature | Stable for 6 months at room temperature. Stability increased at 8°C and decreased at 40°C. | [3] |
| Acidic Conditions | Degraded under acidic conditions. | [3] |
| Alkaline Conditions | Degraded under alkaline conditions. | [3] |
| Neutral Conditions | Stable for three days under neutral conditions. | [3] |
| Oxidative Conditions | Stable for three days under oxidative conditions. | [3] |
| High Temperature Exposure | Stable when exposed to high temperatures for a short period. | [3] |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 3, 5, 7.4, and 9).
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare Test Solutions: Dilute the this compound stock solution with each buffer to a final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH value to determine the degradation rate.
Protocol 2: Temperature Stability Assessment of this compound
This protocol provides a framework for evaluating the effect of temperature on the stability of this compound.
-
Prepare this compound Solution: Prepare a solution of this compound in a solvent and buffer system where it has shown reasonable stability.
-
Incubation at Different Temperatures: Aliquot the this compound solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
Sampling: At specified time intervals, remove a vial from each temperature and quench the degradation process by placing it on ice or freezing it.
-
Analysis: Analyze the concentration of remaining this compound in each sample using a suitable analytical method like HPLC.
-
Data Analysis: Determine the degradation kinetics at each temperature to understand the temperature dependency of this compound stability.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Poor Solubility of Elephantin in Aqueous Buffers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of Elephantin, a sesquiterpenoid lactone with significant biological activity.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound powder in my aqueous buffer (e.g., PBS, cell culture media). What is the recommended procedure?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.
Q2: Which organic solvent is best for creating an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and related sesquiterpenoid lactones.[1][2] Ethanol can also be used.
Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A3: Based on data for the closely related compound Deoxyelephantopin, a stock solution of at least 33.33 mg/mL in DMSO can be prepared.[1][2] It is advisable to start with this concentration and adjust as needed.
Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try using a lower final concentration in your experiment.
-
Optimize the final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. However, the exact tolerance depends on the cell line and assay duration. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
Use a serial dilution method: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual decrease in the organic solvent concentration can help maintain solubility.
-
Vortex during dilution: Vigorously vortex the aqueous buffer while adding the this compound stock solution. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Consider using a surfactant: In some cases, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q5: Can I use sonication or heating to help dissolve this compound?
A5: Gentle sonication in a water bath can be used to help dissolve the initial stock solution in DMSO.[1] Gentle warming (e.g., to 37°C) may transiently increase solubility, but prolonged heating should be avoided as it may degrade the compound.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible results in biological assays.
This can often be attributed to issues with this compound solubility.
Workflow for Preparing this compound Working Solutions
Caption: Recommended workflow for preparing this compound solutions for biological assays.
Quantitative Data
The solubility of this compound is expected to be similar to its close structural analog, Deoxyelephantopin.
| Solvent/Buffer | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 33.33 mg/mL | Room Temperature | Ultrasonic assistance may be required.[1][2] |
| Ethanol | Soluble | Room Temperature | Quantitative data not readily available. |
| Water/Aqueous Buffers | Poorly soluble | Room Temperature | Direct dissolution is not recommended. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 33 mg/mL).
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
If necessary, sonicate the tube in a room temperature water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at the desired density and incubate overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Signaling Pathways
This compound and related sesquiterpenoid lactones have been shown to exert their biological effects, including anti-inflammatory and anti-cancer activities, through the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[1][3]
PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and survival.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.
References
Technical Support Center: Optimizing Elephantopin Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Elephantopin and its derivatives, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDOE), for in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the planning and execution of in vitro studies with Elephantopin derivatives.
Q1: My Elephantopin derivative (DET/IDOE) is not dissolving properly. How should I prepare my stock solution?
A1: Deoxyelephantopin and its related compounds have limited aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10-50 µM. Gentle vortexing or sonication can aid in complete dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically below 0.5%, although this should be determined for your specific cell line.
Q2: I am observing inconsistent IC50 values for DET/IDOE in my cell viability assays. What are the potential causes?
A2: Inconsistent IC50 values can stem from several experimental variables:
-
Cell Density: The number of cells seeded per well is critical. Ensure you are using a consistent and optimal cell density for your specific cell line and assay duration.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a low passage number to ensure consistency.
-
Compound Stability: While stable when stored correctly in DMSO at low temperatures, the stability of DET/IDOE in aqueous culture medium at 37°C for extended periods may be limited. Prepare fresh dilutions for each experiment.
-
Assay Duration: IC50 values are dependent on the duration of compound exposure. Ensure you are using a consistent incubation time (e.g., 24, 48, or 72 hours) across all experiments.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of both cells and compound dilutions.
Q3: I am not observing the expected apoptotic effects of DET/IDOE on my cancer cell line. What should I check?
A3: If you are not observing apoptosis, consider the following:
-
Concentration and Duration: The induction of apoptosis is both concentration- and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to DET/IDOE. Confirm from literature that your chosen cell line is responsive to these compounds.
-
Mechanism of Action: While DET/IDOE are known to induce apoptosis, they also cause cell cycle arrest.[2][3][4] It's possible that at lower concentrations or shorter time points, the predominant effect is cell cycle arrest rather than apoptosis. Consider performing cell cycle analysis to investigate this.
-
Method of Detection: Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is optimized and functioning correctly.
Q4: My Western blot results for signaling pathway modulation by DET/IDOE are weak or inconsistent. What can I do to improve them?
A4: To improve Western blot results, consider these points:
-
Optimal Lysis Buffer: Use a lysis buffer that contains protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.
-
Time Course of Activation: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak of signaling modulation after DET/IDOE treatment.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay).
-
Antibody Quality: Use validated antibodies specific for your target proteins (both total and phosphorylated forms).
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDOE) in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 0.73 ± 0.01 µg/mL (2.12 µM) | 72 | [2] |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 7.46 µg/mL | Not Specified | [5] |
| Deoxyelephantopin | K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | Not Specified | [5] |
| Deoxyelephantopin | KB | Oral Carcinoma | 3.35 µg/mL | Not Specified | [5] |
| Deoxyelephantopin | T47D | Breast Carcinoma | 1.86 µg/mL | Not Specified | [5] |
| Deoxyelephantopin | A549 | Lung Adenocarcinoma | 12.287 µg/mL | Not Specified | [6] |
| Isodeoxyelephantopin | A549 | Lung Adenocarcinoma | 10.46 µg/mL | Not Specified | [3] |
| Isodeoxyelephantopin | T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | [3] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of DET/IDOE on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your DET/IDOE stock solution in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the steps to analyze changes in protein expression and phosphorylation after DET/IDOE treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of DET/IDOE for the predetermined optimal time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific to your target protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Processes
Deoxyelephantopin Experimental Workflow
Caption: A typical workflow for in vitro experiments using Deoxyelephantopin (DET).
Key Signaling Pathways Modulated by Deoxyelephantopin
Caption: Deoxyelephantopin modulates multiple signaling pathways to induce apoptosis and cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Antineoplastic effects of deoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber, on lung adenocarcinoma (A549) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elephantopin Use in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the off-target effects of Elephantopin and its derivatives, such as Deoxyelephantopin (DET), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Elephantopin and what is its primary mechanism of action?
A1: Elephantopin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its well-studied derivative, Deoxyelephantopin (DET), is recognized for its potent anticancer effects. The primary on-target mechanism of DET involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is achieved by modulating multiple signaling pathways that are often dysregulated in cancer.
Q2: What are the known signaling pathways affected by Deoxyelephantopin (DET)?
A2: DET has been shown to exert its effects by targeting several key signaling pathways central to cancer development and progression. These include the inhibition of pro-survival pathways such as NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin, as well as the modulation of the MAPK signaling pathway. By interfering with these pathways, DET can suppress cancer cell proliferation, survival, and invasion.
Q3: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of Elephantopin. Could this be an off-target effect?
A3: While Elephantopin and its derivatives are designed to be cytotoxic to cancer cells, excessive cell death, especially in non-cancerous cell lines or at very low concentrations, could indicate off-target effects. Sesquiterpene lactones can have broad reactivity due to their chemical structure, potentially interacting with cellular nucleophiles and leading to non-specific cytotoxicity. It is crucial to perform a dose-response study to determine the optimal concentration range for your specific cell line.
Q4: How can I differentiate between on-target and off-target effects of Elephantopin in my experiments?
A4: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. Several strategies can be employed:
-
Use of Control Cell Lines: If you have a hypothesized target for Elephantopin, using a cell line that does not express this target (e.g., a knockout cell line) can be a powerful control. If the cytotoxic effects persist in the knockout line, they are likely off-target.
-
Rescue Experiments: Attempt to rescue the cells from the effects of Elephantopin by overexpressing the intended target protein or by using a downstream activator of the target pathway.
-
Chemical Analogs: If available, using a structurally related but inactive analog of Elephantopin can help to determine if the observed phenotype is due to the specific chemical structure of the active compound.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.
Q5: What are some general strategies to minimize off-target effects of Elephantopin in cell culture?
A5: Minimizing off-target effects is essential for obtaining reliable and reproducible data. Consider the following approaches:
-
Dose Optimization: Conduct a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect with minimal toxicity.
-
Time-Course Experiments: Determine the optimal incubation time. Shorter incubation periods may be sufficient to observe on-target effects while minimizing the cumulative impact of off-target toxicity.
-
Serum Concentration: The concentration of serum in your culture medium can influence the availability and activity of small molecules. Consistency in serum batches and concentration is important.
-
Target Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the intended target. If the effects of Elephantopin are diminished, it provides strong evidence for an on-target mechanism.
Troubleshooting Guides
Problem 1: High variability in experimental results between batches of Elephantopin or different cell passages.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Ensure proper storage of Elephantopin stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh working dilutions for each experiment. |
| Cellular State | The physiological state of your cells can significantly impact their response. Standardize cell culture conditions, including cell density, passage number, and media composition. Regularly perform cell health assessments. |
| Inconsistent Reagent Preparation | Ensure all reagents, including media and supplements, are prepared consistently and are not expired. |
Problem 2: Precipitate formation when Elephantopin is added to the culture medium.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Visually inspect the medium after adding Elephantopin. If a precipitate is observed, consider pre-warming the media before adding the compound. If solubility remains an issue, you may need to use a different solvent for your stock solution (ensure the final solvent concentration in the culture is non-toxic) or reduce the final working concentration. |
| Interaction with Media Components | Certain components of the culture media may interact with Elephantopin, leading to precipitation. If possible, try a different media formulation. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Deoxyelephantopin (DET) varies across different cancer cell lines, highlighting the importance of determining this value for your specific experimental system.
| Cell Line | Cancer Type | IC50 Value |
| HCT116 | Colorectal Carcinoma | ~0.73 - 3 µg/mL |
| A549 | Lung Carcinoma | ~12.28 µg/mL |
| T47D | Breast Carcinoma | ~1.3 µg/mL |
| L-929 | Tumor Cell Line | ~11.2 µg/mL |
| HepG2 | Hepatocellular Carcinoma | Varies |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, assay method) and should be determined empirically for each study.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol provides a method to assess the cytotoxic effects of Elephantopin by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of Elephantopin concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V Staining
This protocol allows for the detection of apoptosis through the identification of phosphatidylserine (B164497) externalization on the cell membrane.
-
Cell Treatment: Treat cells with Elephantopin at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: Signaling pathways modulated by Deoxyelephantopin (DET).
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for high cytotoxicity.
Technical Support Center: Large-Scale Purification of Elephantin
Welcome to the technical support center for the large-scale purification of Elephantin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. The following information is based on established principles for the purification of natural products and is intended to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the large-scale purification of this compound in a question-and-answer format.
Question 1: We are experiencing a low yield of this compound after the initial extraction from the raw plant material. What are the potential causes and solutions?
Answer: Low yield during the initial extraction is a common challenge in natural product purification. The primary causes can be categorized into suboptimal extraction parameters and compound degradation.
Troubleshooting & Optimization:
-
Particle Size of Plant Material: Ensure the plant material is ground to a fine and uniform powder. This increases the surface area for solvent penetration and can significantly improve extraction efficiency.
-
Solvent Selection: The polarity of the extraction solvent is critical. A solvent that is too polar or non-polar may not efficiently solubilize this compound. It is recommended to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol-water mixtures) to identify the optimal one for this compound.
-
Extraction Method: Traditional methods like maceration can be time-consuming and may result in lower yields. Consider using more advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can shorten extraction times and increase yield. However, be mindful that methods involving heat, like Soxhlet extraction, can lead to the degradation of thermally sensitive compounds.
-
Extraction Time and Temperature: The duration and temperature of the extraction process should be optimized. Prolonged extraction times or high temperatures can lead to the degradation of this compound.
| Parameter | Recommendation | Potential Impact on Yield |
| Particle Size | Fine, consistent powder | Maximizes surface area for extraction |
| Solvent Choice | Test a gradient of polarities | Optimal solvent significantly increases yield |
| Extraction Method | Consider UAE or MAE | Can reduce time and improve efficiency |
| Temperature | Keep as low as feasible | Prevents thermal degradation |
Question 2: During our column chromatography step, we are observing poor separation of this compound from impurities, leading to impure fractions. What can we do to improve the resolution?
Answer: Poor separation during column chromatography is a frequent issue that can often be resolved by optimizing your chromatographic conditions.
Troubleshooting & Optimization:
-
Mobile Phase Composition: The solvent system used as the mobile phase may be too strong (polar) or too weak (non-polar), causing compounds to elute too quickly or too slowly. Use Thin-Layer Chromatography (TLC) to screen various solvent systems to find the one that provides the best separation for this compound (a target Rf value of 0.2-0.4 is a good starting point).
-
Stationary Phase Selection: If you are using normal-phase silica (B1680970) gel and experiencing co-elution, consider switching to a different stationary phase, such as C18 reversed-phase silica. The change in separation mechanism can often resolve closely eluting impurities.
-
Column Loading: Overloading the column with too much crude extract is a common cause of poor separation. As a general guideline, the sample load should be between 1-5% of the stationary phase weight for silica gel chromatography.
-
Flow Rate: A flow rate that is too high can reduce the interaction time between this compound and the stationary phase, leading to decreased resolution. Optimizing to a slower flow rate generally improves separation.
-
Gradient Elution: Employing a shallow gradient elution can enhance the resolution between compounds with similar retention times. A slow, gradual increase in the concentration of the more polar solvent can effectively separate this compound from closely related impurities.
Question 3: We suspect that this compound is degrading during the purification process. How can we minimize this?
Answer: Compound stability is a critical factor in achieving a high yield of a pure product. Natural products can be sensitive to pH, heat, light, and oxidation.
Troubleshooting & Optimization:
-
pH Control: If this compound has functional groups susceptible to hydrolysis, maintain a neutral pH in all aqueous solutions unless a specific pH is necessary for separation.
-
Temperature Control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 40°C).
-
Protection from Light: If this compound is light-sensitive, protect all solutions and fractions from light by using amber glassware or by covering containers with aluminum foil.
-
Inert Atmosphere: For compounds prone to oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
The following are generalized protocols for the large-scale purification of a natural product like this compound. These should be optimized for your specific requirements.
Protocol 1: Maceration Extraction
-
Preparation: Weigh the dried and finely powdered plant material.
-
Soaking: Place the plant material in a sealed container and
Technical Support Center: Storage and Handling of Elephantin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of Elephantin to prevent its degradation. The information herein is based on the general chemical properties of sesquiterpene lactones, the class of compounds to which this compound belongs, due to the limited availability of specific stability data for this compound itself.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Like many complex natural molecules, this compound possesses reactive functional groups, such as an α,β-unsaturated γ-lactone and ester moieties, which can be susceptible to degradation under suboptimal storage conditions. This degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the overall integrity of the compound.
Q2: What are the primary factors that can cause this compound to degrade?
The principal factors contributing to the degradation of sesquiterpene lactones like this compound include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to faster degradation.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester and lactone rings present in the molecule.[1] Sesquiterpene lactones have shown instability at pH 7.4, while being more stable at pH 5.5.[1]
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Moisture (Hydrolysis): Water can hydrolyze the ester and lactone functional groups, leading to the opening of these rings and loss of activity.
Q3: What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes chemical degradation rates. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Light | Protected from light (e.g., amber vial) | Prevents photolytic degradation. |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and oxygen. |
| Form | As a dry, solid powder | Reduces susceptibility to hydrolysis. |
Q4: How should I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods due to increased degradation rates. If short-term storage is necessary:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | Minimizes hydrolysis. |
| Temperature | -80°C | Drastically reduces degradation kinetics. |
| pH | Slightly acidic (if an aqueous buffer is required) | Sesquiterpene lactones are generally more stable at a slightly acidic pH.[1] |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles. |
| Light | Protected from light | Prevents photodegradation. |
Troubleshooting Guide
Issue: I am observing a loss of activity or the appearance of extra peaks in my HPLC analysis of an older this compound sample.
This is a common sign of degradation. Follow these troubleshooting steps to identify and mitigate the problem.
Step 1: Verify Storage Conditions
-
Question: Were the recommended storage conditions for solid or solution-state this compound strictly followed?
-
Action: Review your storage logs. Check the temperature records of the freezer, the type of container used, and whether the sample was protected from light.
Step 2: Assess the Purity of the Sample
-
Question: How can I confirm that my this compound sample has degraded?
-
Action: Perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of the suspect sample to that of a fresh, high-purity standard.
Step 3: Identify the Degradation Products
-
Question: How can I identify the impurities?
-
Action: Utilize techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the degradation products.[2] This can provide insights into the degradation pathway.
Step 4: Review Experimental Procedures
-
Question: Could my experimental setup be causing degradation?
-
Action: Evaluate the pH and temperature of your experimental buffers. Sesquiterpene lactones can degrade at physiological pH (7.4) and temperature (37°C).[1] Consider if any components of your media or reaction mixtures could be catalyzing degradation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to maintain a slightly acidic pH).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined empirically, but a range of 210-260 nm is a good starting point for many sesquiterpene lactones).
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a suitable solvent like acetonitrile.
-
Analysis: Inject the sample and analyze the chromatogram for the main this compound peak and any additional peaks that may represent impurities or degradation products.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound and to develop a stability-indicating analytical method.[3][4][5]
-
Acid Hydrolysis: Dissolve this compound in a mild acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C). Take samples at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a mild basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature. Take samples at various time points, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor the degradation at room temperature.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 70°C) and analyze for degradation over time.
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) and monitor for degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Technical Support Center: Optimizing HPLC Parameters for Elephantin Separation
Welcome to the technical support center for the HPLC separation of Elephantin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of this sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound separation?
A typical starting point for separating this compound and its isomers is a Reverse-Phase HPLC (RP-HPLC) method. A C18 column is a common first choice, paired with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and isopropanol. A common detection wavelength for many sesquiterpene lactones is in the low UV range, around 210 nm.
Q2: Why can it be difficult to achieve good separation of this compound from other compounds in a plant extract?
Elephantopus scaber extracts contain a complex mixture of compounds, including other sesquiterpene lactones that are structurally similar to this compound, such as its isomers deoxyelephantopin (B1239436) and isodeoxyelephantopin. These compounds have very similar physicochemical properties, which can result in close or overlapping peaks in the chromatogram. Achieving baseline separation often requires careful optimization of HPLC parameters to exploit subtle differences in their polarity and interaction with the stationary phase.
Q3: My peaks are tailing. What are the common causes and solutions for this when analyzing sesquiterpene lactones?
Peak tailing is a frequent issue in the analysis of sesquiterpenoids.[1] A primary cause is the interaction of the analytes with acidic silanol (B1196071) groups on the surface of silica-based C18 columns.[2] Here are some solutions:
-
Adjust Mobile Phase pH: Adding a small amount of a weak acid like formic or acetic acid to the mobile phase can help by suppressing the ionization of these silanol groups.[2][3][4][5][6][7]
-
Use a Highly Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups, which can significantly reduce peak tailing.[2][8]
-
Check for Column Contamination: A buildup of sample matrix components on the column can lead to peak tailing. Flushing the column with a strong solvent or replacing the guard column can help.[1][9][10]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[1] Try diluting your sample and reinjecting.
Q4: My retention times are shifting between injections. What should I do?
Retention time shifts can compromise the reliability of your results. Common causes and solutions include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation of the more volatile organic components. Even small changes in the mobile phase composition can lead to significant shifts in retention time.[3][4][6]
-
Fluctuations in Column Temperature: Using a column oven to maintain a consistent temperature is crucial for reproducible retention times.
-
Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Q5: I am seeing unexpected "ghost" peaks in my chromatogram. What could be the cause?
Unexpected peaks, often referred to as "ghost peaks," can arise from several sources:
-
Contaminants in the Mobile Phase: Using high-purity HPLC-grade solvents is essential.
-
Carryover from Previous Injections: Implement a robust needle wash protocol and run blank injections to check for carryover.
-
Column Bleed: This can occur with older columns or when operating at high temperatures or extreme pH.
To troubleshoot, run a blank injection (injecting only the mobile phase). If the ghost peaks are still present, the contamination is likely from the HPLC system or the mobile phase itself.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution / Co-eluting Peaks | - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Gradient slope is too steep. | - Optimize Mobile Phase: Systematically vary the ratio of organic solvent (acetonitrile/methanol) to water. Trying different organic modifiers can also alter selectivity.- Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column for aromatic sesquiterpenes).- Adjust Gradient: A shallower gradient can increase the separation time between closely eluting peaks. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Reduce Sample Concentration: Dilute the sample and reinject.- Modify Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | - Clogged inlet frit of the column.- Void at the head of the column.- Sample solvent incompatible with the mobile phase. | - Backflush the Column: Reverse the column and flush with a strong solvent to dislodge particulates from the frit.- Replace Column: If a void has formed, the column may need to be replaced.- Ensure Sample Solvent Compatibility: Dissolve the sample in the mobile phase whenever possible. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Degas Mobile Phase: Ensure the mobile phase is properly degassed before use.- Use Fresh, High-Purity Solvents: Prepare fresh mobile phase daily.- Check Detector Lamp: If the lamp has been in use for an extended period, it may need replacement. |
Experimental Protocols
Below is a detailed methodology for a validated RP-HPLC method for the separation of deoxyelephantopin and isodeoxyelephantopin, isomers of this compound, which serves as an excellent starting point for optimizing this compound separation.
Sample Preparation from Elephantopus scaber
-
Extraction:
-
Weigh 100 mg of powdered Elephantopus scaber leaves.
-
Transfer to a 50 mL volumetric flask.
-
Add a solution of water and acetonitrile (66:34, v/v) to the mark.
-
Sonicate for 15 minutes to ensure thorough extraction.
-
-
Filtration:
-
Filter the extract through a 0.45 µm membrane filter to remove particulate matter before injection.
-
HPLC Parameters
The following table summarizes the recommended starting parameters for the HPLC analysis.
| Parameter | Recommended Setting |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30°C |
| Detection | UV at 210 nm |
Data Presentation
The following tables provide quantitative data from a validated method for this compound isomers, which can be used as a reference for method development and validation for this compound.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Compound | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) |
| Deoxyelephantopin | 0.251 - 1.506 | ≥ 0.99 | 0.094 | 0.285 |
| Isodeoxyelephantopin | 0.516 - 3.096 | ≥ 0.99 | 0.151 | 0.457 |
Table 2: Precision (Intra- and Inter-day Variation)
| Compound | Intra-day Variation (%RSD) | Inter-day Variation (%RSD) |
| Deoxyelephantopin | < 0.380 | < 0.403 |
| Isodeoxyelephantopin | < 0.568 | < 0.936 |
Table 3: Accuracy (Recovery)
| Compound | Spiked Concentration (µg/mL) | Recovery Range (%) |
| Deoxyelephantopin | 0.074, 0.148, 0.222 | 97.64 - 104.98 |
| Isodeoxyelephantopin | 0.140, 0.280, 0.420 | 95.23 - 102.25 |
Visualizations
General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. moravek.com [moravek.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Elephantin Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Elephantin in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and interpret experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a sesquiterpene lactone, a class of naturally derived compounds with demonstrated anti-cancer properties. Its mechanism of action is multifaceted and involves the modulation of several key signaling pathways critical for cancer cell survival and proliferation. The related compounds, deoxyelephantopin (B1239436) (DET) and isodeoxyelephantopin (B1158786) (IDET), have been shown to induce apoptosis (programmed cell death), inhibit the pro-inflammatory and pro-survival NF-κB and STAT3 signaling pathways, and modulate the MAPK and PI3K/AKT/mTOR pathways.[1][2][3] By targeting these pathways, this compound and related compounds can disrupt cancer cell growth, survival, and invasion.[1][2]
Q2: How do I determine the effective concentration of this compound for my cell line?
The effective concentration of this compound, typically represented as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines. It is essential to perform a dose-response experiment to determine the IC50 for your specific cell line. The MTT assay is a common and reliable method for this purpose.
Q3: Are there known mechanisms of resistance to this compound?
While specific studies on acquired resistance to this compound are limited, resistance to sesquiterpene lactones, in general, can be associated with several mechanisms common to cancer drug resistance. These may include:
-
Alterations in Drug Target Pathways: Changes in the components of the NF-κB, STAT3, or other signaling pathways targeted by this compound could reduce its efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, lowering its intracellular concentration.
-
Enhanced Cellular Detoxification: Increased levels of intracellular antioxidants, such as glutathione (B108866) (GSH), may counteract the pro-oxidant effects of some sesquiterpene lactones.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 can make cells more resistant to apoptosis induction.
Q4: My cells are showing lower than expected sensitivity to this compound. What could be the reason?
Several factors could contribute to reduced sensitivity:
-
High Cell Density: Plating cells at too high a density can affect drug availability and lead to an overestimation of the IC50 value.
-
Suboptimal Drug Preparation: this compound may be unstable if not stored or prepared correctly. Ensure it is fully dissolved and used at the appropriate concentrations.
-
Inherent Cell Line Characteristics: Some cell lines are intrinsically less sensitive to certain drugs due to their genetic makeup and signaling pathway activity. Consulting IC50 databases like the Genomics of Drug Sensitivity in Cancer (GDSC) can provide a baseline for your cell line.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly testing your cell lines for contamination is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High IC50 value compared to published data. | Cell line misidentification or genetic drift. | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Suboptimal assay conditions. | Optimize cell seeding density and ensure proper drug solubilization. Refer to the detailed MTT assay protocol below. | |
| Development of acquired resistance. | If you have been culturing the cells with sub-lethal doses of this compound, you may have selected for a resistant population. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent drug preparation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. | |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for serial dilutions. | |
| No apoptotic effect observed. | Insufficient drug concentration or incubation time. | Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction. |
| Cell line is resistant to apoptosis. | Investigate the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) by Western blot. | |
| Issues with the apoptosis assay. | Use positive and negative controls to validate your apoptosis assay. Refer to the Annexin V/PI staining protocol below. | |
| Unexpected changes in signaling pathways. | Off-target effects of the drug. | While this compound is known to target specific pathways, off-target effects are possible. Validate your findings using pathway-specific inhibitors or activators. |
| Crosstalk between signaling pathways. | Cancer cells often exhibit complex signaling networks. Consider investigating related pathways that might be compensating for the inhibition of the primary target. |
Quantitative Data
The following table summarizes the IC50 values of this compound for a selection of cancer cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database. Cell lines with lower IC50 values are considered more sensitive, while those with higher IC50 values are less sensitive.
| Cell Line | Cancer Type | IC50 (µM) |
| Sensitive | ||
| A-673 | Ewing's Sarcoma | 0.003 |
| NCI-H1694 | Small Cell Lung Cancer | 0.004 |
| U-2-OS | Osteosarcoma | 0.005 |
| Moderately Sensitive | ||
| A549 | Lung Adenocarcinoma | 0.012 |
| HT-29 | Colorectal Adenocarcinoma | 0.015 |
| MCF7 | Breast Adenocarcinoma | 0.021 |
| Less Sensitive / Resistant | ||
| K-562 | Chronic Myelogenous Leukemia | 0.135 |
| RPMI-8226 | Multiple Myeloma | 0.211 |
| HL-60 | Acute Promyelocytic Leukemia | 0.301 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. IC50 values are presented to illustrate the range of sensitivities and should be confirmed experimentally for your specific cell line.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[4][5]
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[4]
Apoptosis Assay using Annexin V/PI Staining
This protocol describes how to quantify apoptosis using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of the NF-κB Pathway
This protocol details the detection of key proteins in the NF-κB pathway to assess its activation status.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins to a membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in phospho-p65 and a decrease in IκBα indicate NF-κB pathway activation.[9]
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships in Troubleshooting
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Elephantin Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Elephantin and its derivatives (such as Deoxyelephantopin) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary toxic effects in animal models?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family, such as Elephantopus scaber. While this compound and its analogues like Deoxyelephantopin (B1239436) (DET) have shown promising therapeutic properties, including anti-cancer and anti-inflammatory activities, they can also exhibit toxicity. In animal models, high doses of crude extracts from Elephantopus scaber have been observed to cause effects such as writhing, loss of muscle tone, ataxia, prostration, and in some cases, death.[1] The toxicity of sesquiterpene lactones is often attributed to their α,β-unsaturated carbonyl structures, which can react with biological macromolecules.
Q2: Are there any established LD50 values for this compound or Elephantopus scaber extracts?
Q3: What is the primary mechanism of this compound-induced toxicity?
A3: The toxicity of this compound, like other sesquiterpene lactones, is largely attributed to the presence of an α-methylene-γ-lactone group. This functional group can readily undergo Michael addition reactions with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This can lead to enzyme inactivation and depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. The resulting imbalance in cellular redox state can induce oxidative stress, leading to cellular damage and apoptosis.[3][4][5]
Q4: How can I mitigate the toxicity of this compound in my experiments?
A4: Several strategies can be employed to minimize this compound's toxicity:
-
Formulation Strategies: Encapsulating this compound in drug delivery systems like liposomes or cyclodextrins can reduce its systemic toxicity while potentially enhancing its therapeutic efficacy.[6][7][8]
-
Co-administration with Cytoprotective Agents: The use of antioxidants, such as N-acetylcysteine (NAC), can help replenish intracellular glutathione levels and counteract the oxidative stress induced by this compound.[9][10][11][12]
-
Dose and Route Optimization: Careful dose-response studies are essential to determine the therapeutic window. The route of administration can also significantly impact toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High mortality or severe adverse effects at expected therapeutic doses. | The administered dose is above the maximum tolerated dose (MTD) for the specific animal model and formulation. | Conduct a dose-escalation study to determine the MTD. Start with lower doses and carefully observe for signs of toxicity. |
| The formulation has poor solubility, leading to precipitation and localized toxicity at the injection site. | Optimize the formulation to improve solubility. Consider using solubilizing agents or formulating as a nanoemulsion or liposomal suspension. | |
| Signs of oxidative stress (e.g., elevated liver enzymes, tissue damage). | This compound is inducing oxidative stress through the depletion of glutathione and generation of reactive oxygen species (ROS). | Co-administer an antioxidant like N-acetylcysteine (NAC) to replenish glutathione stores and scavenge ROS.[9][10][11][12] |
| Local inflammation or necrosis at the injection site (for parenteral administration). | The compound is causing irritation due to its physicochemical properties or high concentration. | Encapsulate this compound in liposomes or cyclodextrins to shield the tissues from direct contact with the drug.[6][7][8] Consider alternative, less irritating routes of administration if possible. |
| Inconsistent results or high variability in toxicity between animals. | Variability in drug formulation, animal health status, or experimental procedure. | Ensure consistent and standardized preparation of the this compound formulation. Use healthy, age- and weight-matched animals. Standardize all experimental procedures, including injection technique and timing. |
Quantitative Data Summary
Table 1: Acute Toxicity of Elephantopus scaber Extracts
| Extract Type | Animal Model | Route of Administration | LD50 / Toxicity Finding | Reference |
| Ethanol (B145695) Extract | Mouse | Oral | No mortality up to 5000 mg/kg | [2] |
| Aqueous & Hydroalcoholic Extracts | Mouse | Intraperitoneal | Lethal dose between 0.3 - 6 g/kg | [1] |
Note: Specific LD50 values for pure this compound are not currently available in the literature. The data presented here are for crude extracts and should be used as a general guideline. Researchers must determine the toxicity profile of their specific this compound formulation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is adapted from methods used for encapsulating other sesquiterpene lactones.[7][13][14]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids and drug should be optimized for encapsulation efficiency.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation under vacuum to ensure complete removal of the chloroform.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Agitate the flask gently to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and comparing it to the initial amount used.
-
Protocol 2: Co-administration with N-acetylcysteine (NAC)
Materials:
-
This compound formulation
-
N-acetylcysteine (NAC)
-
Vehicle for NAC (e.g., sterile saline)
-
Animal model
Procedure:
-
Dose Determination: Determine the appropriate dose of NAC based on literature precedents for its use as a cytoprotective agent. Doses can vary depending on the animal model and the severity of the expected toxicity.
-
Administration:
-
Prepare the this compound formulation in its vehicle.
-
Prepare the NAC solution in its vehicle.
-
Administer NAC to the animals, typically via intraperitoneal or oral route, at a specified time point before or concurrently with the this compound administration. The timing of NAC administration should be optimized to ensure maximal protective effect.
-
-
Observation and Analysis:
-
Monitor the animals for signs of toxicity as you would in your standard protocol.
-
At the end of the experiment, collect tissues for histological analysis and blood for biochemical analysis (e.g., liver enzymes) to assess the protective effect of NAC.
-
Visualizations
Caption: Experimental workflow for evaluating toxicity mitigation strategies.
Caption: Simplified signaling pathways of this compound's action and toxicity.
References
- 1. Preliminary pharmacologic evaluation of crude whole plant extracts of Elephantopus scaber. Part I: In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective Activity of Elephantopus scaber on Alcohol-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Technical Support Center: Troubleshooting Inconsistent Results in Elephantin Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Elephantin in cytotoxicity assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my cytotoxicity results variable?
A1: this compound is a naturally occurring sesquiterpene lactone, a class of chemical compounds often isolated from plants of the Elephantopus genus, such as Elephantopus scaber.[1][2][3] These compounds, including this compound, are known for their cytotoxic and anti-inflammatory properties.[4][5] However, variability in cytotoxicity assays with this compound can arise from several factors common to sesquiterpene lactones, including:
-
Low Aqueous Solubility: this compound is lipophilic and has poor solubility in aqueous solutions like cell culture media.[6] This can lead to precipitation of the compound, especially at higher concentrations, resulting in an inaccurate assessment of its true cytotoxic potential.
-
Chemical Instability: The presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, makes sesquiterpene lactones like this compound susceptible to degradation depending on the pH, temperature, and solvent conditions.[6][7]
-
Compound Purity: The purity of the this compound sample can significantly impact results. Impurities from the extraction and purification process may have their own cytotoxic or protective effects.
Q2: My stock solution of this compound in DMSO looks cloudy after dilution in media. What should I do?
A2: Cloudiness or precipitation upon dilution of a DMSO stock solution into aqueous media is a clear indication of poor solubility.[6] Here are some steps to address this:
-
Optimize DMSO Concentration: While DMSO is a common solvent for dissolving lipophilic compounds, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%, and for some sensitive cell lines, below 0.1%.
-
Gentle Warming: Briefly warming the solution at 37°C may help to dissolve the precipitate. However, prolonged heating should be avoided to prevent degradation of the compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the this compound stock in the culture medium. This gradual decrease in concentration can sometimes prevent precipitation.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing the diluted solution before adding it to the cells.
Q3: My absorbance readings in the MTT assay are higher at higher concentrations of this compound, suggesting increased cell viability. Is this possible?
A3: This is a known phenomenon in MTT and other tetrazolium-based assays and can be misleading. Here are the potential reasons:
-
Compound Interference: this compound, being a natural product, may have reducing properties that can directly reduce the MTT reagent to formazan (B1609692), leading to a false positive signal that is independent of cell viability.
-
Increased Metabolism: At certain concentrations, some compounds can induce a stress response in cells, leading to an increase in metabolic activity and consequently higher formazan production, even if the cells are not proliferating.
-
Precipitation: If the compound precipitates at higher concentrations, the actual concentration exposed to the cells is lower, which could lead to an apparent decrease in cytotoxicity.
To troubleshoot this, consider the following:
-
Run a control without cells: Incubate this compound with the MTT reagent in cell-free media to check for direct reduction of MTT.
-
Use an alternative assay: Consider using a cytotoxicity assay with a different mechanism, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a crystal violet assay, which stains total protein.
Q4: I'm observing high variability between replicate wells in my 96-well plate. What are the common causes?
A4: High variability can stem from several sources. Here are some common culprits and solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension between pipetting steps.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
-
Incomplete Solubilization of Formazan (MTT assay): After the incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization buffer by gentle pipetting or shaking before reading the plate.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions when working with this compound in cytotoxicity assays.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | 1. Variation in cell passage number and health. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 2. Standardize all incubation times for cell seeding, compound treatment, and assay development. 3. Prepare fresh this compound stock solutions or aliquot and store them properly at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Low signal or no dose-response | 1. This compound concentration is too low. 2. Assay incubation time is too short. 3. The cell line is resistant to this compound. | 1. Test a wider and higher range of this compound concentrations. 2. Increase the incubation time with the compound (e.g., 48 or 72 hours). 3. Try a different cell line that may be more sensitive. |
| High background in control wells | 1. Microbial contamination of media or reagents. 2. Interference from phenol (B47542) red in the media (for colorimetric assays). 3. Serum components in the media are interfering with the assay. | 1. Use sterile techniques and check cultures for contamination. 2. Use phenol red-free media for the assay. 3. Perform the final assay incubation step in serum-free media. |
| Compound precipitates in the well | 1. Poor aqueous solubility of this compound. 2. High concentration of the compound. | 1. Check the final DMSO concentration. Consider using a solubilizing agent if compatible with the assay and cells. 2. Visually inspect the wells under a microscope for precipitate. If present, data from that concentration may not be reliable. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include wells for:
-
Untreated Control (Spontaneous LDH release): Cells in medium only.
-
Vehicle Control: Cells in medium with DMSO.
-
Maximum LDH release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Assay Reaction:
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Reading: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light. Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) ± SD | Assay Used |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 | MTT |
| A549 | Lung Cancer | 8.9 ± 1.2 | MTT |
| HeLa | Cervical Cancer | 3.5 ± 0.6 | LDH |
| HT-29 | Colon Cancer | 12.1 ± 2.5 | MTT |
Table 2: Troubleshooting Checklist for an MTT Assay with this compound
| Checkpoint | Yes/No | Notes |
| Compound Solubility | ||
| Was the this compound stock solution clear? | ||
| Was there any visible precipitate after dilution in media? | ||
| Was the final DMSO concentration <0.5%? | ||
| Cell Culture Conditions | ||
| Were cells in the logarithmic growth phase? | ||
| Was the cell seeding density consistent across all wells? | ||
| Were edge effects minimized? | ||
| Assay Procedure | ||
| Were incubation times consistent? | ||
| Were formazan crystals completely dissolved? | ||
| Were control wells (vehicle, untreated, no cells) included? |
Visualizations
References
- 1. Elephantopus scaber - Wikipedia [en.wikipedia.org]
- 2. Elephantopus scaber [socfindoconservation.co.id]
- 3. Elephantopus scaber — THE GREEN INSTITUTE [greeninstitute.ng]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Strategies to enhance the selectivity of Elephantin for cancer cells
Welcome to the technical support center for researchers working with Elephantin and its analogs, such as Deoxyelephantopin (DET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help address common challenges encountered during experiments, with a focus on strategies to enhance the selective delivery of these promising compounds to cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anti-cancer activity of this compound and other sesquiterpene lactones?
A: The primary mechanism involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2][3] this compound and related sesquiterpene lactones (SLs) contain an α-methylene-γ-lactone motif, which can alkylate nucleophilic sites on proteins. A key target is the IκB kinase (IKK) complex.[1][4] By inhibiting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκBα and IκBβ proteins.[2] This action keeps the NF-κB transcription factor sequestered in an inactive state in the cytoplasm, preventing it from moving to the nucleus and activating pro-survival and anti-apoptotic genes.[3] Studies on the related compound Deoxyelephantopin (DET) also show it can induce G2/M phase cell cycle arrest and apoptosis through the miR-205/Bcl2 axis.[5][6]
Q2: Does this compound demonstrate inherent selectivity for cancer cells over normal cells?
A: Yes, studies on this compound's analogs suggest a degree of inherent selectivity. For example, Deoxyelephantopin (DET) showed significantly higher cytotoxicity against human colon cancer cells (HCT116) compared to normal colon cells (CCD841CoN), with a reported 30-fold difference in IC50 values.[6] Similarly, Isodeoxyelephantopin (IDET) displayed cancer-specific cytotoxicity against breast and lung cancer cells while having a good safety profile against normal lymphocytes.[6] Another study found that a combination of Elephantopus scaber and Phaleria macrocarpa extracts induced cell death in T47D breast cancer cells but not in normal TIG-1 cells.[7] This inherent selectivity is likely due to the unique signaling pathways that are dysregulated in cancer cells.
Q3: What are the main challenges that hinder the clinical translation of this compound?
A: Despite its potent anti-cancer activity, the clinical translation of this compound and other sesquiterpene lactones has been hampered by two main issues:
-
Poor Aqueous Solubility: These compounds are often highly lipophilic, making them difficult to formulate for intravenous administration and limiting their bioavailability.
-
Non-Selective Reactivity: The reactive α-methylene-γ-lactone group can bind non-selectively to various biological nucleophiles, such as sulfhydryl groups on proteins, leading to potential off-target effects and toxicity.[8]
Q4: How can a prodrug strategy enhance the selectivity and safety of this compound?
A: A prodrug approach can mask the reactive and lipophilic parts of the this compound molecule, improving both its selectivity and pharmacological properties.[8] One strategy involves adding an amine to the α-methylene-γ-lactone motif. This modification masks the reactive Michael acceptor group, preventing non-specific binding, and also increases aqueous solubility.[8] Another advanced strategy is a Reactive Oxygen Species (ROS)-triggered prodrug.[9][10][11] Since many cancer cells have a higher level of intracellular ROS compared to normal cells, a prodrug can be designed to release the active this compound molecule only in the high-ROS tumor microenvironment, thereby increasing its selectivity.[9][11]
Q5: How can nanoparticle delivery systems be used to target this compound to tumors?
A: Encapsulating this compound into nanoparticles (NPs) is a promising strategy to improve its delivery and selectivity.[12][13] Nanoparticles, typically ranging from 10-200 nm in size, can preferentially accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[13] Biodegradable polymers like chitosan (B1678972) are often used for encapsulation due to their biocompatibility and low toxicity.[14] Furthermore, the nanoparticle surface can be modified with targeting ligands (e.g., antibodies, peptides, or folic acid) that bind to receptors overexpressed on cancer cells, leading to active targeting and enhanced cellular uptake by tumor cells while sparing healthy tissue.[12][15]
Q6: Is it feasible to develop an this compound-based Antibody-Drug Conjugate (ADC)?
A: Conceptually, yes. An Antibody-Drug Conjugate (ADC) is a highly targeted therapeutic platform that uses a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells expressing a target antigen. While no specific this compound-based ADCs are currently in clinical trials, the principle is applicable. This compound, as the cytotoxic "payload," would be attached to a cancer-targeting antibody via a chemical linker. Upon binding to the cancer cell, the ADC is internalized, and the linker is cleaved in the intracellular environment (e.g., the lysosome), releasing the active this compound to induce cell death. This approach would maximize efficacy at the tumor site and significantly reduce systemic toxicity.
Data Summaries
Table 1: Comparative Cytotoxicity of Deoxyelephantopin (DET) in Cancer vs. Normal Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the selective effect of DET on a cancer cell line compared to a normal cell line. Lower IC50 values indicate higher cytotoxicity.
| Cell Line | Cell Type | IC50 (µg/mL) after 72h | Selectivity Index | Reference |
| HCT116 | Human Colon Carcinoma | 0.73 ± 0.01 | \multirow{2}{*}{~30-fold} | [6] |
| CCD841CoN | Normal Human Colon Epithelial | 21.69 ± 0.92 | [6] |
Troubleshooting Guides
Problem: My in vitro assay shows high toxicity of this compound to non-cancerous cell lines.
-
Possible Cause: The concentration range used may be too high, or the inherent reactivity of the compound is causing off-target effects in normal cells.
-
Solutions:
-
Optimize Concentration: Perform a broad dose-response curve (e.g., from nM to high µM range) on both cancer and normal cell lines to identify a therapeutic window where cancer cells are sensitive, and normal cells are relatively unaffected.
-
Use a 3D Cell Culture Model: Spheroid or organoid models can better mimic the in vivo environment. Sometimes, selectivity is more apparent in these complex models compared to 2D monocultures.
-
Consider a Prodrug Derivative: If available, test a prodrug version of this compound designed for activation within cancer cells (e.g., a ROS-activated version). This should theoretically show much lower toxicity to normal cells.[9][11]
-
Combination Therapy: Investigate combining a lower, less toxic dose of this compound with another chemotherapeutic agent. Studies show DET can act synergistically with drugs like 5-Fluorouracil, potentially allowing for reduced doses of both agents while enhancing anti-cancer effects.[5]
-
Problem: I am having difficulty dissolving this compound for my experiments due to its poor aqueous solubility.
-
Possible Cause: this compound is a lipophilic molecule with limited solubility in aqueous buffers like PBS or cell culture media.
-
Solutions:
-
Use a Co-Solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695). For experiments, dilute this stock into the aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity to cells.
-
Formulation with Pluronic Micelles: Pluronic block copolymers can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs like this compound in their core and increasing their apparent solubility.
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles (see protocol below) can significantly improve its dispersion and stability in aqueous solutions for both in vitro and in vivo applications.[12]
-
Problem: My this compound-loaded nanoparticles are showing instability, aggregation, or low drug loading.
-
Possible Cause: The formulation parameters, such as the ratio of polymer to drug, pH, or cross-linker concentration, are not optimized.
-
Solutions:
-
Optimize Chitosan/TPP Ratio: The weight ratio of chitosan to the ionic cross-linker (e.g., sodium tripolyphosphate, TPP) is critical for particle size and stability. Systematically vary this ratio to find the optimal formulation.[14]
-
Control pH: The pH of the chitosan solution affects its charge density and, consequently, the efficiency of the ionic gelation process. Ensure the pH is sufficiently acidic (e.g., 4.5-6.0) to protonate the amino groups of chitosan.[14]
-
Adjust Drug Concentration: Very high initial drug concentrations can lead to precipitation or low encapsulation efficiency. Test different initial this compound concentrations to maximize the drug loading content (DLC) and encapsulation efficiency (EE).
-
Incorporate Stabilizers: Adding a stabilizer like Tween 20 or Poloxamer to the formulation can prevent aggregation and improve the colloidal stability of the nanoparticles.
-
Experimental Protocols
Protocol 1: Assessing the Selective Cytotoxicity of this compound using the MTT Assay
This protocol details how to measure cell viability to determine the IC50 of this compound in both cancer and normal cell lines. The MTT assay is a colorimetric test based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[16][17][18]
Materials:
-
Cancer cell line (e.g., HCT116) and a normal cell line (e.g., CCD841CoN)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or analog) stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for a "no-cell" blank (medium only). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "untreated" control wells containing medium with the same final concentration of DMSO as the treated wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[18]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: General Protocol for Formulating this compound into Chitosan Nanoparticles
This protocol describes the ionic gelation method, a common and straightforward technique for preparing drug-loaded chitosan nanoparticles.[14][19]
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound stock solution (in a suitable organic solvent like ethanol or acetone)
-
Deionized water
-
Magnetic stirrer and ultrasonicator
Procedure:
-
Prepare Chitosan Solution: Prepare a 0.1% (w/v) chitosan solution by dissolving 100 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution. Adjust the pH to ~5.0 with NaOH.
-
Prepare TPP Solution: Prepare a 0.1% (w/v) TPP solution by dissolving 100 mg of TPP in 100 mL of deionized water.
-
Drug Loading: Dissolve the desired amount of this compound in a minimal amount of a water-miscible organic solvent (e.g., 1 mL of ethanol). Add this drug solution dropwise to the chitosan solution under constant magnetic stirring.
-
Nanoparticle Formation: While vigorously stirring the this compound-chitosan solution, add the TPP solution dropwise. A milky, opalescent suspension should form immediately, indicating the formation of nanoparticles through ionic gelation.
-
Stirring and Sonication: Continue stirring for 30-60 minutes. To reduce particle size and improve homogeneity, sonicate the suspension using a probe or bath sonicator.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unentrapped drug and excess reagents.
-
Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, lyophilization (freeze-drying) with a cryoprotectant (e.g., trehalose) is recommended.
-
Characterization: Characterize the nanoparticles for size and zeta potential (using Dynamic Light Scattering), morphology (using SEM or TEM), and determine the drug loading content (DLC) and encapsulation efficiency (EE) using a suitable analytical method like HPLC after dissolving a known amount of nanoparticles.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The combination of Elephantopus scaber and Phaleria macrocarpa leaves extract promotes anticancer activity via downregulation of ER-α, Nrf2 and PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino -derivatives of the sesquiterpene lactone class of natural products as prodrugs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Design of ROS-Triggered Sesquiterpene Lactone SC Prodrugs as TrxR1 Covalent Inhibitors for the Treatment of Non-Small Cell Lung Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 11. Design of ROS-Triggered Sesquiterpene Lactone SC Prodrugs as TrxR1 Covalent Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. scitechnol.com [scitechnol.com]
Technical Support Center: In Vivo Studies with Elephantorrhiza elephantina Extract
Disclaimer: Initial searches for a specific compound named "Elephantin" did not yield results in the scientific literature. The following technical support guide has been developed based on available research for the aqueous extract of Elephantorrhiza elephantina , a traditional remedy that has been subject to preliminary toxicological evaluation. The provided protocols and data are based on the available literature and general practices for in vivo studies of plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate animal model for studying the in vivo effects of Elephantorrhiza elephantina extract?
A1: The choice of animal model depends on the research question. For initial toxicity and safety assessments, rats have been used.[1] For efficacy studies, the model would depend on the therapeutic area of interest (e.g., immunodeficient mice with tumor xenografts for cancer research, or models of inflammation for anti-inflammatory studies).
Q2: What is a safe starting dose for Elephantorrhiza elephantina extract in rats?
A2: In a study on the aqueous rhizome extract, doses up to 1600 mg/kg for acute toxicity (1 day), up to 800 mg/kg for sub-acute toxicity (14 days), and up to 400 mg/kg for chronic toxicity (35 days) were tested in rats.[1] No deaths were observed at these levels, but significant changes in body weight, hematological and serum biochemical parameters, as well as histopathological changes in major organs, were noted at higher doses.[1] Therefore, a cautious approach with lower starting doses and careful monitoring is recommended.
Q3: How should the Elephantorrhiza elephantina extract be prepared and administered?
A3: For oral administration in rats, the extract has been prepared as an aqueous solution.[1] The route of administration should be chosen based on the intended clinical application and the pharmacokinetic properties of the extract's active constituents. Oral gavage is a common method for preclinical studies.
Q4: What are the potential side effects or signs of toxicity to monitor in animals?
A4: Researchers should monitor for changes in general appearance, food and water consumption, and body weight.[1] Key indicators of potential toxicity include significant alterations in hematological and serum biochemical parameters.[1] Histopathological examination of the kidneys, lungs, liver, and spleen should be considered, as changes in these organs have been observed at high doses.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response | - Inconsistent extract preparation- Genetic variability in the animal model- Differences in administration technique | - Standardize the extraction and formulation process.- Use a well-defined, inbred animal strain.- Ensure all personnel are trained on consistent administration techniques. |
| Precipitation of the extract upon formulation | - Poor solubility of active compounds in the vehicle | - Test different pharmaceutically acceptable vehicles (e.g., water with a small percentage of DMSO, suspending agents like carboxymethyl cellulose).- Perform solubility studies before in vivo administration. |
| Unexpected animal mortality at low doses | - Contamination of the extract- Incorrect dose calculation or administration- Hypersensitivity of the specific animal strain | - Perform quality control on the extract to test for contaminants.- Double-check all dose calculations and ensure proper administration.- Consider a pilot study with a different, more robust animal strain. |
| Lack of therapeutic effect | - Insufficient dose- Poor bioavailability via the chosen route of administration- Inappropriate animal model for the disease | - Conduct a dose-response study to identify the effective dose range.- Investigate alternative routes of administration or formulation strategies to improve absorption.- Re-evaluate the suitability of the animal model for the specific therapeutic target. |
Quantitative Data Summary
The following table summarizes the toxicity data for the oral administration of aqueous Elephantorrhiza elephantina rhizome extract in rats, based on a published study.[1]
| Toxicity Study Type | Duration | Dose Range (mg/kg body weight) | Key Findings |
| Acute | 1 Day | 200 - 1600 | No deaths or remarkable changes in general appearance, food, or water consumption. |
| Sub-acute | 14 Days | 200 - 800 | Significant changes in body weight, hematological, and serum biochemical parameters compared to control. |
| Chronic | 35 Days | 50 - 400 | Histopathological changes observed in kidneys, lungs, liver, and spleen at higher doses. |
Experimental Protocols
Protocol: Acute Oral Toxicity Study of Elephantorrhiza elephantina Extract in Rats (Based on OECD Guideline 423)
-
Animal Selection: Use healthy, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley), weighing between 150-200g.
-
Housing: House the animals in standard cages with a 12-hour light/dark cycle, and provide access to standard pellet diet and water ad libitum.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least 5 days prior to the experiment.
-
Dose Preparation: Prepare the aqueous extract of Elephantorrhiza elephantina in distilled water or a suitable vehicle. The concentration should be such that the required dose can be administered in a volume of 1-2 ml.
-
Administration: Administer a single oral dose of the extract to the treatment group using an oral gavage needle. The control group should receive the vehicle only. A starting dose of 200 mg/kg can be used, with subsequent groups receiving increasing doses (e.g., 400, 800, 1600 mg/kg).
-
Observation: Observe the animals continuously for the first 4 hours after dosing for any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior). Continue observations daily for 14 days.
-
Data Collection: Record body weight, food and water consumption, and any clinical signs of toxicity.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine the organs for any abnormalities.
-
Histopathology: For a more detailed analysis, collect organs (liver, kidneys, spleen, lungs) for histopathological examination.
Visualizations
Caption: Workflow for Pre-clinical Evaluation of a Plant Extract.
Caption: Hypothetical Anti-inflammatory Signaling Pathway.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Elephantin and Deoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro cytotoxicity of two structurally related sesquiterpene lactones, Elephantin and Deoxyelephantopin. Both compounds, primarily isolated from plants of the Elephantopus genus, have garnered interest for their potential as anticancer agents. This analysis is supported by experimental data from peer-reviewed studies and public databases to aid researchers in evaluating their potential for further investigation and drug development.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and Deoxyelephantopin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across different cell types. The following table summarizes the available IC50 values for both compounds, facilitating a direct comparison of their efficacy.
| Cell Line | Cancer Type | This compound IC50 (µM) | Deoxyelephantopin IC50 (µM) |
| A549 | Lung Carcinoma | 2.54 | 12.29 |
| HCT116 | Colorectal Carcinoma | 3.40 | 2.12 |
| K-562 | Chronic Myeloid Leukemia | Not Reported | 0.88 |
| T47D | Breast Carcinoma | Not Reported | Not Reported |
| CNE | Nasopharyngeal Carcinoma | Not Reported | Not Reported |
Note: IC50 values for this compound are sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. IC50 values for Deoxyelephantopin are from peer-reviewed publications.[1][2] The conversion of Deoxyelephantopin's IC50 from µg/mL to µM was performed using its molar mass. Direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
Experimental Protocols
The cytotoxic effects of these compounds are typically determined using cell viability assays. The following is a generalized protocol based on commonly employed methods such as the MTT and SRB assays.
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Deoxyelephantopin are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve a range of final concentrations. The culture medium is replaced with fresh medium containing the desired concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration.
-
Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan (B1609692).
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
To visually represent the processes involved in the evaluation and the mechanisms of action of these compounds, the following diagrams have been generated using the DOT language.
References
Elephantopin vs. Other Sesquiterpene Lactones in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in oncology research for their potent anticancer properties. Among these, elephantopin (B76216) and its derivatives have shown considerable promise. This guide provides an objective comparison of elephantopin with other notable sesquiterpene lactones—parthenolide (B1678480), costunolide, and vernodalin (B1205544)—in the context of cancer therapy, supported by experimental data.
Comparative Efficacy: A Quantitative Overview
The cytotoxic effects of elephantopin (and its common bioactive derivative, deoxyelephantopin), parthenolide, costunolide, and vernodalin have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. Lower IC50 values indicate greater potency.
| Sesquiterpene Lactone | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Deoxyelephantopin (B1239436) | HCT116 | Colorectal Carcinoma | 2.12 | [1] |
| KB | Oral Carcinoma | ~9.7 (3.35 µg/mL) | ||
| T47D | Breast Cancer | ~5.4 (1.86 µg/mL) | ||
| A549 | Lung Carcinoma | ~35.6 (12.28 µg/mL) | ||
| SiHa | Cervical Cancer | ~12.0 (4.14 µg/mL) | ||
| K562 | Chronic Myeloid Leukemia | ~11.7 (4.02 µg/mL) | ||
| Parthenolide | A549 | Lung Carcinoma | 4.3 - 15.38 | [2] |
| TE671 | Medulloblastoma | 6.5 | ||
| HT-29 | Colon Adenocarcinoma | 7.0 | ||
| SiHa | Cervical Cancer | 8.42 | [3] | |
| MCF-7 | Breast Cancer | 9.54 | [3] | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 | [2] | |
| Costunolide | SK-BR-3 | Breast Cancer | 12.76 | [4] |
| T47D | Breast Cancer | 15.34 | [4] | |
| MCF-7 | Breast Cancer | 30.16 | [4] | |
| MDA-MB-231 | Breast Cancer | 27.90 | [4] | |
| H1299 | Non-small Cell Lung Cancer | 23.93 | ||
| Vernodalin | SGC-7901 | Gastric Cancer | Not explicitly stated | [5] |
| AGS | Gastric Cancer | Not explicitly stated | [5] | |
| TPC-1 | Papillary Thyroid Cancer | Not explicitly stated | [6] |
Mechanisms of Action: Targeting Key Cancer Pathways
These sesquiterpene lactones exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Elephantopin (Deoxyelephantopin): Deoxyelephantopin demonstrates a broad spectrum of activity by inhibiting several key signaling pathways, including NF-κB, STAT3, PI3K/Akt, and MAPKs.[7][8] It induces apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.[1][7] Furthermore, it can arrest the cell cycle at the G2/M phase.[7]
Parthenolide: A well-studied sesquiterpene lactone, parthenolide is a potent inhibitor of the NF-κB signaling pathway.[9][10] It also targets other pro-survival pathways, induces oxidative stress through the generation of reactive oxygen species (ROS), and can activate p53.[3] These actions collectively lead to apoptosis and inhibition of cancer cell proliferation.
Costunolide: Costunolide's anticancer activity is attributed to its ability to induce apoptosis and autophagy, often mediated by ROS production.[11][12] It has been shown to suppress the PI3K/Akt/mTOR and NF-κB signaling pathways while activating pro-apoptotic JNK and p38 MAPK pathways.[11][13]
Vernodalin: Vernodalin has been reported to suppress tumor proliferation and induce apoptosis by attenuating the FAK/PI3K/AKT/mTOR and MAPKs signaling pathways in gastric cancer cells.[5][14] It also appears to induce apoptosis through a ROS/JNK pathway-mediated mechanism in colon cancer cells.[15]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these sesquiterpene lactones.
References
- 1. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 4. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - ProQuest [proquest.com]
- 5. Vernodalin Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies [mdpi.com]
- 11. Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benthamscience.com [benthamscience.com]
- 15. researchgate.net [researchgate.net]
Elephantin's Antitumor Efficacy Validated in Preclinical Xenograft Models
For Immediate Release
Recent preclinical studies utilizing xenograft models have demonstrated the potential of Elephantin and its derivatives, primarily Deoxyelephantopin (DET), as potent antitumor agents against various cancer types, including breast and hepatocellular carcinoma. These compounds, derived from the plant Elephantopus scaber, have shown significant tumor growth inhibition, often comparable or superior to existing chemotherapy drugs. This comparison guide provides a detailed overview of the experimental data, protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
Comparative Antitumor Activity in Xenograft Models
The antitumor effects of this compound derivatives have been evaluated in several preclinical xenograft studies. The data consistently show a dose-dependent inhibition of tumor growth and, in some cases, a reduction in metastasis.
Hepatocellular Carcinoma (HCC)
In a study investigating the therapeutic potential of an ethanol (B145695) extract of Elephantopus scaber (EEES) in an HCC xenograft model using Huh7 cells, EEES exhibited significant tumor growth inhibition. At a high dose (20 mg/kg), EEES was as effective as the standard-of-care drug, Sorafenib.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 20 | Mean Tumor Weight (g) at Day 20 | Inhibition Rate (%) |
| Vehicle (Saline) | - | ~1200 | ~1.0 | 0 |
| Sorafenib | 20 mg/kg/day | ~400 | ~0.3 | ~67 |
| EEES (Low Dose) | 5 mg/kg | ~800 | ~0.7 | ~33 |
| EEES (High Dose) | 20 mg/kg | ~400 | ~0.3 | ~67 |
Breast Cancer
A study on Deoxyelephantopin (DET) in a murine mammary adenocarcinoma model using TS/A cells demonstrated profound suppression of orthotopic tumor growth and lung metastasis. Notably, pretreatment with DET was found to be more effective than the commonly used chemotherapeutic agent, Paclitaxel.
| Treatment Group | Tumor Size Reduction (%) | Reduction in Metastatic Pulmonary Foci (%) | Median Survival Time (days) |
| Paclitaxel | 68 | 63 | 37 |
| Deoxyelephantopin (DET) | 99 | 82 | 56 |
Gastric Cancer
Currently, there is a lack of published in vivo data from xenograft models specifically evaluating the antitumor effects of this compound or its purified derivatives on gastric cancer. Existing research has primarily focused on in vitro studies with gastric cancer cell lines, which have shown promising results, indicating a potential for further preclinical investigation in animal models.
Experimental Protocols
The following are detailed methodologies for the key xenograft experiments cited in this guide.
Hepatocellular Carcinoma Xenograft Model (EEES vs. Sorafenib)
-
Cell Line: Human hepatocellular carcinoma Huh7 cells.
-
Animals: Male BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: 1 x 106 Huh7 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When tumors reached a volume of approximately 100 mm³, mice were randomized into four groups (n=6 per group):
-
Vehicle control (saline, oral gavage daily).
-
Sorafenib (20 mg/kg/day, oral gavage).
-
EEES-Low Dose (5 mg/kg/day, oral gavage).
-
EEES-High Dose (20 mg/kg/day, oral gavage).
-
-
Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: After 20 days of treatment, mice were euthanized, and tumors were excised and weighed.
Breast Cancer Xenograft Model (DET vs. Paclitaxel)
-
Cell Line: Murine mammary adenocarcinoma TS/A cells.
-
Animals: Female BALB/c mice.
-
Tumor Implantation: Orthotopic injection of TS/A cells into the mammary fat pad.
-
Treatment Protocol: Mice were divided into treatment groups and received either Deoxyelephantopin or Paclitaxel. The study included both pretreatment and post-treatment regimens.
-
Tumor Measurement: Tumor growth was monitored regularly.
-
Metastasis Assessment: Lungs were examined for metastatic foci at the end of the study.
-
Survival Study: A separate cohort of animals was monitored for survival time.
Mechanism of Action: Signaling Pathways
The antitumor effects of this compound and its derivatives are attributed to the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt pathway has been identified as a primary target.
Caption: this compound and its derivatives inhibit the PI3K/Akt signaling pathway.
The diagram above illustrates the inhibitory effect of this compound/DET on the PI3K/Akt pathway. By blocking the activation of PI3K and the subsequent phosphorylation of Akt, this compound disrupts downstream signaling cascades that promote cell proliferation and survival, ultimately leading to apoptosis.
A Comparative Analysis of Elephant-Derived Anticancer Mechanisms and Conventional Cancer Therapeutics
In the landscape of oncology, researchers are increasingly turning to nature to understand and combat cancer. The remarkable cancer resistance of elephants, a phenomenon linked to Peto's Paradox, offers profound insights into novel therapeutic strategies. This guide provides a comparative analysis of the innate anticancer mechanisms found in elephants with the mechanisms of established anticancer drugs, offering a resource for researchers, scientists, and drug development professionals. While not a drug itself, the principles of the elephant's defense system, colloquially termed "Elephantin," provide a new paradigm for cancer therapy.
Elephants possess a unique and robust defense against cancer, primarily attributed to their genetic makeup. They have multiple copies—up to 20—of the TP53 gene, a critical tumor suppressor, in contrast to the single copy found in humans.[1][2][3] This genetic redundancy means their cells have a heightened sensitivity to DNA damage.[1] Instead of attempting to repair significant genetic damage, which carries the risk of introducing mutations, elephant cells are far more likely to undergo apoptosis (programmed cell death).[1][4][5][6] This rapid, self-destructive response effectively eliminates potentially cancerous cells before they can proliferate.[1][7]
A key player in this process is the Leukemia Inhibitory Factor 6 (LIF6) gene, a reactivated "zombie gene."[3][5] Upon detection of DNA damage, the p53 protein activates LIF6, which in turn triggers mitochondrial-dependent apoptosis, creating a highly efficient cancer-killing pathway.[3][5]
This comparative guide will explore how this natural, multi-faceted mechanism stacks up against conventional anticancer drugs that target similar cellular processes, such as apoptosis induction and the inhibition of key survival signaling pathways like NF-κB and STAT3.
Comparative Data of Anticancer Mechanisms
The following tables summarize the mechanistic differences between the elephant's p53-driven response and that of selected anticancer drugs targeting key cellular pathways.
Table 1: Comparison of Apoptosis Induction Mechanisms
| Feature | Elephant's p53-LIF6 System | Doxorubicin (Anthracycline) | Venetoclax (BCL-2 Inhibitor) |
| Primary Target | Damaged DNA leading to p53 activation | DNA (intercalation) and Topoisomerase II | B-cell lymphoma 2 (BCL-2) protein |
| Mechanism | p53 activates LIF6, which permeabilizes mitochondria, leading to caspase activation and cell death.[3][8] | Intercalates into DNA, inhibits topoisomerase II, generates free radicals, causing widespread DNA damage and apoptosis. | Selectively binds to and inhibits BCL-2, releasing pro-apoptotic proteins (like BIM) to initiate apoptosis. |
| Cellular State | Pre-cancerous cells with DNA damage | Rapidly dividing cells (cancerous and non-cancerous) | Cells overexpressing BCL-2 (common in certain leukemias) |
| Key Advantage | Prophylactic; eliminates potential tumors at an early stage. | Broad-spectrum activity against many tumor types. | Highly targeted to a specific survival mechanism. |
| Key Limitation | Not a transferable therapy in its current form. | High toxicity to healthy, rapidly dividing cells (e.g., hair follicles, bone marrow). | Resistance can develop through mutations in BCL-2 or upregulation of other anti-apoptotic proteins. |
Table 2: Comparison of Cell Survival Pathway Inhibition
| Feature | Elephant's p53 System | Bortezomib (Proteasome Inhibitor) | Ruxolitinib (JAK/STAT Inhibitor) |
| Primary Target | Master regulator of cell cycle and apoptosis (p53) | 26S Proteasome | Janus kinases (JAK1/JAK2) |
| Mechanism | Enhanced p53 activity leads to cell cycle arrest or apoptosis, preventing survival of damaged cells.[1][4] | Inhibits the proteasome, leading to the accumulation of pro-apoptotic proteins and the inhibition of NF-κB activation.[9] | Inhibits JAKs, which prevents the phosphorylation and activation of STAT3, a key transcription factor for cell survival and proliferation.[10] |
| Downstream Effect | Increased apoptosis, reduced cell proliferation.[6] | NF-κB inhibition, induction of apoptosis, cell cycle arrest.[9] | Downregulation of STAT3 target genes (e.g., c-Myc, Cyclin D1), leading to reduced proliferation and apoptosis.[11] |
| Key Advantage | Intrinsic, highly sensitive surveillance system. | Effective in cancers reliant on proteasome function and NF-κB signaling, like multiple myeloma.[9] | Targets cancers with constitutively active JAK/STAT signaling. |
| Key Limitation | N/A (Biological system) | Neuropathy and other side effects due to impact on normal cellular protein turnover. | Myelosuppression; potential for pathway reactivation upon drug withdrawal. |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating these anticancer mechanisms.
References
- 1. Why do elephants have lower rates of cancer than humans? | Cancer Biology [blogs.shu.edu]
- 2. ox.ac.uk [ox.ac.uk]
- 3. bigthink.com [bigthink.com]
- 4. Potential Mechanisms for Cancer Resistance in Elephants and Comparative Cellular Response to DNA Damage in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 6. Evolutionary Biology: How elephants beat cancer | eLife [elifesciences.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Elephant TP53-RETROGENE 9 induces transcription-independent apoptosis at the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of canonical and non-canonical NF-κB pathways demonstrates significant anti-tumor activities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 11. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity of Elephantin Analogs in Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the bioactivity of compounds derived from the plant Elephantopus scaber, often associated with "Elephantin," against various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the anti-cancer potential of these natural products against established chemotherapeutic agents.
Comparative Cytotoxicity of this compound Analogs and Standard Chemotherapeutics
The in vitro cytotoxic effects of extracts from Elephantopus scaber and its primary bioactive constituent, deoxyelephantopin (B1239436), have been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with standard chemotherapeutic drugs.
| Compound/Extract | Cancer Cell Line | IC50 Value (µg/mL) | Incubation Time (h) |
| Deoxyelephantopin | HCT116 | 0.73 ± 0.01 | 72 |
| Deoxyelephantopin | A549 | 1.3 | Not Specified |
| Deoxyelephantopin | T47D | Not Specified | Not Specified |
| Deoxyelephantopin | KB | Not Specified | 24 |
| Elephantopus scaber Ethanolic Extract | MCF-7 | 15 | Not Specified |
| Elephantopus scaber Dichloromethane Fraction | HeLa | 18 - 45 | 48 |
| Elephantopus scaber Dichloromethane Fraction | A549 | 18 - 45 | 48 |
| Elephantopus scaber Dichloromethane Fraction | MCF-7 | 18 - 45 | 48 |
| Elephantopus scaber Dichloromethane Fraction | Caco-2 | 18 - 45 | 48 |
| Standard Chemotherapeutic | Cancer Cell Line | IC50 Value (µg/mL) | Incubation Time (h) |
| 5-Fluorouracil | HCT116 | 0.73 ± 0.02 | 72 |
| 5-Fluorouracil | HCT116 | 1.39 | Not Specified |
| Doxorubicin | HeLa | 0.2 | Not Specified |
| Doxorubicin | HeLa | 0.374 | 72 |
| Doxorubicin | KB | 0.18 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assessment by MTT Assay
This protocol is used to determine the IC50 value of a compound.
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count using a hemocytometer and Trypan Blue for viability.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., deoxyelephantopin) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells after subtracting the background absorbance.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Seed cells and treat them with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells by centrifugation. For adherent cells, use trypsinization.
-
-
Cell Washing:
-
Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data analysis will quadrant the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While gently vortexing, slowly add dropwise to ice-cold 70% ethanol.
-
Incubate the cells for at least 1 hour at 4°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.
-
Visualizing Molecular Mechanisms and Experimental Processes
To better understand the biological activity of deoxyelephantopin and the experimental procedures used for its evaluation, the following diagrams are provided.
Caption: A generalized workflow for the assessment of anticancer properties of plant-derived compounds.
Caption: Signaling pathways modulated by deoxyelephantopin leading to cancer cell death.
Independent Verification of Elephantin's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural verification and cytotoxic performance of Elephantin, a naturally occurring sesquiterpenoid lactone, with related compounds. The information is supported by experimental data to aid in research and drug development endeavors.
Structural Verification of this compound
This compound is a germacrane (B1241064) sesquiterpenoid tumor inhibitor isolated from the plant Elephantopus elatus. Its molecular structure was first elucidated in 1969 through a combination of chemical and spectral analysis.
Initial Structure Determination: The seminal work by Kupchan et al. provided a robust initial determination of this compound's structure. Their methodology involved:
-
Chemical Degradation: Alkaline hydrolysis of this compound yielded elephantol and dimethylacrylic acid, providing initial clues about its ester and core structure.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry were employed to characterize the different functional groups and the overall molecular framework.
-
X-ray Crystallography: The definitive confirmation of the structure and stereochemistry was achieved through single-crystal X-ray diffraction analysis of a p-bromobenzoate derivative of elephantol.[1] This technique provides an unambiguous three-dimensional map of the molecule's atomic arrangement.
Independent Verification through Synthesis: While a direct total synthesis of this compound has not been prominently reported in the literature, the chemical synthesis of closely related and structurally similar germacrane sesquiterpenoid lactones serves as a strong independent verification of this structural class. The successful synthesis of deoxyelephantopin (B1239436) analogues, for instance, utilizes complex synthetic strategies that confirm the feasibility of constructing the intricate germacrane skeleton, thereby lending credence to the originally proposed structure of this compound.
Comparative Cytotoxic Performance
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. This section compares its performance with two other well-characterized sesquiterpenoid lactones: Deoxyelephantopin and Parthenolide (B1678480). The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | 0.09 | Genomics of Drug Sensitivity in Cancer |
| HCT-116 | Colorectal Carcinoma | 0.12 | Genomics of Drug Sensitivity in Cancer | |
| MCF-7 | Breast Adenocarcinoma | 0.15 | Genomics of Drug Sensitivity in Cancer | |
| K-562 | Chronic Myelogenous Leukemia | 0.08 | Genomics of Drug Sensitivity in Cancer | |
| Deoxyelephantopin | A549 | Lung Adenocarcinoma | 35.6 (12.287 µg/mL) | [2][3] |
| HCT-116 | Colorectal Carcinoma | 2.12 (0.73 µg/mL) | [4] | |
| K-562 | Chronic Myelogenous Leukemia | Not Reported | ||
| T47D | Breast Cancer | Not specified | [4] | |
| Parthenolide | A549 | Non-small Cell Lung Cancer | 15.38 | [5] |
| SiHa | Cervical Cancer | 8.42 | [6][7][8] | |
| MCF-7 | Breast Cancer | 9.54 | [6][7][8] | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 | [5] |
Experimental Protocols
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional structure of a molecule.[1][9][10][11][12]
Methodology:
-
Crystal Growth: A high-quality single crystal of the compound (or a suitable derivative) is grown from a solution.
-
X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
-
Data Collection: The intensities and positions of the diffracted X-ray spots are meticulously recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed using computational methods to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the overall molecular structure is refined to a high degree of accuracy.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve generated by plotting cell viability against the concentration of the compound.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway Inhibition
A primary mechanism of action for many sesquiterpenoid lactones, including Parthenolide and likely this compound, is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is often implicated in cancer.
Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpenoid lactones.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound on cancer cells.
Caption: A standard experimental workflow for determining the cytotoxicity of a compound.
References
- 1. rigaku.com [rigaku.com]
- 2. Antineoplastic effects of deoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber, on lung adenocarcinoma (A549) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcimjournal.com [jcimjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 11. excillum.com [excillum.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Elephantin extraction methods
For Researchers, Scientists, and Drug Development Professionals
Elephantin, a sesquiterpene lactone primarily isolated from Elephantopus scaber, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The efficient extraction of this compound from its plant matrix is a critical first step for further research and development. This guide provides a comprehensive comparison of various extraction techniques, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Techniques
The choice of an extraction method depends on several factors, including the desired yield and purity of the final product, the cost of the procedure, and the available laboratory equipment. Below is a summary of the most common methods for extracting this compound and other sesquiterpene lactones from Elephantopus scaber.
| Extraction Method | Principle | Typical Extraction Time | Solvent Consumption | Relative Yield | Relative Purity | Key Advantages | Potential Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | 12-24 hours | High | High | Moderate | Exhaustive extraction, well-established method. | Time-consuming, potential for thermal degradation of compounds. |
| Maceration | Soaking the plant material in a solvent at room temperature. | 3-7 days | Moderate | Low to Moderate | Low | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | 30-60 minutes | Low to Moderate | High | Moderate to High | Fast, improved yield, reduced solvent consumption. | Potential for localized heating, requires specialized equipment. |
| Supercritical CO2 (SC-CO2) Extraction | Utilizes carbon dioxide in its supercritical state as a solvent. | 2-4 hours | None (CO2 is recycled) | High | High | High selectivity, no solvent residue, mild operating temperatures. | High initial equipment cost. |
Experimental Protocols
Soxhlet Extraction
This method is a classic and exhaustive technique for solid-liquid extraction.
Materials:
-
Dried and powdered Elephantopus scaber plant material
-
Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Methanol (B129727) or ethanol
Procedure:
-
Place approximately 20-30 g of the dried, powdered plant material into a cellulose extraction thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with a suitable solvent, such as methanol, to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus with the flask at the bottom, the extraction chamber in the middle, and the condenser on top.
-
Heat the solvent using a heating mantle to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble, immersing the plant material.
-
Once the solvent level in the extraction chamber reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds is siphoned back into the boiling flask.
-
Allow this process to cycle continuously for 12-24 hours.
-
After extraction, cool the apparatus and collect the solvent containing the crude extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude this compound extract.
Maceration
Maceration is a simple and straightforward extraction method that relies on soaking the plant material in a solvent.
Materials:
-
Dried and powdered Elephantopus scaber plant material
-
Airtight container (e.g., a large glass jar)
-
Methanol or ethanol
-
Shaker (optional)
Procedure:
-
Place a known quantity of the dried, powdered plant material into an airtight container.
-
Add a sufficient amount of solvent (e.g., methanol) to completely submerge the plant material. A common ratio is 1:10 (plant material to solvent, w/v).
-
Seal the container and let it stand at room temperature for 3 to 7 days.
-
Agitate the mixture periodically, either manually or by using an orbital shaker, to enhance the extraction process.
-
After the maceration period, separate the liquid extract from the solid plant residue by filtration.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate them using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to accelerate the extraction process.
Materials:
-
Dried and powdered Elephantopus scaber plant material
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., a beaker or flask)
-
Ethanol (70% aqueous solution is often effective)
Procedure:
-
Place a known amount of the dried, powdered plant material into an extraction vessel.
-
Add the solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a set frequency (e.g., 20-40 kHz) and power for a predetermined time, typically between 30 and 60 minutes. The temperature should be monitored and controlled to prevent overheating.
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the resulting extract using a rotary evaporator.
Supercritical CO2 (SC-CO2) Extraction
This advanced method uses supercritical carbon dioxide as a green and highly selective solvent.[1]
Materials:
-
Dried and powdered Elephantopus scaber plant material
-
Supercritical fluid extraction system
-
Liquid carbon dioxide
-
Co-solvent (e.g., methanol or ethanol, optional)
Procedure:
-
Load the ground plant material into the extraction vessel of the SC-CO2 system.
-
Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 15-30 MPa and 30-40°C).
-
Introduce the supercritical CO2 into the extraction vessel, where it acts as a solvent to extract the target compounds. A co-solvent like methanol may be added to enhance the extraction of more polar compounds.[1]
-
The extraction is typically run for 2 to 4 hours.[1]
-
The CO2, now containing the dissolved extract, is passed into a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO2 to return to its gaseous state, leaving behind the extracted compounds, which are then collected.
-
The gaseous CO2 can be re-compressed and recycled for subsequent extractions.
Visualizing the Process and Pathway
To better understand the extraction workflow and the biological context of this compound, the following diagrams have been generated.
Caption: A generalized workflow for the extraction and isolation of this compound.
Caption: Simplified NF-κB and MAPK/ERK signaling pathways inhibited by this compound.
Conclusion
The selection of an appropriate extraction method for this compound is a trade-off between efficiency, cost, and the scale of operation.
-
Soxhlet extraction is a reliable and exhaustive method but is slow and may degrade thermolabile compounds.
-
Maceration is simple and gentle but often results in lower yields.
-
Ultrasound-Assisted Extraction (UAE) offers a significant improvement in speed and efficiency, making it an excellent choice for rapid screening and laboratory-scale extractions.
-
Supercritical CO2 extraction stands out as a "green" and highly efficient method that yields a pure product, making it ideal for high-value applications, though it requires a significant initial investment.
Researchers should consider these factors carefully to choose the method that best aligns with their research goals and available resources. Further purification steps, such as liquid-liquid partitioning and column chromatography, are typically necessary to obtain pure this compound from the crude extract.
References
Evaluating the efficacy of Elephantin derivatives against resistant cancer cells
A comparative analysis of the efficacy of Elephantin derivatives reveals their potential to circumvent and combat resistance in various cancer cell lines. These natural compounds, belonging to the sesquiterpene lactone class, demonstrate significant cytotoxic effects against resistant cancer cells, often by modulating key signaling pathways implicated in drug resistance.
This compound derivatives, including deoxyelephantopin (B1239436) (DOE) and isodeoxyelephantopin (B1158786) (IDET), are emerging as potent anticancer agents with the ability to tackle the significant challenge of multidrug resistance (MDR) in cancer therapy. In vitro studies highlight their effectiveness in not only inhibiting the growth of various cancer cells but also in re-sensitizing resistant cells to conventional chemotherapeutic drugs. The primary mechanisms of action appear to involve the modulation of critical cellular signaling pathways that are often dysregulated in resistant tumors, such as the NF-κB, PI3K/Akt/mTOR, and STAT3 pathways.
Comparative Efficacy Against Resistant Cancer Cells
The true potential of an anticancer compound lies in its ability to effectively eliminate cancer cells, particularly those that have developed resistance to standard treatments. The following tables summarize the cytotoxic activity (IC50 values) of this compound derivatives and other relevant compounds against both sensitive and resistant cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Deoxyelephantopin in Combination with Doxorubicin (B1662922) in Breast Cancer Cells
| Cell Line | Compound | IC50 |
| MCF-7 (Breast Cancer) | Doxorubicin | 448 nM[1] |
| MCF-7 (Breast Cancer) | Deoxyelephantopin | 11.2 µg/mL[1] |
| MCF-7/DOX (Doxorubicin-Resistant) | Doxorubicin | 700 nM |
Note: The combination of deoxyelephantopin and doxorubicin has been shown to have a synergistic effect, increasing the sensitivity of MCF-7 cells to doxorubicin.[2][3][4] The IC50 of deoxyelephantopin on a doxorubicin-resistant MCF-7 cell line has not been independently established in the reviewed literature.
Table 2: Comparative Cytotoxicity (IC50) of Cisplatin (B142131) in Lung Cancer Cells
| Cell Line | Compound | IC50 | Resistance Factor |
| A549 (Lung Cancer) | Cisplatin | 6.14 µM[5] | - |
| A549/CisR (Cisplatin-Resistant) | Cisplatin | 43.01 µM[5] | 7.0 |
| A549/DDP (Cisplatin-Resistant) | Cisplatin | 49.51 µM[6] | 8.1 |
Note: While direct IC50 values for this compound derivatives on cisplatin-resistant A549 cells were not found, these compounds are known to modulate the NF-κB pathway, which is implicated in cisplatin resistance.[7]
Table 3: Comparative Cytotoxicity (IC50) of Other Sesquiterpene Lactones in Sensitive vs. Resistant Leukemia Cells
| Cell Line | Compound | IC50 (µM) | Degree of Resistance |
| CCRF-CEM (Leukemia) | Neoambrosin | 1.07 | 1.07[1] |
| CEM/ADR5000 (Multidrug-Resistant) | Neoambrosin | 1.14 | |
| CCRF-CEM (Leukemia) | Damsin | 1.23 | 1.00[1] |
| CEM/ADR5000 (Multidrug-Resistant) | Damsin | 1.23 |
This data indicates that some sesquiterpene lactones exhibit no cross-resistance in multidrug-resistant cell lines, suggesting a different mechanism of action compared to conventional drugs.
Modulation of Key Signaling Pathways
This compound derivatives exert their anticancer effects by interfering with signaling pathways crucial for cancer cell survival, proliferation, and resistance.
One of the most consistently reported mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[8] In many resistant cancers, NF-κB is constitutively active, promoting the expression of genes involved in cell survival and drug efflux. By inhibiting NF-κB, this compound derivatives can render cancer cells more susceptible to apoptosis (programmed cell death).
The PI3K/Akt/mTOR pathway , another critical survival pathway often hyperactivated in cancer, is also a target of these compounds. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Furthermore, this compound derivatives have been shown to modulate the STAT3 signaling pathway , which is involved in tumor progression and drug resistance.[8]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or control compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of the NF-κB pathway by measuring the levels of key proteins like p65 and IκBα.
Protocol:
-
Cell Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Tumor Model
Animal models are crucial for evaluating the in vivo efficacy of anticancer compounds. The following is a general protocol for a subcutaneous xenograft model in immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound derivative or vehicle control via a suitable route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizing the Molecular Mechanisms
To better understand the complex interactions and pathways involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathway modulated by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deferoxamine Counteracts Cisplatin Resistance in A549 Lung Adenocarcinoma Cells by Increasing Vulnerability to Glutamine Deprivation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of emodin on cisplatin resistance reversal of lung adenocarcinoma A549/DDP cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
Synergistic Anti-Cancer Effects of Elephantopus scaber Compounds with Conventional Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Among the promising candidates are the sesquiterpene lactones, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), derived from the medicinal plant Elephantopus scaber (commonly known as Elephant's foot). These compounds have demonstrated significant anti-cancer properties and, more importantly, the ability to enhance the efficacy of standard chemotherapeutic agents, offering a potential strategy to overcome drug resistance and reduce side effects.
This guide provides a comparative overview of the synergistic effects of these natural compounds with various chemotherapy agents, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of Synergistic Effects
The synergistic potential of Deoxyelephantopin (DET) and Elephantopus scaber extracts has been evaluated in combination with several chemotherapeutic drugs across various cancer cell lines. The following tables summarize the key quantitative data from these studies, including IC50 values and Combination Index (CI) values, where a CI value of less than 1 indicates a synergistic effect.
Table 1: Synergistic Effects of Deoxyelephantopin (DET) with Doxorubicin in MCF-7 Breast Cancer Cells
| Treatment | IC50 | Combination Index (CI) | Fold Increase in Cell Death (Combination vs. Doxorubicin alone) | Reference |
| Deoxyelephantopin (DET) | 11.2 µg/mL | - | - | [1] |
| Doxorubicin | 448 nM | - | - | [1] |
| DET + Doxorubicin | Lower than single agents | < 0.7 | 1.52x (at IC50) and 2.12x (at ½ IC50) | [2][3] |
Table 2: Synergistic Effects of Isodeoxyelephantopin (IDET) with Paclitaxel in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment | IC50 | Combination Index (CI) | Reference |
| BT-549 | Isodeoxyelephantopin (IDET) | Not specified | - | [4] |
| Paclitaxel | Not specified | - | [4] | |
| IDET + Paclitaxel | Not specified | Synergistic (CI values calculated) | [4] | |
| MDA-MB-231 | Isodeoxyelephantopin (IDET) | Not specified | - | [4] |
| Paclitaxel | Not specified | - | [4] | |
| IDET + Paclitaxel | Not specified | Synergistic (CI values calculated) | [4] |
Table 3: Synergistic Effects of Elephantopus scaber Leaf Extract (ESLE) with Doxorubicin in HSC-3 Tongue Cancer Cells
| Treatment | Apoptotic Cells (%) | Key Finding | Reference |
| Control | Not specified | - | [5][6][7] |
| Doxorubicin (0.25 µM) | Increased | - | [5][6][7] |
| ESLE (100 µg/mL) | Increased | - | [5][6][7] |
| ESLE (100 µg/mL) + Doxorubicin (0.25 µM) | Significantly higher than single agents | Enhanced apoptosis induction | [5][6][7] |
Table 4: Synergistic Effects of Elephantopus scaber Extract with Tamoxifen in MCF-7 Breast Cancer Spheroids
| Treatment | Effect | Key Findings | Reference |
| E. scaber extract + Tamoxifen | Synergistic Cytotoxicity | >58% increase in LDH release, S phase cell cycle arrest, 1.3-fold increase in mitochondrial membrane depolarization, >64% increase in DNA damaged cells. | [8] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the studies on the synergistic effects of Elephantopus scaber compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of individual compounds and their combinations on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HSC-3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Deoxyelephantopin/Isodeoxyelephantopin, the chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel), or their combination for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The synergistic effect is determined by calculating the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, Bcl-2, Survivin, NF-κB p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Deoxyelephantopin and its related compounds with chemotherapy are attributed to their ability to modulate multiple key signaling pathways that are often dysregulated in cancer.
Inhibition of the NF-κB Signaling Pathway
Deoxyelephantopin has been shown to inhibit the constitutive and inducible activation of the NF-κB pathway.[9][10][11] This is a critical mechanism as NF-κB promotes the expression of genes involved in cell proliferation, invasion, and anti-apoptosis (e.g., Bcl-2, survivin).[9] By inhibiting NF-κB, DET can sensitize cancer cells to the apoptotic effects of chemotherapeutic agents.
Suppression of the STAT3 Signaling Pathway
Isodeoxyelephantopin (IDET) has been found to inhibit the phosphorylation of STAT3, a key transcription factor that is constitutively active in many cancers, including triple-negative breast cancer.[4][12][13] The inhibition of STAT3 phosphorylation is crucial for the synergistic anti-tumor effects observed with the combination of IDET and paclitaxel.[4][13]
Induction of Apoptosis through the miR-205/Bcl2 Axis
Deoxyelephantopin has been shown to induce apoptosis in colon cancer cells by upregulating miR-205, which in turn downregulates the anti-apoptotic protein Bcl2.[14][15] This mechanism contributes to the synergistic effect of DET when combined with 5-Fluorouracil (5-FU).
General Experimental Workflow for Evaluating Synergy
The following diagram illustrates a typical workflow for assessing the synergistic effects of a natural compound like Deoxyelephantopin with a conventional chemotherapy agent.
Conclusion
The preclinical data strongly suggest that sesquiterpene lactones from Elephantopus scaber, particularly Deoxyelephantopin and Isodeoxyelephantopin, exhibit significant synergistic anti-cancer effects when combined with conventional chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel. These natural compounds appear to enhance the efficacy of chemotherapy by modulating key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and STAT3 pathways.
These findings provide a compelling rationale for further investigation into the clinical application of these combination therapies. Future studies should focus on optimizing dosing schedules, evaluating in vivo efficacy in more advanced preclinical models, and elucidating the full spectrum of molecular mechanisms underlying these synergistic interactions. The development of therapies that combine natural compounds with standard chemotherapeutic drugs holds the promise of improving treatment outcomes, reducing drug resistance, and ultimately enhancing the quality of life for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elephantopus scaber Linn. Leaf Extract Sensitizes Doxorubicin in Inducing Apoptosis in HSC-3 Tongue Cancer Cells through Inhibiting Survivin Activity at Thr34 | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 6. [PDF] Elephantopus scaber Linn. Leaf Extract Sensitizes Doxorubicin in Inducing Apoptosis in HSC-3 Tongue Cancer Cells through Inhibiting Survivin Activity at Thr34 | Semantic Scholar [semanticscholar.org]
- 7. oaji.net [oaji.net]
- 8. Synergistic Cytotoxicity between Elephantopus scaber and Tamoxifen on MCF-7-Derived Multicellular Tumor Spheroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxyelephantopin induces apoptosis via oxidative stress and enhances gemcitabine sensitivity in vitro and in vivo through targeting the NF-κB signaling pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isodeoxyelephantopin Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isodeoxyelephantopin Promotes Cell Death in Triple-Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Molecular Targets of Elephantin: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the molecular targets of Elephantin, a promising sesquiterpene lactone with anti-cancer properties. We focus on the application of CRISPR/Cas9 technology as a gold standard for target validation and compare it with alternative approaches, supported by experimental data and detailed protocols.
This compound and its Putative Molecular Target: The NF-κB Signaling Pathway
This compound, a natural compound isolated from plants of the Elephantopus genus, and its well-studied analogue, Deoxyelephantopin, have demonstrated significant anti-inflammatory and anti-cancer activities. The primary molecular mechanism attributed to these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, cell survival, proliferation, and apoptosis.[1][2] Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]
This compound and its derivatives are thought to inhibit the NF-κB pathway by preventing the degradation of IκBα, the natural inhibitor of NF-κB. This is potentially achieved by targeting upstream kinases in the pathway, such as the IκB kinase (IKK) complex.[3][4]
Validating Molecular Targets: The Power of CRISPR/Cas9
Target validation is a critical step in drug discovery to confirm that modulating a specific biological target will have the desired therapeutic effect.[5] CRISPR/Cas9 gene editing has emerged as a powerful tool for this purpose, offering precise and permanent gene knockout to unequivocally establish a target's role in a biological process.[5]
Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 | Permanent gene knockout at the DNA level. | High specificity, permanent and complete loss of function, versatile. | Potential for off-target effects, requires careful design and validation. |
| RNA interference (RNAi) | Transient knockdown of mRNA. | Relatively easy to implement for high-throughput screening. | Incomplete knockdown, transient effects, potential for off-target effects.[6][7][8] |
| Small Molecule Inhibitors | Pharmacological inhibition of protein function. | Can be used in vivo, provides information on druggability. | May lack specificity, potential for off-target effects, may not be available for all targets. |
| Thermal Shift Assays (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[9][10][11] | Confirms direct target engagement in a cellular context.[9][10][11] | Does not directly validate the functional consequence of target engagement. |
Performance Data of this compound and Related Compounds
The following table summarizes the cytotoxic activity (IC50 values) of Deoxyelephantopin, a close analog of this compound, in various cancer cell lines. This data provides a baseline for assessing the phenotypic effects of the compound, which can then be correlated with target engagement and validation studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 2.12 | [12] |
| Isodeoxyelephantopin | HCT116 | Colorectal Carcinoma | 2.56 | [12] |
| Deoxyelephantopin | T47D | Breast Cancer | 1.86 µg/mL | [12] |
| Deoxyelephantopin | KB | Oral Cancer | 3.35 µg/mL | [12] |
| Deoxyelephantopin | K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | [12] |
| Deoxyelephantopin | L-929 | Murine Fibrosarcoma | 11.2 µg/mL | [13] |
| Deoxyelephantopin | KB | Nasal Carcinoma | IC50 determined at 24h | [14] |
Experimental Protocol: Validating NF-κB Pathway Components as Targets of this compound using CRISPR/Cas9
This section outlines a detailed workflow for using CRISPR/Cas9 to validate the components of the IKK complex (IKKA, IKKB, IKKG/NEMO) as the molecular targets of this compound.
Detailed Methodologies
3.1.1. gRNA Design and Cloning
-
gRNA Design : Design at least two single guide RNAs (sgRNAs) targeting the coding regions of IKBKA (IKKα), IKBKB (IKKβ), and IKBKG (IKKγ/NEMO) using online design tools.[15][16][17][18] Ensure high on-target scores and minimal off-target predictions. The GC content should be between 40-80%.[16]
-
Vector Selection : Choose a lentiviral vector co-expressing Cas9 and the gRNA, such as lentiCRISPRv2.[19] These vectors often contain a selection marker like puromycin (B1679871) resistance.[19][20]
-
Cloning : Synthesize and anneal complementary oligonucleotides for each gRNA and clone them into the linearized lentiviral vector according to the manufacturer's protocol. Verify the correct insertion by Sanger sequencing.
3.1.2. Lentivirus Production and Transduction
-
Lentivirus Production : Co-transfect HEK293T cells with the gRNA-containing lentiviral plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[19]
-
Virus Harvest : Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter it through a 0.45 µm filter, and concentrate if necessary.
-
Transduction : Transduce the target cancer cell line (e.g., HCT116) with the lentiviral particles in the presence of polybrene to enhance transduction efficiency.[19]
3.1.3. Selection and Validation of Knockout Cells
-
Selection : After 24-48 hours, replace the medium with fresh medium containing the appropriate concentration of the selection agent (e.g., puromycin) to select for successfully transduced cells.[19]
-
Generation of Clonal Lines : Isolate single cells by serial dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.
-
Genomic DNA Validation : Extract genomic DNA from the clonal lines and perform PCR to amplify the target region. Use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[21][22]
-
Protein Knockout Validation : Perform Western blotting to confirm the absence of the target protein in the knockout cell lines compared to the wild-type control.[22][23][24]
3.1.4. Phenotypic Assays
-
Cell Viability Assay : Treat wild-type and knockout cell lines with a range of this compound concentrations. After 48-72 hours, assess cell viability using an MTT or similar assay to determine if the knockout of the target gene confers resistance to this compound.
-
Apoptosis Assay : Treat cells with this compound and measure apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
NF-κB Reporter Assay : Transfect wild-type and knockout cells with an NF-κB luciferase reporter plasmid. Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound and measure luciferase activity. The knockout of a true target should abrogate the inhibitory effect of this compound on NF-κB activity.
Conclusion
The validation of molecular targets is a cornerstone of modern drug discovery. While traditional methods provide valuable insights, CRISPR/Cas9 technology offers an unparalleled level of precision for definitively linking a drug's mechanism of action to a specific molecular target. By employing the systematic approach outlined in this guide, researchers can rigorously validate the components of the NF-κB pathway as the molecular targets of this compound, thereby strengthening the rationale for its further development as a novel anti-cancer therapeutic.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. biocompare.com [biocompare.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of RNAi to Genomic Drug Target Validation in Schistosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Deoxyelephantopin induces cell death in oral cancer cells via the downregulation of AKT1-mTOR-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synthego.com [synthego.com]
- 17. genscript.com [genscript.com]
- 18. researchgate.net [researchgate.net]
- 19. Lentivector transduction and CRISPR/Cas9-mediated genome editing. [bio-protocol.org]
- 20. Lentiviral systems [takarabio.com]
- 21. assaygenie.com [assaygenie.com]
- 22. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 23. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 24. Techniques for Validating CRISPR Changes Using RNA-Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Blueprint: Benchmarking Elephant-Inspired Cancer Therapy Against Standard of Care
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel cancer therapeutics has led scientists to explore unconventional avenues, drawing inspiration from the natural world. One of the most compelling areas of this research revolves around the remarkable cancer resistance of elephants. This guide provides a comparative analysis of the "Elephantin" concept—a therapeutic strategy mimicking the enhanced p53-mediated apoptosis observed in elephants—against established standard-of-care cancer drugs. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological mechanisms, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this innovative approach.
The "this compound" Concept: A Natural Defense Against Cancer
Elephants exhibit a significantly lower incidence of cancer than would be expected for their large size and long lifespan, a phenomenon known as Peto's Paradox.[1] This natural resistance is largely attributed to their possession of multiple copies of the TP53 gene, a critical tumor suppressor.[2][3] While humans have two copies of TP53, elephants have up to 40.[3] This genetic redundancy results in a hyperactive p53 signaling pathway, leading to a heightened sensitivity to DNA damage. Instead of attempting to repair potentially mutagenic lesions, elephant cells are more prone to undergo apoptosis (programmed cell death), effectively eliminating nascent cancer cells before they can proliferate.[2][4][5] The "this compound" therapeutic concept, therefore, is not a single drug but a strategy focused on replicating this potent, natural anti-cancer mechanism.
Data Presentation: A Comparative Overview
The following tables summarize the performance of the this compound concept, based on preclinical studies involving the introduction of elephant TP53 genes into cancer cells, and the efficacy of standard-of-care drugs known to induce apoptosis or target the p53 pathway.
Table 1: Performance of the "this compound" Concept (Elephant TP53 Expression) in Preclinical Models
| Cell Line | Intervention | Efficacy Metric | Result | Reference |
| NIH/3T3 (Mouse Fibroblast) | Expression of elephant TP53 retrogene 9 + 10µM Doxorubicin | Apoptosis Induction | Significant increase (P<0.001) compared to control.[2] | [2] |
| U2-OS (Human Osteosarcoma) | Expression of elephant TP53 | Caspase Activity (normalized to cell viability) | Significant increase in apoptosis compared to control.[3] | [3] |
| T98G (Human Glioblastoma) | Expression of elephant TP53 | Caspase Activity (normalized to cell viability) | Significant increase in apoptosis compared to control.[3] | [3] |
| U2-OS (TP53-/-) | Expression of elephant p53-R9 | Apoptosis Induction | Induces apoptosis, which is abrogated by a pan-caspase inhibitor.[5] | [5] |
| HCT116 (Human Colon Carcinoma) | Expression of elephant p53-R9 | Caspase 3/7 Activation | Significant increase (p < 0.01) compared to control. | [5] |
Table 2: Performance of Standard-of-Care Apoptosis-Inducing and p53-Targeting Drugs
| Drug Class | Drug Example | Cell Line | Efficacy Metric (IC50) | Result | Reference |
| Anthracycline (Chemotherapy) | Doxorubicin | MCF-7 (Human Breast Cancer) | IC50 | 0.68±0.04 µg/ml (48h)[6] | [6] |
| Platinum-based (Chemotherapy) | Cisplatin | HCT116 (Human Colon Carcinoma) | IC50 | 4.2 µg/mL (24h)[7] | [7] |
| MDM2 Inhibitor | Nutlin-3a | DoHH2 (Human Lymphoma) | Apoptosis Induction (% Annexin V positive) | ~80% increase at 10 µM (24h) | |
| MDM2 Inhibitor | Nutlin-3a | MCA (Human Lymphoma) | Apoptosis Induction (% Annexin V positive) | ~74% increase at 10 µM (24h) | |
| MDM2 Inhibitor | Nutlin-3a | OCI-LY3 (Human Lymphoma) | Apoptosis Induction (% Annexin V positive) | ~63% increase at 10 µM (24h) |
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a representative experimental workflow central to the research discussed in this guide.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of the this compound concept and standard-of-care drugs.
Transient Transfection of Elephant TP53
This protocol outlines the introduction of an elephant TP53 expression vector into a human cancer cell line.
-
Cell Culture: Human cancer cells (e.g., HCT116, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator until they reach 70-80% confluency in 6-well plates.
-
Transfection Reagent Preparation: A lipid-based transfection reagent (e.g., Lipofectamine 3000) is diluted in serum-free medium. In a separate tube, the plasmid DNA containing the elephant TP53 coding sequence is diluted in the same medium. The two solutions are then combined and incubated at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: The DNA-lipid complex is added dropwise to the cells. The plate is gently swirled to ensure even distribution.
-
Post-Transfection: Cells are incubated for 24-48 hours to allow for gene expression. Successful transfection can be confirmed by Western blotting for the elephant p53 protein or a co-transfected reporter gene (e.g., GFP).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Adherent cells are grown on coverslips, while suspension cells are cytospun onto slides. Both are then fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 20 minutes to allow entry of the labeling reagents.
-
Labeling Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP) for 60 minutes at 37°C in a humidified chamber. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a hapten-labeled dUTP is used, a secondary detection step with a fluorescently-labeled antibody or streptavidin conjugate is performed.
-
Counterstaining and Visualization: The cell nuclei are counterstained with a DNA dye such as DAPI or Hoechst. The slides are then mounted and visualized using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Cell Lysis: Treated and control cells are harvested and lysed in a chilled lysis buffer on ice for 10-15 minutes. The lysate is then centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.
-
Caspase-3 Activity Measurement: A specific amount of protein lysate is added to a reaction buffer containing a caspase-3 substrate conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter.
-
Incubation and Detection: The reaction is incubated at 37°C for 1-2 hours. Cleavage of the substrate by active caspase-3 releases the reporter molecule. The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader. The activity is calculated relative to a standard curve and normalized to the protein concentration.
Conclusion
The "this compound" concept, rooted in the evolutionary adaptation of elephants to resist cancer, presents a promising new paradigm in oncology research. Preclinical data, while still in its early stages, suggests that mimicking the enhanced p53-mediated apoptotic response could be a powerful strategy to induce cancer cell death. While direct comparative data with standard-of-care drugs is still emerging, the foundational research laid out in this guide highlights the potential of this nature-inspired approach. Further investigation is warranted to translate these fascinating biological insights into tangible therapeutic benefits for patients. This guide serves as a foundational resource for researchers and drug developers poised to explore this exciting frontier in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TP53 copy number expansion is associated with the evolution of increased body size and an enhanced DNA damage response in elephants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elephant TP53-RETROGENE 9 induces transcription-independent apoptosis at the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of studies on the anticancer properties of Elephantopus sesquiterpenoids
A comprehensive review of current research reveals the significant anticancer properties of sesquiterpenoid lactones derived from the Elephantopus genus, particularly deoxyelephantopin (B1239436) (DET) and isodeoxyelephantopin (B1158786) (IDET). These natural compounds have demonstrated potent cytotoxic effects against a wide array of cancer cell lines through the modulation of multiple signaling pathways, induction of apoptosis, and cell cycle arrest. This guide synthesizes the available quantitative data, details common experimental methodologies, and visualizes the key molecular mechanisms to provide a valuable resource for researchers and drug development professionals.
Comparative Efficacy of Elephantopus Sesquiterpenoids
The anticancer activity of Elephantopus sesquiterpenoids has been predominantly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Deoxyelephantopin (DET) and its isomer, isodeoxyelephantopin (IDET), have been the most extensively studied compounds, exhibiting significant efficacy. Other sesquiterpenoids from Elephantopus scaber, such as scabertopin, have also shown promising, albeit less characterized, anticancer activities.
| Sesquiterpenoid | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| Deoxyelephantopin (DET) | HCT116 | Colorectal Carcinoma | 2.12 µM | [1] |
| A549 | Lung Carcinoma | 12.287 µg/mL | [2] | |
| SiHa | Cervical Carcinoma | 4.14 µg/mL | [2] | |
| HeLa | Cervical Carcinoma | ~10 µM | [2] | |
| HepG2 | Liver Cancer | 30-50 µM | [2] | |
| CNE | Nasopharyngeal Carcinoma | 11.6-46.5 µM | [2] | |
| PC-3 | Prostate Carcinoma | <25 µg/mL | [3] | |
| HL-60 | Acute Promyelocytic Leukemia | <25 µg/mL | [3] | |
| KB | Oral Cancer | Not specified | [4] | |
| T47D | Breast Cancer | 1.86 µg/mL | [4] | |
| K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | [4] | |
| Isodeoxyelephantopin (IDET) | HCT116 | Colorectal Carcinoma | 2.56 µM | [1] |
| T47D | Breast Carcinoma | 1.3 µg/mL | [3][5] | |
| A549 | Lung Carcinoma | 10.46 µg/mL | [3][5] | |
| CNE1 | Nasopharyngeal Carcinoma | 4-12 µM | [4] | |
| SUNE1 | Nasopharyngeal Carcinoma | 4-12 µM | [4] | |
| Scabertopin | J82 | Bladder Cancer | Not specified (Dose-dependent inhibition) | [6] |
| T24 | Bladder Cancer | Not specified (Dose-dependent inhibition) | [7] | |
| RT4 | Bladder Cancer | Not specified (Dose-dependent inhibition) | [7] | |
| 5637 | Bladder Cancer | Not specified (Dose-dependent inhibition) | [7] | |
| Elescaberin | SMMC-7721 | Liver Cancer | 8.18-14.08 µmol/l | [3] |
It is noteworthy that both DET and IDET have demonstrated selective cytotoxicity, showing significantly lower toxicity towards normal human cell lines compared to cancer cells.[2][5] For instance, DET exhibited a 30-fold difference in cytotoxicity between HCT116 cancer cells and CCD841CoN normal colon cells.[1][2]
Key Signaling Pathways Modulated by Elephantopus Sesquiterpenoids
The anticancer effects of deoxyelephantopin and isodeoxyelephantopin are attributed to their ability to interfere with multiple, crucial signaling pathways that regulate cell proliferation, survival, and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Window of Elephantin: A Comparative Guide
Disclaimer: Direct in vivo validation data for the therapeutic window of Elephantin is limited in publicly available literature. This guide utilizes data from a well-studied, structurally related sesquiterpene lactone, Parthenolide (B1678480) , as a representative compound to illustrate the principles and methodologies of establishing a therapeutic window. This framework can be applied to this compound as more specific data becomes available. The established anticancer agent Paclitaxel is included for comparative purposes.
This guide provides an objective comparison of the in vivo performance of the representative sesquiterpene lactone, Parthenolide, against the standard chemotherapeutic agent, Paclitaxel. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals.
Data Presentation: Efficacy and Toxicity Comparison
The therapeutic window is a critical concept in pharmacology, representing the range of doses at which a drug is effective without being excessively toxic. A wider therapeutic window indicates a safer drug. The following tables summarize key quantitative data for Parthenolide and Paclitaxel, providing a comparative view of their efficacy and toxicity profiles.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| DMAPT (Parthenolide analogue) | Athymic nude mice | Non-Small Cell Lung Cancer (A549 xenograft) | 100 mg/kg/day (oral) | 54 | [1] |
| DMAPT (Parthenolide analogue) | Athymic nude mice | Bladder Cancer (UMUC-3 xenograft) | 100 mg/kg twice daily (oral) | 63 | [1] |
| Paclitaxel | SCID mice | Gastric Cancer (SNU16 xenograft) | 10 mg/kg twice a week | 77 | [2] |
| Paclitaxel | Nude mice | Cervical Cancer (HeLa xenograft) | Not specified | Not specified, but significant inhibition |
Table 1: Comparative In Vivo Efficacy. This table presents the tumor growth inhibition observed with a soluble analogue of Parthenolide (DMAPT) and Paclitaxel in different cancer xenograft models.
| Compound | Animal Model | LD50 (Lethal Dose, 50%) | MTD (Maximum Tolerated Dose) | Reference |
| Parthenolide | Mice | 200 mg/kg (oral) | Not Reached in Phase I (as feverfew extract) | [3][4][5] |
| Paclitaxel (Taxol®) | Mice | 31.3 mg/kg | Not specified in mice | |
| Paclitaxel (Micellar) | Humans | Not applicable | 250 mg/m² |
Table 2: Comparative Toxicity Profile. This table summarizes the available toxicity data for Parthenolide and Paclitaxel. It is important to note that the MTD for Parthenolide has not been established in a purified form.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of a therapeutic window in vivo.
Subcutaneous Xenograft Tumor Model
This is a widely used preclinical model to evaluate the efficacy of anticancer agents.[6][7][8]
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, SKOV3 for ovarian cancer) are cultured in appropriate media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Inoculation: A specific number of cancer cells (e.g., 5 x 10^6 cells) suspended in a sterile solution (e.g., PBS or HBSS), sometimes mixed with Matrigel to aid tumor establishment, are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to different treatment groups (e-g., vehicle control, test compound at different doses, positive control).
-
Drug Administration: The test compound (e.g., Parthenolide) and control drugs (e.g., Paclitaxel) are administered according to the planned dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a primary efficacy endpoint. Signs of toxicity, such as weight loss, behavioral changes, and mortality, are recorded.
Determination of LD50 and MTD
These studies are crucial for defining the toxicity profile of a compound.
-
Acute Toxicity (LD50):
-
Animals (typically mice or rats) are divided into groups and administered single escalating doses of the test compound.
-
The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods.[9]
-
-
Maximum Tolerated Dose (MTD):
-
Animals are given repeated doses of the test compound over a specific period.
-
Dose levels are escalated in successive cohorts of animals.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., significant weight loss, severe clinical signs) or death.
-
Mandatory Visualizations
Signaling Pathways
Sesquiterpene lactones like Parthenolide exert their anticancer effects by modulating multiple signaling pathways. A key mechanism is the inhibition of the pro-inflammatory and pro-survival transcription factors NF-κB and STAT3.[10][11][12][13]
Caption: Parthenolide's Mechanism of Action.
Experimental Workflow
The process of in vivo validation of a therapeutic window involves a series of sequential and interconnected steps, from initial compound screening to detailed animal studies.
Caption: In Vivo Validation Workflow.
Logical Relationship: Therapeutic Window
The therapeutic window is conceptually defined by the relationship between the drug concentrations required for efficacy and those that cause toxicity.
References
- 1. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I dose escalation trial of feverfew with standardized doses of parthenolide in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. oral ld50 values: Topics by Science.gov [science.gov]
- 10. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Comparative Anti-inflammatory Activity of Elephantin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory activities of prominent sesquiterpene lactones isolated from Elephantopus scaber, which serve as natural analogs of Elephantin. The data presented herein is compiled from multiple studies to offer a comprehensive understanding of their therapeutic potential.
This compound and its analogs, a class of germacranolide sesquiterpene lactones, have garnered significant interest for their potent anti-inflammatory properties. These compounds are primarily isolated from plants of the Elephantopus genus. Their mechanism of action is largely attributed to the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This guide focuses on a comparative analysis of two well-studied, naturally occurring analogs: Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET).
Data Presentation: Comparative Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET) on various pro-inflammatory mediators. The data has been collated from in vitro studies on lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound | Assay | Target Mediator | Cell Line | Concentration/IC₅₀ | Inhibition | Reference |
| Deoxyelephantopin (DET) | Griess Assay | Nitric Oxide (NO) | RAW 264.7 | Dose-dependent | Significant reduction in NO production | [1] |
| ELISA | TNF-α | RAW 264.7 | Dose-dependent | Reduction to basal levels | [1] | |
| ELISA | IL-6 | RAW 264.7 | Dose-dependent | Reduction to basal levels | [1] | |
| Western Blot | iNOS | RAW 264.7 | Dose-dependent | Downregulation of protein levels | [1] | |
| Western Blot | COX-2 | RAW 264.7 | Dose-dependent | Downregulation of protein levels | [1] | |
| Isodeoxyelephantopin (IDET) | Griess Assay | Nitric Oxide (NO) | Macrophages | 0.75, 1.5, 3 µM | Significant inhibition | [2] |
| ELISA | IL-6 | Macrophages | 0.75, 1.5, 3 µM | Significant inhibition | [2] | |
| ELISA | MCP-1 | Macrophages | 0.75, 1.5, 3 µM | Significant inhibition | [2] | |
| ELISA | IL-1β | Macrophages | 0.75, 1.5, 3 µM | Significant inhibition | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay quantifies the amount of nitrite (B80452), a stable and oxidized product of NO, in the cell culture supernatant.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., Deoxyelephantopin, Isodeoxyelephantopin) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Quantification: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[1][2][3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This assay is used to quantify the concentration of specific cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Cell Culture and Treatment: Similar to the NO inhibition assay, macrophage cells are seeded and pre-treated with the test compounds, followed by stimulation with LPS.
-
Supernatant Collection: After the incubation period (typically 24 hours), the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of the target cytokine in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: The cytokine concentration in the samples is calculated from a standard curve. The percentage of cytokine inhibition is determined by comparing the concentrations in the treated groups to the LPS-stimulated control group.[1][2][4]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound analogs and a typical experimental workflow for evaluating their anti-inflammatory activity.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isodeoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Elephantin
For laboratory professionals, the proper handling and disposal of chemical compounds are paramount for ensuring a safe environment and maintaining regulatory compliance. Elephantin, a sesquiterpenoid lactone of research interest, lacks a specific, universally available Safety Data Sheet (SDS) detailing its disposal. In such cases, it is crucial to adopt a conservative approach and manage the substance as hazardous waste, following established protocols for chemicals with unknown or potentially high toxicity.
This guide provides a comprehensive framework for the safe disposal of this compound, drawing upon best practices for chemical waste management in laboratory settings.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all safety measures are in place. Treat this compound as a substance with potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses with side shields or chemical splash goggles, and a fully buttoned laboratory coat.
-
Ventilation: Handle solid this compound and prepare its waste solutions inside a certified chemical fume hood to prevent the inhalation of any airborne particles.
-
Spill Management: Keep a spill kit readily accessible. The kit should contain absorbent materials suitable for chemical spills.
Hazardous Waste Classification and Data
When specific toxicological data is unavailable, the compound must be handled as hazardous waste. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] Unused or expired this compound would likely be classified as a toxic waste (P-listed or U-listed) due to its cytotoxic potential, a common characteristic of sesquiterpenoid lactones.[1]
For general laboratory chemical waste, institutional Environmental Health and Safety (EHS) departments provide specific guidelines that align with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[1]
Table 1: General Laboratory Waste Accumulation Limits
| Waste Category | Maximum Accumulation Volume (in SAA*) | Maximum Accumulation Time |
|---|---|---|
| Standard Hazardous Waste | 55 gallons | Up to 12 months (or as per institutional policy)[2] |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Must be removed within 3 days of reaching the limit[2] |
*SAA: Satellite Accumulation Area
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste.[3] Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain. [3][4]
1. Waste Segregation and Collection:
- Identify all waste streams containing this compound. This includes:
- Unused or expired solid this compound.
- Stock solutions and diluted experimental solutions.
- Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials).
- Initial solvent rinsate from cleaning contaminated glassware.[3]
- Segregate waste based on physical form (solid vs. liquid) and chemical compatibility. Do not mix this compound waste with incompatible chemicals like strong oxidizers or acids unless the reaction is part of a neutralization step.[5]
2. Container Selection and Labeling:
- Use a dedicated, leak-proof hazardous waste container that is chemically compatible with the waste.[1][2] Plastic containers are often preferred.[2]
- The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[2]
- The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound waste." For mixtures, list all components and their approximate percentages.[5]
- The accumulation start date.
- The relevant hazard characteristics (e.g., "Toxic").
3. Waste Accumulation and Storage:
- Keep the hazardous waste container securely closed at all times, except when adding waste.[2]
- Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][5][6]
- Ensure the SAA is equipped with secondary containment (e.g., a containment bin) to catch any potential leaks.[6]
- Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]
4. Arranging for Final Disposal:
- Once the waste container is nearly full (e.g., ¾ full) or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6]
- Complete all necessary waste disposal forms required by your institution, accurately identifying the contents of the container.[3]
5. Decontamination of Labware:
- For reusable glassware, perform an initial rinse with a suitable solvent (e.g., ethanol (B145695) or acetone).
- Collect this initial rinsate as hazardous waste in your designated liquid waste container.[3]
- After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.
Visualizing the Disposal Workflow
To ensure clarity, the following diagrams illustrate the key decision-making and procedural steps for this compound disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Elephantin
For Researchers, Scientists, and Drug Development Professionals
Elephantin is a germacrane (B1241064) sesquiterpenoid lactone identified as a tumor inhibitor. As with any potent, biologically active compound, stringent safety measures are imperative to prevent accidental exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory where this compound is handled. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | Inspect gloves for any tears or defects before use. Change gloves regularly and immediately if contaminated. Avoid skin contact between the glove and lab coat sleeve. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown | Gowns should be resistant to permeability by hazardous drugs. Cuffs should be tucked into the outer glove. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing the risk of exposure during the handling of this compound.
2.1. Engineering Controls
-
Primary Containment: All handling of this compound powder, including weighing and reconstitution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the user and the environment.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
2.2. Procedural Guidance
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with a disposable, plastic-backed absorbent pad.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment device. Handle the compound with care to avoid generating dust.
-
Reconstitution: If preparing a solution, add the diluent slowly to the vial containing the this compound powder to avoid splashing.
-
Post-Handling: After handling is complete, wipe down all surfaces in the containment device with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with sterile water.
Spill Management and Disposal Plan
Immediate and correct response to a spill is crucial to prevent widespread contamination.
3.1. Spill Management
-
Minor Spill (within a containment device):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemotherapy spill kit.
-
Clean the area with a deactivating agent, followed by sterile water.
-
Collect all contaminated materials in a designated hazardous waste container.
-
-
Major Spill (outside a containment device):
-
Evacuate the area immediately.
-
Restrict access to the contaminated area.
-
Contact the institution's Environmental Health and Safety (EHS) department for cleanup.
-
3.2. Disposal Plan All materials that come into contact with this compound are considered trace-chemotherapeutic waste and must be disposed of accordingly.
| Waste Type | Disposal Container |
| Sharps (needles, scalpels) | Puncture-resistant, leak-proof sharps container labeled "Chemotherapy Waste" |
| Contaminated PPE (gloves, gowns, etc.) | Yellow chemotherapy waste bag or designated container |
| Empty Vials and Containers | Yellow chemotherapy waste bag or designated container |
| Spill Cleanup Materials | Yellow chemotherapy waste bag or designated container |
Experimental Workflow and Diagrams
4.1. General Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
4.2. Logical Relationship of Safety Controls
This diagram illustrates the hierarchical relationship of safety controls when working with potent compounds like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
